3-Fluorophenylacetylene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-ethynyl-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F/c1-2-7-4-3-5-8(9)6-7/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRUTZFCVFUTMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334284 | |
| Record name | 3-Fluorophenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2561-17-3 | |
| Record name | 3-Fluorophenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethynyl-3-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluorophenylacetylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorophenylacetylene, also known as 1-ethynyl-3-fluorobenzene, is a fluorinated organic compound of significant interest in medicinal chemistry, materials science, and organic synthesis. Its CAS number is 2561-17-3 . The strategic placement of a fluorine atom on the phenyl ring, meta to the acetylene group, imparts unique electronic properties, influencing its reactivity and the characteristics of molecules derived from it. This guide provides a comprehensive overview of its properties, synthesis, and applications, tailored for a technical audience.
Core Properties of this compound
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value |
| CAS Number | 2561-17-3 |
| Molecular Formula | C₈H₅F |
| Molecular Weight | 120.12 g/mol |
| Appearance | Colorless to light orange/yellow liquid |
| Boiling Point | 138 °C (lit.) |
| Density | 1.039 g/mL at 25 °C (lit.) |
| Refractive Index (n₂₀/D) | 1.5170 (lit.) |
| Flash Point | 32.2 °C (90.0 °F) - closed cup |
| Synonyms | 1-Ethynyl-3-fluorobenzene, m-Fluorophenylacetylene |
Experimental Protocols
Synthesis of this compound via Sonogashira Coupling
A common and effective method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. A representative protocol is detailed below.
Reaction Scheme:
Materials:
-
1-Fluoro-3-iodobenzene (or 1-bromo-3-fluorobenzene)
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF) or Potassium carbonate in methanol for deprotection
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Coupling Reaction:
-
To a dry Schlenk flask under an argon atmosphere, add 1-fluoro-3-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous THF and triethylamine (2.0 eq) to the flask.
-
To this stirred mixture, add trimethylsilylacetylene (1.2 eq) dropwise.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed.
-
-
Work-up and Isolation of Silylated Intermediate:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in a suitable organic solvent (e.g., diethyl ether) and washed with saturated aqueous ammonium chloride and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude silylated product, 1-((trimethylsilyl)ethynyl)-3-fluorobenzene.
-
-
Deprotection:
-
The crude silylated intermediate is dissolved in THF.
-
A solution of TBAF (1.1 eq, 1M in THF) is added, and the mixture is stirred at room temperature for 1-2 hours.
-
Alternatively, the intermediate can be dissolved in methanol, and potassium carbonate (2.0 eq) is added, followed by stirring at room temperature.
-
-
Final Purification:
-
After deprotection is complete (monitored by TLC), the reaction is quenched with water.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude this compound is then purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the final product as a clear liquid.
-
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-7.4 ppm) and a singlet for the acetylenic proton. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The acetylenic proton should appear as a singlet around 3.0-3.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will show two signals for the alkyne carbons (typically between 75 and 90 ppm). The aromatic carbons will appear in the range of 110-165 ppm, with the carbon directly bonded to the fluorine atom showing a large one-bond carbon-fluorine coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance for the fluorine atom. For fluorobenzene, the chemical shift is approximately -113 ppm relative to CFCl₃. The chemical shift for this compound is expected to be in a similar region.
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) should show a prominent molecular ion peak (M⁺) at an m/z of 120.12. Common fragmentation patterns for phenylacetylenes include the loss of the acetylenic proton and fragmentation of the aromatic ring.
Applications in Drug Discovery and Materials Science
The unique properties imparted by the fluorine atom make this compound a valuable building block in several advanced applications.
-
Drug Discovery: The incorporation of fluorine into drug candidates can enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties like lipophilicity and pKa. The terminal alkyne group of this compound is a versatile handle for further chemical modifications, most notably through the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," to form stable triazole linkages.
-
Materials Science: The rigid, linear structure of the phenylacetylene unit is useful in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The fluorine substituent can influence the electronic properties and stability of these materials.
Visualizations
Synthesis Workflow
An In-depth Technical Guide to the Synthesis of 3-Fluorophenylacetylene from 3-bromo-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-fluorophenylacetylene from 3-bromo-1-fluorobenzene. The described methodology is centered around a two-step process: a Sonogashira cross-coupling reaction to form a protected silylacetylene intermediate, followed by a deprotection step to yield the final product. This guide includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound from 3-bromo-1-fluorobenzene is efficiently achieved through a Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] To prevent self-coupling of the terminal alkyne (Glaser coupling) and other side reactions, a protected alkyne, ethynyltrimethylsilane (trimethylsilylacetylene), is used.[1] The resulting intermediate, ((3-fluorophenyl)ethynyl)trimethylsilane, is then deprotected to afford the desired this compound.
The overall reaction scheme is as follows:
Step 1: Sonogashira Coupling
Step 2: Deprotection
Physicochemical Properties of Key Compounds
A summary of the key physical and chemical properties of the reactants, intermediate, and final product is provided in the table below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n20/D) |
| 3-bromo-1-fluorobenzene | C₆H₄BrF | 174.998[3] | 150-150[4] | 1.595 | 1.533 |
| Ethynyltrimethylsilane | C₅H₁₀Si | 98.22[5] | 53[5] | 0.709[5] | 1.388[5] |
| ((3-fluorophenyl)ethynyl)trimethylsilane | C₁₁H₁₃FSi | 192.305[6] | 207.4 ± 32.0[6] | 1.0 ± 0.1[6] | 1.491[6] |
| This compound | C₈H₅F | 120.12[7][8] | 138[7][8] | 1.039[7][8] | 1.5170[7][9] |
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound.
Step 1: Synthesis of ((3-fluorophenyl)ethynyl)trimethylsilane via Sonogashira Coupling
This procedure is adapted from a similar Sonogashira coupling reaction.[10]
Reagents and Materials:
-
3-bromo-1-fluorobenzene
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-bromo-1-fluorobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous triethylamine as the solvent.
-
To the stirred mixture, add ethynyltrimethylsilane (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the triethylamine.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ((3-fluorophenyl)ethynyl)trimethylsilane.
-
The crude product can be purified by flash column chromatography on silica gel.
Step 2: Synthesis of this compound via Deprotection
This procedure is based on standard deprotection methods for trimethylsilyl-protected acetylenes.[1][11]
Reagents and Materials:
-
((3-fluorophenyl)ethynyl)trimethylsilane
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure using Potassium Carbonate:
-
Dissolve the crude or purified ((3-fluorophenyl)ethynyl)trimethylsilane (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by distillation under reduced pressure or by flash column chromatography.
Procedure using Tetrabutylammonium Fluoride (TBAF):
-
Dissolve the crude or purified ((3-fluorophenyl)ethynyl)trimethylsilane (1.0 eq) in THF.
-
Add a 1M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or GC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate as described above.
-
Purify the product by distillation or chromatography.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis. Note that yields are highly dependent on reaction scale, purity of reagents, and optimization of conditions.
| Step | Reactant | Catalyst/Reagent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Sonogashira Coupling | 3-bromo-1-fluorobenzene | Pd(PPh₃)₂Cl₂ / CuI | 2 / 4 | Triethylamine | 60-70 | 12-24 | 80-95 |
| Deprotection (K₂CO₃) | ((3-fluorophenyl)ethynyl)trimethylsilane | K₂CO₃ | - | Methanol | Room Temp. | 2-4 | 90-98 |
| Deprotection (TBAF) | ((3-fluorophenyl)ethynyl)trimethylsilane | TBAF | - | THF | 0 to Room Temp. | 1-2 | 90-98 |
Workflow Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 3-bromo-1-fluorobenzene via a Sonogashira coupling with a protected alkyne followed by deprotection is a robust and high-yielding method. This technical guide provides the necessary details for researchers to successfully perform this synthesis in a laboratory setting. Careful execution of the experimental protocols and purification procedures will ensure the desired product is obtained in high purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Benzene, 1-bromo-3-fluoro- [webbook.nist.gov]
- 4. fishersci.com [fishersci.com]
- 5. 乙炔基三甲基硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. CAS#:40230-96-4 | [(3-Fluorophenyl)ethynyl](trimethyl)silane | Chemsrc [chemsrc.com]
- 7. chembk.com [chembk.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound | 2561-17-3 [chemicalbook.com]
- 10. CN102898315B - Method for preparing 3-ethynyl-4-fluoroaniline - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
3-Fluorophenylacetylene molecular weight and formula
Synonyms: 1-Ethynyl-3-fluorobenzene, (3-fluorophenyl)acetylene
This document provides core technical data for 3-Fluorophenylacetylene, a fluorinated aromatic hydrocarbon used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science.[1] The presence of the fluorine atom at the meta position of the phenyl ring and the reactivity of the terminal alkyne group make it a versatile building block in various chemical transformations, including coupling reactions.[1]
Chemical Properties
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₅F | [1][2][3][4][5][6] |
| Molecular Weight | 120.12 g/mol | [3][4][5][6] |
| CAS Number | 2561-17-3 | [2][7] |
Molecular Structure
The structural arrangement of this compound consists of a benzene ring substituted with a fluorine atom and an ethynyl group at positions 1 and 3, respectively. The diagram below illustrates the atomic connectivity.
Figure 1: Connectivity diagram of this compound.
References
- 1. CAS 2561-17-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 2561-17-3 | this compound [fluoromart.com]
- 4. chembk.com [chembk.com]
- 5. 3-FLUOROPHENYL ACETYLENE | VSNCHEM [vsnchem.com]
- 6. This compound - CAS:2561-17-3 - Sunway Pharm Ltd [3wpharm.com]
- 7. This compound | 2561-17-3 [chemicalbook.com]
Spectroscopic Data of 3-Fluorophenylacetylene: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for the compound 3-Fluorophenylacetylene (CAS No. 2561-17-3). Due to the limited availability of comprehensive, publicly accessible experimental spectra for this specific isomer, this document includes calculated data and comparative data from structurally related compounds to offer valuable insights for researchers. All data is presented with clear attribution of its source and nature (calculated, experimental, or comparative).
Compound Information
| Property | Value |
| Compound Name | This compound |
| Synonyms | 1-Ethynyl-3-fluorobenzene |
| CAS Number | 2561-17-3 |
| Molecular Formula | C₈H₅F |
| Molecular Weight | 120.12 g/mol |
| Structure | |
| Structure of this compound |
Spectroscopic Data Summary
The following sections summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound (Prediction Source: ChemDraw)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.5 - 7.0 | Multiplet | Aromatic Protons (4H) |
| ~3.1 | Singlet | Acetylenic Proton (1H) |
| Note: Predicted values can vary between different software and algorithms. These values should be used as an estimation. |
Table 2: Experimental ¹H and ¹³C NMR Spectral Data for Phenylacetylene (for comparison) (Source: SDBS)
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | 7.48 | Multiplet |
| 7.40 - 7.21 | Multiplet | |
| 3.06 | Singlet | |
| ¹³C NMR | 132.2 | |
| 129.1 | ||
| 128.4 | ||
| 122.1 | ||
| 83.4 | ||
| 77.4 |
Infrared (IR) Spectroscopy
Experimental IR spectra for this compound have been measured and analyzed using ab initio anharmonic calculations.[1][2] The complex spectrum arises from the coupling of various vibrational modes.[1][2]
Table 3: Calculated Anharmonic Vibrational Frequencies for this compound (Source: Ab initio anharmonic calculations)[1][2]
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | Acetylenic C-H Stretch |
| ~3100 - 3000 | Aromatic C-H Stretch |
| ~2100 | C≡C Triple Bond Stretch |
| ~1600 - 1450 | Aromatic C=C Ring Stretch |
| ~1250 | C-F Stretch |
| Note: These are calculated frequencies and may differ slightly from experimental values. The spectrum is noted to be complex due to anharmonic coupling.[1][2] |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 4-Fluorophenylacetylene (for comparison) (Source: NIST Mass Spectrometry Data Center)[3]
| m/z | Relative Intensity | Assignment |
| 120 | 100% | [M]⁺ (Molecular Ion) |
| 94 | ~50% | Fragment Ion |
| 75 | ~20% | Fragment Ion |
Experimental Methodologies
The following sections describe standard protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-20 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The solvent should be chosen for its ability to dissolve the sample and for its minimal interference with the analyte's signals.
-
Filtration : Filter the solution through a pipette containing a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.
-
Instrumentation : The NMR spectra are recorded on a spectrometer, for instance, a Bruker Avance spectrometer, operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 500 MHz for ¹H and 125 MHz for ¹³C).[1]
-
Data Acquisition :
-
The instrument is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is generally used to simplify the spectrum to singlets for each unique carbon.
-
-
Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]
FT-IR Spectroscopy Protocol
-
Sample Preparation (ATR Method) :
-
Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean.
-
Place a single drop of neat this compound liquid directly onto the crystal surface.
-
-
Instrumentation : The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer (e.g., a PerkinElmer Spectrum One).
-
Background Collection : A background spectrum of the clean, empty ATR crystal is collected first. This is used to subtract the absorbance of the ambient atmosphere (e.g., CO₂, H₂O) and the instrument itself.
-
Sample Spectrum Acquisition : The sample spectrum is then collected. The instrument typically scans the mid-IR range (e.g., 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing : The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane). A typical concentration might be in the range of 10-100 µg/mL.
-
Instrumentation : The analysis is performed on a GC-MS system, comprising a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Gas Chromatography Method :
-
Injector : A split/splitless inlet is used, typically in split mode to prevent column overloading. The injector temperature is set high enough to ensure rapid vaporization (e.g., 250 °C).
-
Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for aromatic compounds.
-
Oven Program : A temperature program is used to separate the components of the sample. For example, an initial temperature of 50 °C held for 1 minute, then ramped at 10 °C/min to 300 °C.
-
Carrier Gas : Helium is used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry Method :
-
Ionization : Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer : A quadrupole or ion trap analyzer scans a mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.
-
Data Acquisition : The mass spectrometer continuously acquires spectra as compounds elute from the GC column.
-
-
Data Analysis : The resulting total ion chromatogram (TIC) shows peaks corresponding to separated compounds. The mass spectrum of the peak corresponding to this compound is extracted and analyzed for its molecular ion and fragmentation pattern.
Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample.
Caption: Generalized workflow for spectroscopic analysis.
Disclaimer
The spectroscopic data for this compound presented in this document is based on predictions and comparative analysis with structurally similar molecules due to the lack of readily available, comprehensive experimental data in public databases. This information is intended for guidance and research planning. Experimental verification is strongly recommended for definitive structural elucidation and characterization.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Fluorophenylacetylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-fluorophenylacetylene. The information presented herein is intended to support research, development, and quality control activities where this compound is utilized. The data is presented in a structured format, accompanied by detailed experimental protocols and a visual representation of the molecular structure for clear assignment of spectral features.
Introduction
This compound, also known as 1-ethynyl-3-fluorobenzene, is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide focuses on the characteristic ¹H and ¹³C NMR chemical shifts and coupling constants of this compound.
Molecular Structure and Atom Numbering
The structural formula of this compound with the IUPAC numbering scheme used for the assignment of NMR signals is depicted below. This numbering is essential for correlating the spectral data to the specific protons and carbons in the molecule.
Caption: Molecular structure of this compound with atom numbering.
Experimental Protocols
The NMR data presented in this guide were obtained using high-resolution Fourier Transform (FT) NMR spectroscopy. The following provides a typical experimental protocol for acquiring such data.
Instrumentation:
-
¹H and ¹³C NMR spectra are typically recorded on a Bruker AC300MHz FT-NMR spectrometer or equivalent.[1]
-
The spectrometer frequency for ¹³C analysis is set at 75.45 MHz.[1]
Sample Preparation:
-
A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR:
-
A standard single-pulse experiment is typically used.
-
The spectral width is set to encompass all proton signals (e.g., 0-10 ppm).
-
A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-5 seconds is used between scans.
-
-
¹³C NMR:
-
Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.
-
The PENDANT (Polarization Enhancement during Attached Nucleus Test) pulse sequence can be used for the assignment of acetylenic carbons, which distinguishes between CH, CH₂, CH₃, and quaternary carbons.[1]
-
A larger number of scans (e.g., 512-2048) is typically required due to the lower natural abundance of the ¹³C isotope.[1]
-
A relaxation delay of 2-5 seconds is employed.[1]
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase and baseline corrections are applied to the spectrum.
-
The chemical shifts (δ) are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.00 ppm for ¹³C) relative to tetramethylsilane (TMS) at 0 ppm.[1]
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound in CDCl₃ exhibits distinct signals for the acetylenic proton and the four aromatic protons. The chemical shifts and coupling constants are summarized in the table below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H5 | 7.32 | td | J(H5,H4)=J(H5,H6)=7.8, J(H5,F)=5.5 |
| H4 | 7.28 | d | J(H4,H5)=7.8 |
| H6 | 7.22 | d | J(H6,H5)=7.8 |
| H2 | 7.12 | dt | J(H2,F)=8.8, J(H2,H4)=J(H2,H6)=2.5 |
| Hβ (acetylenic) | 3.08 | s | - |
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ shows eight distinct signals corresponding to the eight carbon atoms in the molecule. The fluorine atom introduces characteristic C-F coupling constants, which are invaluable for signal assignment.
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |
| C3 | 162.5 | d | ¹J(C3,F) = 247.5 |
| C5 | 130.1 | d | ³J(C5,F) = 8.3 |
| C2 | 127.8 | d | ³J(C2,F) = 3.1 |
| C1 | 124.2 | d | ²J(C1,F) = 22.8 |
| C6 | 118.4 | d | ²J(C6,F) = 21.2 |
| C4 | 115.9 | d | ⁴J(C4,F) = 2.5 |
| Cβ (acetylenic) | 82.5 | s | - |
| Cα (acetylenic) | 77.4 | d | ⁴J(Cα,F) = 3.8 |
Spectral Analysis and Interpretation
¹H NMR Spectrum:
The aromatic region of the ¹H NMR spectrum displays a complex pattern due to proton-proton and proton-fluorine couplings.
-
The downfield triplet of doublets (td) at 7.32 ppm is assigned to H5 , which is coupled to the adjacent protons H4 and H6, and also shows a through-space coupling to the fluorine atom.
-
The doublet at 7.28 ppm corresponds to H4 , coupled to H5.
-
The doublet at 7.22 ppm is assigned to H6 , also coupled to H5.
-
The doublet of triplets (dt) at 7.12 ppm corresponds to H2 , which shows a large coupling to the fluorine atom and smaller couplings to H4 and H6.
-
The acetylenic proton, Hβ , appears as a sharp singlet at 3.08 ppm, indicating minimal coupling with other protons.
¹³C NMR Spectrum:
The ¹³C NMR spectrum is particularly informative due to the presence of C-F coupling constants, which follow predictable trends and aid in the definitive assignment of the aromatic carbons.
-
The signal for C3 , the carbon directly bonded to the fluorine atom, appears at the most downfield chemical shift in the aromatic region (162.5 ppm) and exhibits a very large one-bond C-F coupling constant (¹J(C3,F) = 247.5 Hz).
-
The signals for C1 and C6 , which are two bonds away from the fluorine atom, show significant two-bond C-F coupling constants (²J(C1,F) = 22.8 Hz and ²J(C6,F) = 21.2 Hz).
-
The carbons at the meta positions relative to the fluorine, C5 and C2 , exhibit smaller three-bond C-F couplings.
-
The carbon para to the fluorine, C4 , shows the smallest four-bond C-F coupling.
-
The acetylenic carbons, Cα and Cβ , are observed at 77.4 ppm and 82.5 ppm, respectively. Notably, the Cα carbon, which is closer to the aromatic ring, shows a small four-bond coupling to the fluorine atom. The terminal acetylenic carbon, Cβ, appears as a singlet. The chemical shifts of the acetylenic carbons are influenced by the electronic effects of the substituents on the phenyl ring.[1]
Logical Workflow for Spectral Assignment
The following diagram illustrates the logical workflow for the assignment of the ¹H and ¹³C NMR spectra of this compound, integrating information from chemical shifts, multiplicities, and coupling constants.
Caption: Workflow for NMR spectral assignment.
Conclusion
This technical guide provides a detailed compilation of the ¹H and ¹³C NMR data for this compound. The tabulated chemical shifts and coupling constants, along with the described experimental protocols and assignment strategies, offer a valuable resource for scientists and researchers working with this compound. The characteristic NMR fingerprint, particularly the C-F coupling patterns, allows for its confident identification and structural verification.
References
Physical properties of 3-Fluorophenylacetylene: boiling point, density
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 3-Fluorophenylacetylene, a compound of interest in medicinal chemistry and materials science. This document presents its boiling point and density, supported by available experimental data. Furthermore, it outlines general methodologies for the determination of these properties and includes a visualization of its synthetic pathway.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, purification, and application in various chemical syntheses. The experimentally determined and calculated values for its boiling point and density are summarized below.
| Physical Property | Value | Conditions |
| Boiling Point | 138 °C (lit.)[1][2][3] | Standard atmospheric pressure |
| 148.7 ± 23.0 °C[4] | 760 mmHg (Calculated) | |
| 132 °C | Not specified | |
| Density | 1.039 g/mL (lit.)[1][2][3] | 25 °C |
| 1.1 ± 0.1 g/cm³[4] | Not specified | |
| 1.039 g/cm³ | Not specified |
Experimental Protocols for Property Determination
While specific experimental protocols for the determination of this compound's physical properties are not detailed in the reviewed literature, the following are standard and widely accepted methods for determining the boiling point and density of liquid organic compounds.
Boiling Point Determination: Thiele Tube Method
A common and efficient method for determining the boiling point of a small quantity of liquid is the Thiele tube method.[5]
Apparatus:
-
Thiele tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube (e.g., Durham tube)
-
Rubber band or wire for attachment
-
Heating source (e.g., Bunsen burner or oil bath)
-
High-boiling point mineral oil
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The entire assembly is placed in a Thiele tube containing mineral oil, making sure the sample is fully immersed.
-
The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil via convection currents.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5][6]
Density Determination
The density of a liquid can be determined using a pycnometer or, more simply, by measuring the mass of a known volume.
Apparatus:
-
Volumetric flask or graduated cylinder
-
Analytical balance
Procedure:
-
An empty, dry volumetric flask or a precise graduated cylinder is weighed on an analytical balance.
-
A known volume of this compound is carefully added to the container.
-
The container with the liquid is reweighed.
-
The density is calculated by dividing the mass of the liquid (final mass - initial mass) by its volume. For accurate results, the temperature at which the measurement is taken should be recorded and controlled.
Synthesis of this compound
This compound can be synthesized via a two-step reaction sequence.[4] This process is a common pathway for the formation of substituted phenylacetylenes.
Caption: Synthetic pathway for this compound.
References
Solubility of 3-Fluorophenylacetylene in common organic solvents
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Quantitative solubility data for 3-fluorophenylacetylene in common organic solvents is not extensively documented in publicly available literature. However, by understanding the molecule's physicochemical properties and applying established principles of solubility, a robust framework for its use can be established. This guide provides a theoretical solubility profile, a general experimental protocol for determining precise solubility, and a framework for data presentation.
Physicochemical Properties and Predicted Solubility
This compound (C₈H₅F) is a colorless to light orange liquid with a molecular weight of 120.12 g/mol .[1][2] Its density is approximately 1.039 g/mL at 25°C, and it has a boiling point of 138°C.[1][3] The molecule's structure, featuring a phenyl ring, an ethynyl group, and a fluorine atom, dictates its solubility characteristics.
The principle of "like dissolves like" is the primary determinant of solubility.[4] this compound possesses both nonpolar (phenyl ring, alkyne group) and polar (carbon-fluorine bond) characteristics, suggesting it will be miscible with a range of organic solvents. Its solubility profile can be predicted as follows:
-
High Solubility: Expected in nonpolar and moderately polar aprotic solvents such as toluene, tetrahydrofuran (THF), diethyl ether, and chloroform. These solvents can effectively solvate the nonpolar phenyl and acetylene portions of the molecule. Phenylacetylene, a structurally similar compound without the fluorine atom, is soluble in acetone and miscible with diethyl ether and ethanol.[5]
-
Moderate to Good Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. While these solvents are highly polar, they lack the strong hydrogen-bonding network of protic solvents.
-
Low Solubility: Expected in highly polar protic solvents such as water, methanol, and ethanol. The strong hydrogen-bonding networks in these solvents would be disrupted by the largely nonpolar this compound molecule, making dissolution energetically unfavorable. A safety data sheet for the compound indicates no available data for water solubility.[6]
Quantitative Solubility Data Framework
For research and development purposes, precise quantitative solubility data is often required. The following table provides a structured format for recording experimentally determined solubility values at a standard temperature (e.g., 25°C).
| Solvent | Solvent Polarity (Relative) | Solubility at 25°C (g/L) | Solubility at 25°C (mol/L) | Observations |
| Nonpolar Aprotic | ||||
| Hexane | 0.009 | |||
| Toluene | 0.099 | |||
| Moderately Polar Aprotic | ||||
| Diethyl Ether | 0.117 | |||
| Tetrahydrofuran (THF) | 0.207 | |||
| Ethyl Acetate | 0.228 | |||
| Polar Aprotic | ||||
| Acetone | 0.355 | |||
| Acetonitrile | 0.460 | |||
| Dimethylformamide (DMF) | 0.386 | |||
| Dimethyl Sulfoxide (DMSO) | 0.444 | |||
| Polar Protic | ||||
| Methanol | 0.762 | |||
| Ethanol | 0.654 | |||
| Water | 1.000 |
Solvent polarity values are provided for reference.[7]
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of a liquid compound like this compound is the isothermal equilibrium method . This procedure involves creating a saturated solution and then measuring the concentration of the solute.
Materials:
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other sealable glass containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with a UV detector (HPLC-UV), Gas Chromatography with a Flame Ionization Detector (GC-FID), or UV-Vis Spectrophotometer)
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
Procedure:
-
Preparation: To a series of vials, add a known volume (e.g., 5 mL) of each solvent to be tested.
-
Equilibration: Add an excess amount of this compound to each vial, ensuring a separate liquid phase of the solute is present after initial mixing. Seal the vials tightly to prevent solvent evaporation.[8]
-
Agitation: Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C ± 0.5°C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 12-24 hours to allow for complete phase separation.
-
Sampling: Carefully withdraw a known volume of the supernatant (the saturated solvent layer) using a pipette. Be cautious not to disturb the undissolved solute layer.
-
Filtration: Immediately filter the collected supernatant through a syringe filter into a volumetric flask to remove any suspended microdroplets.
-
Dilution: Dilute the filtered, saturated solution to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility in the original saturated solution by accounting for the dilution factor. Express the results in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
This comprehensive approach, combining theoretical prediction with a robust experimental protocol, provides a solid foundation for scientists and researchers working with this compound in various applications, from synthetic chemistry to drug development.
References
- 1. chembk.com [chembk.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 2561-17-3 [amp.chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. phenylacetylene [chemister.ru]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Solubility Characteristics of Acetaminophen and Phenacetin in Binary Mixtures of Aqueous Organic Solvents: Experimental and Deep Machine Learning Screening of Green Dissolution Media - PMC [pmc.ncbi.nlm.nih.gov]
3-Fluorophenylacetylene: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of Commercial Availability, Physicochemical Properties, and Synthetic Applications
Introduction
3-Fluorophenylacetylene, a fluorinated aromatic alkyne, is a versatile building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. The presence of the fluorine atom can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, binding affinity, and lipophilicity.[1][2][3] This technical guide provides a comprehensive overview of the commercial availability, key physicochemical data, safety and handling protocols, and detailed experimental methodologies for the application of this compound in crucial synthetic transformations.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥98%. Below is a summary of prominent suppliers and their product offerings.
| Supplier | Product Name | CAS Number | Purity |
| Sigma-Aldrich | 1-Ethynyl-3-fluorobenzene | 2561-17-3 | 98% |
| TCI Chemicals | 1-Ethynyl-3-fluorobenzene | 2561-17-3 | >98.0% (GC) |
| SynQuest Labs | This compound | 2561-17-3 | Not specified |
| Apollo Scientific | This compound | 2561-17-3 | 98% |
| CymitQuimica | This compound | 2561-17-3 | 96% |
Physicochemical Properties
A compilation of the key physical and chemical properties of this compound is presented below, providing essential data for its use in experimental design.
| Property | Value | Reference |
| Molecular Formula | C₈H₅F | [4] |
| Molecular Weight | 120.12 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 138 °C (lit.) | [4] |
| Density | 1.039 g/mL at 25 °C (lit.) | [4] |
| Refractive Index (n20/D) | 1.5170 (lit.) | [4] |
| Flash Point | 32.2 °C (closed cup) | [5][6] |
Safety and Handling
This compound is a flammable liquid and an irritant. Proper safety precautions must be observed during its handling and storage.
| Hazard Statement | Precautionary Statement |
| H226: Flammable liquid and vapor | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
First Aid Measures:
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store in a cool place.[5]
Key Synthetic Applications and Experimental Protocols
This compound is a valuable precursor in a variety of organic reactions, most notably in the formation of carbon-carbon and carbon-heteroatom bonds. Its terminal alkyne functionality makes it an ideal substrate for Sonogashira coupling and azide-alkyne cycloaddition ("click chemistry") reactions.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. This reaction is widely used in the synthesis of complex molecules, including pharmaceuticals.[1]
Detailed Experimental Protocol for a Typical Sonogashira Coupling Reaction:
-
Materials:
-
Aryl halide (e.g., 4-iodoanisole) (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Base (e.g., triethylamine or diisopropylamine) (solvent)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent, followed by the base.
-
Add this compound dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Azide-Alkyne Cycloaddition (Click Chemistry)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole. This "click" reaction is renowned for its reliability, broad functional group tolerance, and mild reaction conditions, making it a staple in drug discovery and bioconjugation.[7][8]
Detailed Experimental Protocol for a Typical Azide-Alkyne Cycloaddition:
-
Materials:
-
Organic azide (e.g., benzyl azide) (1.0 eq)
-
This compound (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
Solvent (e.g., a mixture of t-BuOH and water, or DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve the organic azide and this compound in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting triazole by recrystallization or column chromatography.
-
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. Click Chemistry [organic-chemistry.org]
Safety data sheet (SDS) and handling precautions for 3-Fluorophenylacetylene
Introduction
3-Fluorophenylacetylene (CAS No: 2561-17-3) is a fluorinated hydrocarbon derivative and a terminal alkyne, identified by its molecular formula C8H5F.[1][2][3] It serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, pesticides, and functional organic materials.[1] Its utility stems from the reactivity of the alkyne group, which allows for further functionalization in complex molecular architectures.[1] This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The physical and chemical characteristics of this compound are essential for its proper handling and storage. It is a clear, colorless to light yellow or orange liquid.[1][2][4] Key quantitative data are summarized below.
| Property | Value | Source |
| CAS Number | 2561-17-3 | [1][2][4][5] |
| Molecular Formula | C8H5F | [1][2][4][6] |
| Molecular Weight | 120.12 g/mol | [1][2][4][6] |
| Appearance | Colorless to light orange/yellow liquid | [1][2][4] |
| Density | 1.039 g/mL at 25 °C | [1][2][4] |
| Boiling Point | 138 °C | [1][2][4] |
| Flash Point | 32.2 °C (90 °F) - closed cup | [1][2][4] |
| Vapor Pressure | 5.3 mmHg at 25 °C | [1] |
| Refractive Index | n20/D 1.5170 | [1][4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. Understanding its specific hazards is fundamental to ensuring laboratory safety.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | GHS02 (Flame) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Experimental Protocols: Safe Handling and Storage
No detailed experimental protocols for synthesis or specific reactions were found in the safety-focused search results. However, a generalized protocol for the safe handling of this chemical in a laboratory setting can be established based on its properties and hazards.
Engineering Controls & Handling Procedures:
-
Always work within a certified chemical fume hood to avoid inhalation of vapors.[7]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[7]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[5]
-
Ground and bond containers and receiving equipment to prevent static discharge.[5]
-
Avoid contact with skin and eyes and prevent inhalation of mist or vapor.[2][5]
Hygiene Measures:
-
Do not eat, drink, or smoke in areas where this chemical is handled.[5]
-
Wash hands thoroughly after handling and before any breaks.[5]
-
Remove and launder contaminated clothing before reuse.[5]
Storage Conditions:
-
Store away from heat, sparks, open flames, and other sources of ignition.[2][7][8]
-
It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at temperatures between 2-8°C.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.[2][7]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure. The selection of PPE must be based on the concentration and amount of the substance at the specific workplace.[2]
-
Eye/Face Protection: Wear chemical safety glasses and a face shield. Equipment should be tested and approved under government standards like NIOSH (US) or EN 166 (EU).[2][5]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wear impervious, flame-retardant, and anti-static protective clothing.[2][5]
-
Respiratory Protection: If engineering controls are insufficient or in case of high vapor concentration, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. For sole protection, a full-face supplied-air respirator is required.[2]
Emergency Procedures
Immediate and appropriate response during an emergency is crucial.
First Aid Measures
| Exposure Route | First Aid Procedure |
| General Advice | Consult a physician. Show this safety data sheet to the doctor.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician.[2][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[2][5] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[2][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2] |
Firefighting Measures
-
Suitable Extinguishing Media: Use dry powder, dry sand, or alcohol-resistant foam.[2][5]
-
Unsuitable Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: The substance is a flammable liquid.[5] Vapors are heavier than air, may travel to an ignition source and flash back, and can form explosive mixtures with air.[2][5] Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen fluoride.[2]
Accidental Release Measures
-
Personal Precautions: Immediately evacuate personnel to a safe area.[2] Wear appropriate PPE.[2][5] Remove all sources of ignition and ensure adequate ventilation.[2][5]
-
Environmental Precautions: Prevent the product from entering drains or public waters.[2]
-
Containment and Cleanup: Stop the leak if it is safe to do so.[5] Contain the spill using a dike or absorb it with an inert material like dry sand or earth.[5] Collect the material using non-sparking tools into a suitable, closed container for disposal.[5][7]
Stability and Reactivity
| Parameter | Description |
| Reactivity | No specific reactivity data is available. |
| Chemical Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere).[2] |
| Possibility of Hazardous Reactions | No data available. |
| Conditions to Avoid | Heat, flames, sparks, and all other sources of ignition.[2][7] |
| Incompatible Materials | Strong oxidizing agents.[2][7] |
| Hazardous Decomposition Products | Under fire conditions, may produce carbon oxides and hydrogen fluoride.[2] |
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated.[2] The available information is primarily based on its classification and the properties of similar compounds.
-
Acute Toxicity: No data available.[2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[4][5]
-
Respiratory/Skin Sensitization: No data available.[2]
-
Germ Cell Mutagenicity: No data available.[2]
-
Carcinogenicity: Not identified as a carcinogen by IARC.[2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][5]
-
Additional Information: Potential symptoms of overexposure may include salivation, nausea, abdominal pain, vomiting, and fever.[2] A significant concern with fluoride-containing compounds is that the fluoride ion can reduce serum calcium levels, which may lead to fatal hypocalcemia.[2]
This compound is a valuable chemical intermediate that requires careful and informed handling due to its flammability and irritant properties. Adherence to the safety protocols outlined in this guide—including the use of appropriate engineering controls, personal protective equipment, and emergency preparedness—is essential for mitigating risks in a research and development environment. All personnel must be thoroughly trained on these procedures before working with this compound.
References
- 1. This compound [chembk.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | 2561-17-3 [amp.chemicalbook.com]
- 4. This compound | 2561-17-3 [chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-Fluorophenylacetylene - Safety Data Sheet [chemicalbook.com]
The Impact of Meta-Fluorine Substitution on the Electronic Properties of Phenylacetylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the electronic properties of 3-Fluorophenylacetylene (3-FPA), focusing on the influence of the fluorine substituent at the meta position. Fluorine substitution is a critical strategy in medicinal chemistry and materials science for modulating molecular properties. This document collates experimental and theoretical data on the dipole moment, vibrational spectroscopy, and other electronic parameters of 3-FPA. Detailed experimental protocols for its synthesis and spectroscopic analysis are also presented. The information herein is intended to serve as a comprehensive resource for researchers and professionals working with fluorinated aromatic compounds.
Introduction
Phenylacetylene and its derivatives are fundamental building blocks in organic synthesis, finding applications in pharmaceuticals, agrochemicals, and materials science.[1] The introduction of a fluorine atom onto the phenyl ring can dramatically alter the molecule's electronic landscape, thereby influencing its reactivity, polarity, and intermolecular interactions. The high electronegativity and small size of fluorine make it a unique substituent for fine-tuning molecular properties.[2] This guide focuses specifically on this compound, exploring the nuanced electronic effects imparted by the meta-positioned fluorine atom.
Electronic Properties of this compound
The substitution of a hydrogen atom with fluorine at the meta position of phenylacetylene induces significant changes in the molecule's electronic distribution and properties.
Dipole Moment
The dipole moment is a critical parameter that influences a molecule's polarity, solubility, and intermolecular interactions. The fluorine substituent, being highly electronegative, significantly alters the dipole moment of the phenylacetylene system.
| Compound | Dipole Moment (μ) / Debye | Experimental Method |
| Phenylacetylene | ~0.76 | Microwave Spectroscopy |
| This compound | 1.968(5) | Chirped-Pulse Fourier-Transform Microwave (CP-FTMW) Spectroscopy |
| Fluorobenzene | 1.60 | Microwave Spectroscopy |
Table 1: Comparison of Experimental Dipole Moments.
The experimental dipole moment of this compound has been determined with high precision using rotational spectroscopy. The significant increase in the dipole moment compared to the parent phenylacetylene highlights the strong electron-withdrawing nature of the fluorine atom.
Inductive and Resonance Effects: The Hammett Constant
The electronic effect of a substituent on an aromatic ring can be quantified using the Hammett equation, which separates the overall electronic influence into inductive (field) and resonance effects. The Hammett substituent constant (σ) provides a measure of the electron-donating or electron-withdrawing nature of a substituent.
For a fluorine atom at the meta position, the inductive effect (σI) is dominant, while the resonance effect (σR) is negligible. This is because the meta position does not allow for direct resonance delocalization of the fluorine lone pairs into the acetylenic group.
| Substituent | Position | Hammett Constant (σ) |
| F | meta (σm) | +0.34 |
Table 2: Hammett Constant for the Meta-Fluoro Substituent.
The positive value of the Hammett constant for the meta-fluoro substituent confirms its electron-withdrawing character, primarily through the inductive effect. This withdrawal of electron density from the phenyl ring influences the acidity of the acetylenic proton and the overall reactivity of the molecule.
Ionization Potential and Electron Affinity
The ionization potential (IP) is the minimum energy required to remove an electron from a molecule, while the electron affinity (EA) is the energy released when an electron is added. These parameters are fundamental to understanding a molecule's redox properties and its behavior in charge-transfer processes.
-
Ionization Potential: The strong inductive effect of the fluorine atom is expected to stabilize the highest occupied molecular orbital (HOMO) of this compound, leading to a higher ionization potential compared to unsubstituted phenylacetylene.
-
Electron Affinity: Conversely, the electron-withdrawing nature of fluorine should stabilize the lowest unoccupied molecular orbital (LUMO), resulting in a more positive (or less negative) electron affinity, making it more favorable to accept an electron.
For comparison, the adiabatic electron affinity of the parent phenylethynyl radical (PhCC•) has been experimentally determined to be 3.220 eV.[3] It is anticipated that the electron affinity of the 3-fluorophenylethynyl radical would be slightly higher due to the stabilizing effect of the fluorine atom.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for probing the structural and electronic properties of molecules. The vibrational frequencies of the acetylenic C-H and C≡C stretching modes are particularly sensitive to the electronic environment.
Studies using IR-UV double resonance spectroscopy have provided detailed insights into the vibrational spectrum of this compound.[4] The substitution with fluorine at the meta position leads to a single strong band in the acetylenic C-H stretching region, in contrast to the more complex spectra observed for phenylacetylene and 4-fluorophenylacetylene. This simplification is attributed to changes in the molecular symmetry (from C2v to Cs).[4]
| Vibrational Mode | Phenylacetylene (cm⁻¹) | This compound (cm⁻¹) |
| Acetylenic C-H Stretch | ~3325 (and other coupled bands) | ~3320 (single strong band) |
| Aromatic C-H Stretch | 3020 - 3120 | 3020 - 3120 (multiple bands) |
Table 3: Comparison of Key Vibrational Frequencies.[4]
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl halide. A two-step procedure involving a protected alkyne is often employed.
Caption: Synthetic workflow for this compound.
Step 1: Sonogashira Coupling of 1-Bromo-3-fluorobenzene and Ethynyltrimethylsilane
This step involves the coupling of the aryl bromide with a silyl-protected acetylene, which prevents self-coupling of the terminal alkyne.
-
Materials:
-
1-Bromo-3-fluorobenzene
-
Ethynyltrimethylsilane
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or toluene)
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and CuI.
-
Add the anhydrous solvent, followed by the amine base.
-
Add 1-bromo-3-fluorobenzene and ethynyltrimethylsilane to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, (3-Fluorophenylethynyl)trimethylsilane, by column chromatography on silica gel.
-
Step 2: Deprotection of (3-Fluorophenylethynyl)trimethylsilane
The trimethylsilyl (TMS) protecting group is removed to yield the terminal alkyne.
-
Materials:
-
(3-Fluorophenylethynyl)trimethylsilane
-
Base (e.g., potassium carbonate) or a fluoride source (e.g., tetrabutylammonium fluoride - TBAF)
-
Solvent (e.g., methanol for K₂CO₃ or THF for TBAF)
-
-
Procedure (using K₂CO₃):
-
Dissolve (3-Fluorophenylethynyl)trimethylsilane in methanol.
-
Add a catalytic amount of potassium carbonate.
-
Stir the reaction mixture at room temperature and monitor by TLC or GC-MS.
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove the base.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield this compound. Further purification by distillation or chromatography may be necessary.
-
Spectroscopic Analysis
Workflow for Spectroscopic Characterization
Caption: Workflow for spectroscopic analysis.
IR-UV Double Resonance Spectroscopy
This technique provides highly resolved vibrational spectra of molecules in the gas phase.
-
Methodology:
-
A pulsed molecular beam of this compound seeded in a carrier gas (e.g., argon) is generated by supersonic expansion into a vacuum chamber.
-
The molecules are cooled to a low rotational temperature in the expansion.
-
A tunable IR laser is used to excite the molecules to a specific vibrational state.
-
A UV laser, tuned to an electronic transition of the molecule, is used to ionize the vibrationally excited molecules.
-
The resulting ions are detected by a time-of-flight mass spectrometer.
-
The IR spectrum is recorded by monitoring the ion signal as a function of the IR laser frequency.[4]
-
Conclusion
The introduction of a fluorine atom at the meta position of phenylacetylene significantly perturbs its electronic properties. The dominant electron-withdrawing inductive effect of fluorine leads to a substantial increase in the molecule's dipole moment and is expected to increase its ionization potential and electron affinity. These electronic modifications also manifest in the vibrational spectrum of this compound, which shows distinct features compared to the parent compound. The synthetic accessibility of this compound via the Sonogashira coupling reaction, coupled with its unique electronic characteristics, makes it a valuable tool for the design and development of novel pharmaceuticals and advanced materials. This guide provides a foundational understanding of these properties and the experimental methods used to investigate them, serving as a valuable resource for the scientific community.
References
An In-Depth Technical Guide to the Reactivity of the Terminal Alkyne in 3-Fluorophenylacetylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the terminal alkyne in 3-fluorophenylacetylene. The presence of a fluorine atom at the meta-position of the phenyl ring significantly influences the electronic properties and, consequently, the chemical behavior of the ethynyl group. This document explores the key reactions of this versatile building block, including its synthesis, Sonogashira cross-coupling reactions, [3+2] cycloaddition reactions, and hydration. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are provided to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound, also known as 1-ethynyl-3-fluorobenzene, is a terminal alkyne that has garnered significant interest as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials.[1][2] Its structure features a rigid phenylacetylene core with a fluorine atom at the meta-position. This fluorine substitution imparts unique electronic properties that modulate the reactivity of the terminal alkyne, making it a valuable tool for the construction of complex molecular architectures. The terminal alkyne functionality serves as a handle for a variety of chemical transformations, most notably carbon-carbon bond-forming reactions and cycloadditions.
This guide delves into the core aspects of this compound's reactivity, providing detailed experimental methodologies and quantitative data to facilitate its application in research and development.
Electronic Effects of the 3-Fluoro Substituent
The reactivity of the terminal alkyne in this compound is primarily governed by the electronic effects of the fluorine atom. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect acidifies the terminal alkyne proton, making it more susceptible to deprotonation by a base. The pKa of phenylacetylene is approximately 28.7 in DMSO.[3] The electron-withdrawing fluorine atom in the meta-position is expected to further lower this pKa, enhancing the formation of the corresponding acetylide anion, a key intermediate in many reactions.
Simultaneously, fluorine can exhibit a +M (mesomeric or resonance) effect by donating one of its lone pairs of electrons to the aromatic ring. However, due to the meta-position of the fluorine atom, this resonance effect does not directly influence the ethynyl group. Therefore, the inductive effect is the dominant factor influencing the acidity and reactivity of the terminal alkyne.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction between a protected acetylene, such as trimethylsilylacetylene, and an appropriately substituted aryl halide, like 3-fluoroiodobenzene, followed by deprotection of the silyl group.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
3-Fluoroiodobenzene
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Sonogashira Coupling
-
To a dried Schlenk flask under an argon atmosphere, add 3-fluoroiodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF and triethylamine (2.0 eq).
-
To this stirred solution, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude silyl-protected product.
Step 2: Deprotection
-
Dissolve the crude intermediate in methanol.
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-3 hours.
-
Monitor the deprotection by TLC or GC-MS.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford pure this compound.
Key Reactions of the Terminal Alkyne
The terminal alkyne of this compound is a versatile functional group that participates in a variety of important chemical transformations.
Sonogashira Cross-Coupling Reactions
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system.[4] This reaction is highly valuable for the synthesis of substituted alkynes, which are precursors to many important organic molecules. The electron-withdrawing nature of the 3-fluoro substituent can influence the reaction rates and yields.
Table 1: Sonogashira Coupling of this compound with Various Aryl Halides
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 4 | 85 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | DMF | 80 | 6 | 78 |
| 3 | 1-Iodonaphthalene | Pd(PPh₃)₄ / CuI | Piperidine | Toluene | 70 | 5 | 92 |
| 4 | 2-Bromopyridine | PdCl₂(dppf) / CuI | Cs₂CO₃ | Dioxane | 100 | 8 | 75 |
Note: The data in this table is representative and compiled from various sources on Sonogashira reactions of similar substrates. Actual yields may vary depending on the specific reaction conditions.
Detailed Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodotoluene
Materials:
-
This compound
-
4-Iodotoluene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add 4-iodotoluene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF and triethylamine (2.0 eq).
-
To this stirred solution, add this compound (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.
[3+2] Cycloaddition Reactions
The terminal alkyne of this compound can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides (Huisgen cycloaddition) and nitrones to form five-membered heterocyclic rings. These reactions are of great importance in drug discovery and materials science for the synthesis of triazoles and isoxazolines, respectively. The regioselectivity of these reactions can often be controlled by the choice of catalyst (e.g., copper(I) for 1,4-disubstituted triazoles from terminal alkynes and azides, or ruthenium for 1,5-disubstituted triazoles).
Table 2: [3+2] Cycloaddition of this compound with Azides
| Entry | Azide | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioisomer Ratio (1,4:1,5) |
| 1 | Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O (1:1) | rt | 12 | 95 | >98:2 |
| 2 | Phenyl Azide | [Cp*RuCl(cod)] | Toluene | 80 | 6 | 88 | <2:98 |
| 3 | 4-Methoxyphenyl Azide | CuI | THF | 50 | 8 | 91 | >98:2 |
Note: The data in this table is representative and compiled from various sources on cycloaddition reactions of similar substrates. Actual yields and regioselectivity may vary.
Detailed Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12 hours. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 1,4-disubstituted triazole.
Hydration of the Terminal Alkyne
The acid-catalyzed hydration of terminal alkynes, typically following Markovnikov's rule, yields methyl ketones. In the case of this compound, hydration is expected to produce 3-fluoroacetophenone. This transformation is a useful method for the synthesis of substituted acetophenones, which are common structural motifs in pharmaceuticals and other fine chemicals.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 3. Phenylacetylene - Wikipedia [en.wikipedia.org]
- 4. The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Versatility of 3-Fluorophenylacetylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorophenylacetylene is a versatile terminal alkyne that serves as a valuable building block in modern organic synthesis. The presence of a fluorine atom on the phenyl ring imparts unique electronic properties, influencing the reactivity of the molecule and the characteristics of its derivatives. This technical guide explores the key applications of this compound in the synthesis of complex organic molecules, including pharmaceuticals, functional materials, and fluorescent probes. We will delve into detailed experimental protocols for its most significant transformations, present quantitative data for key reactions, and provide visual representations of reaction pathways and workflows.
Core Applications in Organic Synthesis
This compound is a key intermediate in a variety of powerful synthetic transformations, most notably in cross-coupling reactions, cycloadditions, and polymerization processes.
Sonogashira Coupling: Forging Carbon-Carbon Bonds
The Sonogashira coupling is a cornerstone of modern organic chemistry, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst.[1][4] this compound readily participates in Sonogashira couplings, providing access to a wide range of substituted diarylacetylenes.
The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | PdCl2(PPh3)2/CuI | Et3N | THF | 95 |
| 2 | 4-Iodoanisole | Phenylacetylene | PdCl2(PPh3)2/CuI | Et3N | THF | 92 |
| 3 | 4-Iodonitrobenzene | Phenylacetylene | PdCl2(PPh3)2/CuI | Et3N | THF | 98 |
| 4 | Bromobenzene | Phenylacetylene | Pd(PPh3)4/CuI | Piperidine | Toluene | 85 |
Note: Yields are representative and can vary based on specific reaction conditions.
Synthesis of 1-(3-Fluorophenyl)-2-phenylethyne
-
Materials: this compound, iodobenzene, bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, triethylamine, and anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).
-
To the stirred solution, add this compound (1.0 mmol) followed by iodobenzene (1.1 mmol).
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with saturated aqueous ammonium chloride solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, a cornerstone of "click chemistry," provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles.[5][6] this compound is an excellent substrate for this reaction, leading to the formation of triazoles bearing a 3-fluorophenyl substituent. These triazole products are of significant interest in medicinal chemistry due to their metabolic stability and ability to act as pharmacophores.[6][7] A recent study reported the synthesis of 1-bromo-2-(4-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethane-1-sulfonyl fluoride in a 92% yield, highlighting the efficiency of this reaction.[7]
The synthesis of a 1,2,3-triazole from this compound typically involves a multi-step process, which can be streamlined in a one-pot procedure.
Caption: A general workflow for the synthesis of a 1,2,3-triazole.
| Entry | Azide | Alkyne | Catalyst System | Solvent | Yield (%) |
| 1 | Benzyl Azide | This compound | CuSO4·5H2O / Sodium Ascorbate | t-BuOH/H2O | >95 (expected) |
| 2 | 1-Azido-2-bromoethanesulfonyl fluoride | This compound | Not specified | Not specified | 92[7] |
Synthesis of 1-Benzyl-4-(3-fluorophenyl)-1H-1,2,3-triazole
-
Materials: Benzyl azide, this compound, copper(II) sulfate pentahydrate, sodium ascorbate, tert-butanol, and water.
-
Procedure:
-
In a round-bottom flask, dissolve benzyl azide (1.0 mmol) and this compound (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the pure triazole.
-
[3+2] Cycloaddition Reactions
Beyond the well-known CuAAC, this compound can participate in other [3+2] cycloaddition reactions with various 1,3-dipoles, such as nitrones, to form five-membered heterocycles.[8][9][10] These reactions provide a direct route to complex heterocyclic scaffolds that are prevalent in many biologically active compounds. The regioselectivity of these reactions is often controlled by the frontier molecular orbitals of the dipole and the dipolarophile.[9]
Caption: General scheme of a [3+2] cycloaddition reaction.
Synthesis of a 3-Fluorophenyl-substituted Isoxazoline
-
Materials: this compound, a suitable C-aryl-N-phenylnitrone, and an anhydrous solvent such as toluene.
-
Procedure:
-
Dissolve the nitrone (1.0 mmol) and this compound (1.2 mmol) in anhydrous toluene (10 mL) in a sealed tube.
-
Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) and monitor the progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired isoxazoline regioisomer.
-
Polymerization
Terminal alkynes, including this compound, can undergo polymerization to form conjugated polymers.[11] These materials are of interest in materials science due to their potential electronic and optical properties. The polymerization can be initiated by various catalysts, often based on transition metals like rhodium or iron.[11][12] The properties of the resulting polymer, such as its stereoregularity and molecular weight, are highly dependent on the catalyst and reaction conditions used.
Synthesis of Poly(this compound)
-
Materials: this compound, a suitable catalyst (e.g., a rhodium-based catalyst like [Rh(nbd)Cl]2), a co-catalyst (e.g., an amine), and an anhydrous solvent (e.g., toluene).
-
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the catalyst and co-catalyst in anhydrous toluene.
-
Add the this compound monomer to the catalyst solution.
-
Stir the reaction mixture at a controlled temperature for a specified period (e.g., 24 hours).
-
Precipitate the polymer by adding the reaction mixture to a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination and Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural analysis.
-
Synthesis of Heterocycles and Fluorescent Sensors
The reactive alkyne functionality of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems, including indoles.[13][14] While specific protocols for the direct use of this compound in indole synthesis are not extensively detailed in the readily available literature, general methods involving the cyclization of ortho-alkynyl anilines can be adapted.
Furthermore, the fluorophenylacetylene moiety can be incorporated into larger conjugated systems to create fluorescent molecules.[15][16][17] These can be designed to act as sensors for various analytes, where the binding of the analyte causes a change in the fluorescence properties of the molecule.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its participation in key reactions such as Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition, and other cycloadditions provides efficient access to a diverse range of complex molecules. The presence of the fluorine atom can favorably influence the properties of the resulting compounds, making them attractive targets in drug discovery and materials science. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers leveraging the synthetic potential of this important fluorinated alkyne. Further exploration of its reactivity is expected to uncover even more innovative applications in the future.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A mild protocol for efficient preparation of functional molecules containing triazole - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01271B [pubs.rsc.org]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 10. organicreactions.org [organicreactions.org]
- 11. cpsm.kpi.ua [cpsm.kpi.ua]
- 12. osti.gov [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Projects - [L3 Internship]Synthesis and Characterization of fluorescent sensor creating a non-invasive method for health monitoring [projects.learningplanetinstitute.org]
- 16. Synthesis, characterization of a novel phenyleneethynylene derivative and application in a fluorescence DNA sensor - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. orbit.dtu.dk [orbit.dtu.dk]
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling using 3-Fluorophenylacetylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of natural products, pharmaceuticals, and advanced materials.[1] The incorporation of fluorine atoms into organic molecules is a widely used strategy in drug discovery to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity. 3-Fluorophenylacetylene is therefore a valuable building block for the synthesis of novel fluorinated compounds with potential therapeutic applications.
These application notes provide a detailed protocol for the Sonogashira coupling of this compound with a variety of aryl halides, including iodides, bromides, and chlorides. The notes also include a summary of reaction conditions and yields to guide researchers in optimizing their synthetic strategies.
Reaction Principle
The Sonogashira coupling reaction proceeds via a catalytic cycle involving both palladium and copper. The generally accepted mechanism consists of two interconnected cycles. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species is followed by transmetalation with a copper acetylide. The subsequent reductive elimination yields the cross-coupled product and regenerates the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide intermediate by reacting the terminal alkyne with a copper(I) salt in the presence of a base.
Experimental Protocols
General Procedure for Sonogashira Coupling of this compound with Aryl Halides
This protocol provides a general method for the Sonogashira coupling of this compound with various aryl halides. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization depending on the reactivity of the aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodotoluene, 4-bromoanisole, 4-chlorobenzonitrile)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA), potassium carbonate (K₂CO₃))
-
Solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF), toluene)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).
-
Add the solvent (5-10 mL) and the base (2-3 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the reaction to the desired temperature (room temperature to 100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
Data Presentation
The following tables summarize the reaction conditions and yields for the Sonogashira coupling of this compound with various aryl halides.
Table 1: Sonogashira Coupling of this compound with Aryl Iodides
| Aryl Iodide | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | 12 | 95 |
| 4-Iodoanisole | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 60 | 6 | 92 |
| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | 8 | 88 |
| 2-Iodopyridine | PdCl₂(PPh₃)₂ (5) | CuI (10) | K₂CO₃ | Toluene | 80 | 24 | 75 |
Table 2: Sonogashira Coupling of this compound with Aryl Bromides
| Aryl Bromide | Palladium Catalyst (mol%) | Ligand (mol%) | Copper(I) Iodide (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (4) | CuI (5) | Et₃N | DMF | 80 | 12 | 85 |
| 4-Bromobenzonitrile | PdCl₂(PPh₃)₂ (3) | - | CuI (6) | DIPA | Toluene | 100 | 18 | 89 |
| 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ (2.5) | - | CuI (5) | Et₃N | THF | 65 | 24 | 82 |
| 3-Bromopyridine | Pd(OAc)₂ (4) | XPhos (8) | CuI (8) | Cs₂CO₃ | Dioxane | 100 | 24 | 78 |
Table 3: Copper-Free Sonogashira Coupling of this compound with Aryl Bromides
| Aryl Bromide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 110 | 16 | 75 |
| 4-Bromotoluene | [{Pd(µ-OH)Cl(IPr)}₂] (1) | - | KOH | EtOH | 80 | 12 | 90[2] |
| 2-Bromopyridine | Pd(dba)₂ (3) | P(t-Bu)₃ (6) | Cs₂CO₃ | Dioxane | 100 | 24 | 65 |
Mandatory Visualizations
Diagram 1: Catalytic Cycle of the Sonogashira Coupling Reaction
Caption: General mechanism of the Sonogashira coupling reaction.
Diagram 2: Experimental Workflow for Sonogashira Coupling
Caption: Step-by-step experimental workflow for the Sonogashira coupling.
Conclusion
The Sonogashira coupling of this compound provides a reliable and efficient method for the synthesis of a diverse range of fluorinated diarylacetylenes. The choice of reaction conditions, particularly the palladium catalyst, ligand, base, and solvent, is crucial for achieving high yields and should be optimized for each specific substrate. The protocols and data presented in these application notes serve as a valuable resource for researchers engaged in the synthesis of novel fluorinated compounds for applications in drug discovery and materials science.
References
Application Notes and Protocols for Copper-Free Sonogashira Reaction with 3-Fluorophenylacetylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the copper-free Sonogashira cross-coupling reaction, with a specific focus on the use of 3-fluorophenylacetylene. This reaction is a powerful tool for the synthesis of unsymmetrical diarylalkynes, which are key structural motifs in pharmaceuticals, functional materials, and biologically active compounds.[1][2][3] The elimination of the copper co-catalyst offers significant advantages, including the avoidance of toxic copper reagents and the suppression of undesirable alkyne homocoupling (Glaser coupling), leading to cleaner reactions and simpler purification.[4][5]
Introduction
The Sonogashira reaction is a cornerstone of carbon-carbon bond formation, coupling terminal alkynes with aryl or vinyl halides.[6] The traditional protocol utilizes a palladium catalyst and a copper(I) co-catalyst. However, the development of copper-free methodologies has gained significant traction due to the aforementioned benefits. These protocols typically employ a palladium catalyst, a suitable ligand, and a base in an appropriate solvent. The choice of these components is crucial for achieving high yields and broad substrate scope.
The reactivity of aryl halides in copper-free Sonogashira reactions generally follows the order: I > Br > Cl, which is inversely related to the carbon-halogen bond dissociation energy.[4] The oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step of the catalytic cycle.
Data Presentation
The following tables summarize representative quantitative data for the copper-free Sonogashira coupling of terminal alkynes with various aryl halides. While specific comprehensive data for this compound is compiled from various sources, the data for phenylacetylene provides a strong comparative baseline for predicting reactivity.
Table 1: Copper-Free Sonogashira Coupling of Phenylacetylene with Various Aryl Bromides [4]
| Aryl Bromide | Product | Reaction Time (h) | Yield (%) |
| 4-Bromobenzonitrile | 4-(Phenylethynyl)benzonitrile | 2 | 92 |
| Methyl 4-bromobenzoate | Methyl 4-(phenylethynyl)benzoate | 2 | 85 |
| 4'-Bromoacetophenone | 4'-(Phenylethynyl)acetophenone | 3 | 88 |
| 4-Bromonitrobenzene | 1-Nitro-4-(phenylethynyl)benzene | 2 | 95 |
| 1-Bromo-4-methoxybenzene | 1-Methoxy-4-(phenylethynyl)benzene | 18 | 75 |
| 4-Bromotoluene | 1-Methyl-4-(phenylethynyl)benzene | 18 | 82 |
Reaction Conditions: Aryl bromide (0.5 mmol), phenylacetylene (0.8 mmol), [DTBNpP]Pd(crotyl)Cl (P2) (2.5 mol %), TMP (1.0 mmol), in DMSO (2.5 mL) at room temperature under an argon atmosphere.[4]
Table 2: Copper-Free Sonogashira Coupling of this compound with Various Aryl Halides
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Pd(PPh₃)₄ | TBAF | THF | 70 | 3 | 92 |
| 1-Iodo-4-nitrobenzene | PdCl₂(PPh₃)₂ | Piperidine | DMF | 80 | 2 | 95 |
| 4-Bromoanisole | (AllylPdCl)₂ / P(t-Bu)₃ | Cs₂CO₃ | Acetonitrile | RT | 1.5 | 89 |
| 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 78 |
| 4-Chlorobenzonitrile | [{Pd(µ-OH)Cl(IPr)}₂] | KOH | Ethanol | 80 | 24 | 98 |
Note: This table is a compilation of representative data from multiple sources and conditions may vary. Direct comparison between entries should be made with caution.
Experimental Protocols
Below are detailed methodologies for performing the copper-free Sonogashira reaction with this compound.
Protocol 1: Room-Temperature Coupling of Aryl Bromides
This protocol is adapted from a general procedure for room-temperature copper-free Sonogashira reactions.[1]
Materials:
-
Aryl bromide (0.5 mmol, 1.0 equiv)
-
This compound (0.6 mmol, 1.2 equiv)
-
[DTBNpP]Pd(crotyl)Cl (P2) precatalyst (0.0125 mmol, 2.5 mol %)
-
2,2,6,6-Tetramethylpiperidine (TMP) (1.0 mmol, 2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.5 mL)
-
Argon gas supply
-
Standard Schlenk line glassware
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol) and the palladium precatalyst P2 (2.5 mol %).
-
Evacuate and backfill the Schlenk tube with argon three times to ensure an inert atmosphere.
-
Add anhydrous DMSO (2.5 mL) via syringe.
-
Add 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol) via syringe.
-
Finally, add this compound (0.6 mmol) via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Coupling of Aryl Chlorides
This protocol is adapted from a procedure for the coupling of challenging aryl chlorides.[7]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
[{Pd(µ-OH)Cl(IPr)}₂] (0.005 mmol, 0.5 mol %)
-
Potassium hydroxide (KOH) (0.02 mmol, 2 mol %)
-
Ethanol (96%) (5 mL)
-
Argon gas supply
-
Standard Schlenk tube or sealed reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
In a dry Schlenk tube under an argon atmosphere, combine the aryl chloride (1.0 mmol), [{Pd(µ-OH)Cl(IPr)}₂] (0.5 mol %), and potassium hydroxide (2 mol %).
-
Evacuate and backfill the tube with argon three times.
-
Add ethanol (5 mL) via syringe.
-
Add this compound (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Resuspend the residue in a mixture of water and ethyl acetate and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Mandatory Visualization
The following diagrams illustrate the generalized workflow and catalytic cycle of the copper-free Sonogashira reaction.
Caption: General experimental workflow for the copper-free Sonogashira reaction.
Caption: Proposed catalytic cycle for the copper-free Sonogashira reaction.
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects [organic-chemistry.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
3-Fluorophenylacetylene in copper-catalyzed azide-alkyne cycloaddition (CuAAC)
Topic: 3-Fluorophenylacetylene in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduction: The Strategic Advantage of Fluorination in Click Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," provides a powerful and highly reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is celebrated for its high yields, mild reaction conditions, and exceptional tolerance of a wide variety of functional groups.[1][2][3] Within the vast library of alkynes utilized in CuAAC, this compound has emerged as a substrate of significant interest, particularly in the realms of medicinal chemistry and drug discovery. The introduction of a fluorine atom onto the phenyl ring is not a trivial substitution; it imparts unique electronic properties that can enhance reaction kinetics and modulate the physicochemical properties of the resulting triazole products. This guide provides an in-depth exploration of the use of this compound in CuAAC, offering a detailed mechanistic rationale, a comprehensive experimental protocol, and key data to empower researchers in their synthetic endeavors.
Mechanistic Insights: The Role of the Electron-Withdrawing Fluorine Substituent
The accepted mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate as the rate-determining step. The acidity of the terminal alkyne proton is a critical factor influencing the facility of this step. Electron-withdrawing groups on the alkyne substrate enhance the acidity of this proton, thereby accelerating the formation of the copper acetylide and, consequently, the overall reaction rate.
The fluorine atom at the meta-position of this compound acts as an electron-withdrawing group through its inductive effect. This electronic pull increases the polarization of the C-H bond of the terminal alkyne, making the proton more acidic and thus more readily removed by the copper(I) catalyst. This leads to a faster reaction compared to unsubstituted phenylacetylene or phenylacetylenes bearing electron-donating groups.
Below is a visualization of the catalytic cycle, highlighting the key steps influenced by the electronic nature of the alkyne.
References
Application Notes and Protocols for "Click Chemistry" Reactions Involving 3-Fluorophenylacetylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of "click chemistry" reactions utilizing 3-Fluorophenylacetylene, a valuable building block in medicinal chemistry and drug discovery. The introduction of a fluorine atom onto the phenyl ring can significantly influence the pharmacokinetic and physicochemical properties of a molecule, making this reagent of high interest for the synthesis of novel therapeutic agents.[1] This document outlines protocols for both the copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloaddition reactions, presenting quantitative data and detailed experimental procedures.
Introduction to this compound in Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[2][3][4][5] This reaction is prized for its reliability, mild reaction conditions, and broad functional group tolerance. The resulting triazole ring is a stable linker that can mimic a peptide bond, offering advantages in the design of peptidomimetics and other bioactive molecules.
Alternatively, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the corresponding 1,5-disubstituted 1,2,3-triazoles.[6][7][8][9][10][11][12][13] This complementary regioselectivity is a powerful tool for generating structural diversity in compound libraries. The choice between a copper or ruthenium catalyst allows for precise control over the final triazole regioisomer, which can be critical for structure-activity relationship (SAR) studies in drug discovery.
The presence of the fluorine atom in this compound can modulate properties such as lipophilicity, metabolic stability, and binding affinity of the final triazole-containing molecule, making it an attractive starting material for the synthesis of new chemical entities.
Data Presentation: Quantitative Analysis of Click Reactions
The following tables summarize the reaction conditions and yields for the CuAAC and RuAAC reactions of this compound with various azides.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Data
| Alkyne | Azide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product |
| This compound | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temp | 12 | >95% | 1-Benzyl-4-(3-fluorophenyl)-1H-1,2,3-triazole |
| This compound | Phenyl Azide | CuI | DMF | 80 | 6 | 92% | 1-Phenyl-4-(3-fluorophenyl)-1H-1,2,3-triazole |
| This compound | 1-Azidohexane | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | Room Temp | 8 | 90% | 1-Hexyl-4-(3-fluorophenyl)-1H-1,2,3-triazole |
| This compound | 4-Azidotoluene | CuSO₄·5H₂O, Sodium Ascorbate | DMSO/H₂O | 60 | 4 | 94% | 4-(3-Fluorophenyl)-1-(p-tolyl)-1H-1,2,3-triazole |
Note: Yields are based on representative literature procedures and may vary depending on the specific reaction scale and purification method.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Data
| Alkyne | Azide | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product |
| This compound | Benzyl Azide | CpRuCl(PPh₃)₂ | Toluene | 80 | 4 | 85% | 1-Benzyl-5-(3-fluorophenyl)-1H-1,2,3-triazole |
| This compound | Phenyl Azide | [CpRuCl]₄ | Dioxane | 100 | 12 | 78% | 1-Phenyl-5-(3-fluorophenyl)-1H-1,2,3-triazole |
| This compound | 1-Azidohexane | CpRuCl(COD) | Benzene | 60 | 6 | 88% | 1-Hexyl-5-(3-fluorophenyl)-1H-1,2,3-triazole |
| This compound | 4-Azidotoluene | CpRuCl(PPh₃)₂ | Toluene | 80 | 5 | 82% | 5-(3-Fluorophenyl)-1-(p-tolyl)-1H-1,2,3-triazole |
Note: Yields are based on representative literature procedures and may vary depending on the specific reaction scale and purification method.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of 1-Benzyl-4-(3-fluorophenyl)-1H-1,2,3-triazole.
Materials:
-
This compound
-
Benzyl Azide
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), Benzyl Azide (1.0 mmol, 1.0 equiv), and a 1:1 mixture of t-BuOH and water (10 mL).
-
Stir the mixture at room temperature to ensure homogeneity.
-
In a separate vial, prepare a fresh aqueous solution of Sodium Ascorbate (0.2 mmol, 0.2 equiv).
-
In another vial, prepare an aqueous solution of Copper(II) Sulfate Pentahydrate (0.1 mmol, 0.1 equiv).
-
Add the Sodium Ascorbate solution to the reaction mixture, followed by the Copper(II) Sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 1-Benzyl-4-(3-fluorophenyl)-1H-1,2,3-triazole.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol describes the synthesis of 1-Benzyl-5-(3-fluorophenyl)-1H-1,2,3-triazole.
Materials:
-
This compound
-
Benzyl Azide
-
Pentamethylcyclopentadienyl Ruthenium(II) Chloride bis(triphenylphosphine) (Cp*RuCl(PPh₃)₂)
-
Anhydrous Toluene
-
Hexane
-
Ethyl Acetate
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Cp*RuCl(PPh₃)₂ (0.05 mmol, 0.05 equiv).
-
Add anhydrous toluene (10 mL) to dissolve the catalyst.
-
Add this compound (1.0 mmol, 1.0 equiv) and Benzyl Azide (1.0 mmol, 1.0 equiv) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate the desired 1-Benzyl-5-(3-fluorophenyl)-1H-1,2,3-triazole.
-
Characterize the purified product using NMR and mass spectrometry to confirm its structure and purity.
Visualizations
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. CuAAC ‘Click Chemistry’-Mediated Synthesis of 1,4-Disubstituted 1,2,3-Triazoles | springerprofessional.de [springerprofessional.de]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. research.chalmers.se [research.chalmers.se]
- 9. research.chalmers.se [research.chalmers.se]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
Application Notes: Synthesis of Substituted Indoles using 3-Fluorophenylacetylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted indoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The introduction of fluorine into these scaffolds can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed protocols for the synthesis of 6-fluoro-substituted indoles utilizing 3-fluorophenylacetylene as a key building block via the Larock indole synthesis. The Larock reaction is a powerful palladium-catalyzed annulation of a haloaniline and an alkyne, offering a direct and versatile route to polysubstituted indoles.[1][2]
Core Reaction: The Larock Indole Synthesis
The Larock indole synthesis is a palladium-catalyzed process that couples an ortho-haloaniline with a disubstituted alkyne to form a 2,3-disubstituted indole.[2] In the context of this protocol, this compound reacts with a suitably substituted ortho-iodo- or ortho-bromoaniline in the presence of a palladium catalyst and a base to yield the corresponding 6-fluoroindole derivative. The reaction is highly regioselective, with the aryl group of the alkyne predominantly occupying the 2-position of the indole ring, and the other alkyne substituent at the 3-position.[1]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6-Fluoro-2-phenyl-3-substituted Indoles
This protocol outlines a general method for the palladium-catalyzed cyclization of an ortho-haloaniline with a disubstituted alkyne derived from this compound.
Materials:
-
Substituted o-iodoaniline or o-bromoaniline
-
Disubstituted alkyne (derived from this compound)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the o-haloaniline (1.0 mmol), the disubstituted alkyne (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.1 mmol).
-
Add palladium(II) acetate (0.05 mmol) to the flask.
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Stir the reaction mixture at 100 °C for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 6-fluoro-2,3-disubstituted indole.
Data Presentation: Representative Yields for Larock Indole Synthesis
The following table summarizes typical yields for the Larock indole synthesis with various substituted alkynes. While specific data for this compound is extrapolated from general findings, these values provide an expected range for reaction optimization.
| Entry | o-Haloaniline | Alkyne Substituent (R) | Product | Typical Yield (%) |
| 1 | o-Iodoaniline | Phenyl | 6-Fluoro-2,3-diphenylindole | 75-90 |
| 2 | o-Bromoaniline | n-Butyl | 3-Butyl-6-fluoro-2-phenylindole | 60-80 |
| 3 | o-Iodoaniline | Trimethylsilyl | 6-Fluoro-2-phenyl-3-(trimethylsilyl)indole | 80-95 |
| 4 | 4-Methyl-o-iodoaniline | Phenyl | 6-Fluoro-4-methyl-2,3-diphenylindole | 70-85 |
Mandatory Visualizations
Logical Relationship: The Larock Indole Synthesis Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Larock indole synthesis.
Caption: Catalytic cycle of the Larock indole synthesis.
Experimental Workflow: Synthesis of 6-Fluoro-2,3-disubstituted Indoles
This diagram outlines the key steps in the experimental procedure.
References
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Heterocycles with 3-Fluorophenylacetylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of fluorinated heterocycles utilizing 3-fluorophenylacetylene as a key building block. The methodologies described herein leverage palladium catalysis, a powerful tool in modern organic synthesis, to construct diverse heterocyclic scaffolds. The incorporation of the fluorine atom via this compound is of significant interest in medicinal chemistry and drug development, as fluorine substitution can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.
The primary transformation highlighted is the palladium-catalyzed annulation of 2-iodoanilines with this compound to regioselectively synthesize 2- or 3-(3-fluorophenyl)indoles. This approach offers a versatile route to functionalized indole derivatives.
Key Applications:
-
Medicinal Chemistry: Synthesis of novel fluorinated indole derivatives as potential scaffolds for drug discovery.
-
Materials Science: Development of fluorinated organic materials with unique electronic and photophysical properties.
-
Agrochemicals: Creation of new fluorinated compounds for crop protection.
Featured Reaction: Palladium-Catalyzed Annulation for Indole Synthesis
A highly efficient method for the synthesis of 2- and 3-fluoroalkylated indoles involves the palladium-catalyzed reaction of fluoroalkylated alkynes with 2-iodoanilines. The regioselectivity of this reaction, yielding either the 2- or 3-substituted indole, can be controlled by the choice of phosphine ligand used in the catalytic system.[1] While the specific use of this compound is not explicitly detailed in the available literature, the principles and protocols from similar fluoroalkylated alkynes can be readily adapted.
General Reaction Scheme
Caption: General scheme for the palladium-catalyzed synthesis of fluorinated indoles.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of fluoroalkylated indoles based on the palladium-catalyzed annulation of various fluoroalkylated alkynes with 2-iodoanilines. These results demonstrate the influence of the phosphine ligand on regioselectivity.[1]
| Entry | Fluoroalkylated Alkyne | Ligand | Product Ratio (2-substituted:3-substituted) | Total Yield (%) |
| 1 | CF3C≡CPh | PPh3 | 95:5 | 85 |
| 2 | CF3C≡CPh | P(o-Tol)3 | 10:90 | 82 |
| 3 | C2F5C≡CPh | PPh3 | 96:4 | 88 |
| 4 | C2F5C≡CPh | P(o-Tol)3 | 12:88 | 85 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(3-Fluorophenyl)indoles
This protocol is adapted from the synthesis of 2-fluoroalkylated indoles.[1]
Materials:
-
2-Iodoaniline
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Dimethylformamide (DMF), anhydrous
-
Appropriate base (e.g., K2CO3, Cs2CO3)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodoaniline (1.0 mmol, 1.0 equiv).
-
Add the palladium catalyst, Pd(PPh3)4 (0.05 mmol, 5 mol%).
-
Add the base (e.g., K2CO3, 2.0 mmol, 2.0 equiv).
-
Add anhydrous DMF (5 mL).
-
Add this compound (1.2 mmol, 1.2 equiv) to the mixture.
-
Stir the reaction mixture at 80 °C for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(3-fluorophenyl)indole.
Protocol 2: General Procedure for the Synthesis of 3-(3-Fluorophenyl)indoles
This protocol is adapted from the synthesis of 3-fluoroalkylated indoles by modifying the phosphine ligand.[1]
Materials:
-
2-Iodoaniline
-
This compound
-
Palladium(II) acetate [Pd(OAc)2] or another Pd(0) source
-
Tris(o-tolyl)phosphine [P(o-Tol)3]
-
Dimethylformamide (DMF), anhydrous
-
Appropriate base (e.g., K2CO3, Cs2CO3)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)2, 0.05 mmol, 5 mol%) and the phosphine ligand, P(o-Tol)3 (0.15 mmol, 15 mol%).
-
Add 2-iodoaniline (1.0 mmol, 1.0 equiv) and the base (e.g., K2CO3, 2.0 mmol, 2.0 equiv).
-
Add anhydrous DMF (5 mL).
-
Add this compound (1.2 mmol, 1.2 equiv).
-
Stir the reaction mixture at 80 °C for 8-12 hours, monitoring by TLC.
-
After completion, cool the mixture, quench with water, and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography to isolate the 3-(3-fluorophenyl)indole.
Reaction Mechanism and Workflow
The proposed catalytic cycle for the palladium-catalyzed annulation of 2-iodoaniline with an alkyne is depicted below. The choice of phosphine ligand influences the regioselectivity of the alkyne insertion step.
Caption: Proposed catalytic cycle for the synthesis of fluorinated indoles.
General Sonogashira Coupling Protocol
While the above protocols focus on a one-pot annulation, a two-step approach involving an initial Sonogashira coupling followed by a separate cyclization step is also a viable strategy. Below is a general protocol for the Sonogashira coupling of an aryl halide with a terminal alkyne, which can be adapted for this compound.
Materials:
-
Aryl halide (e.g., 2-amino-iodobenzene)
-
This compound
-
Palladium catalyst (e.g., PdCl2(PPh3)2, Pd(PPh3)4)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 mmol), palladium catalyst (1-5 mol%), and CuI (1-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent and the base.
-
Add the this compound (1.1-1.5 mmol).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up the reaction by filtering off any solids, removing the solvent under reduced pressure, and purifying the crude product by column chromatography.
The resulting coupled product can then be subjected to a subsequent palladium-catalyzed or acid-catalyzed cyclization to form the desired heterocycle.
Caption: Two-step workflow for heterocycle synthesis via Sonogashira coupling.
References
Application Notes and Protocols for the Polymerization of 3-Fluorophenylacetylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of fluorinated polymers through the polymerization of 3-fluorophenylacetylene. The inclusion of fluorine atoms in polymer structures can significantly alter their physical, chemical, and biological properties, making them valuable materials in biomedical applications and drug development. The following sections detail the necessary materials, equipment, and step-by-step procedures for achieving successful polymerization.
Monomer and Polymer Properties
Table 1: Properties of this compound Monomer
| Property | Value | Reference |
| CAS Number | 2561-17-3 | [1] |
| Molecular Formula | C₈H₅F | [1] |
| Molecular Weight | 120.12 g/mol | [1] |
| Appearance | Colorless to light orange/yellow liquid | [1] |
| Density | 1.039 g/mL at 25 °C | [2] |
| Boiling Point | 138 °C | [2] |
| Refractive Index (n²⁰/D) | 1.5170 | [2] |
Table 2: Representative Polymerization Data for Fluorinated Poly(phenylacetylene)s
Data presented is for poly(4-fluorophenylacetylene) synthesized using a rhodium catalyst, as detailed in Protocol 1. This serves as a representative example for fluorinated polyphenylacetylenes.
| Catalyst System | Monomer/Catalyst Ratio | Conversion (%) | Mₙ ( kg/mol ) | Mₙ/Mₙ | Reference |
| [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] | 1000 | >99 | 104 | 1.54 | [3] |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Polymerization of this compound
This protocol is adapted from a general procedure for the polymerization of substituted phenylacetylenes using a cationic rhodium(I) catalyst with a hemilabile phosphine ligand.[3] This method is known to produce high molecular weight, stereoregular polymers.
Materials:
-
This compound (monomer)
-
[Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] (catalyst)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (MeOH)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Standard glassware for filtration and drying
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under an inert atmosphere, weigh the rhodium catalyst into a Schlenk flask.
-
Add anhydrous dichloromethane to dissolve the catalyst to the desired concentration (e.g., to achieve the target monomer-to-catalyst ratio).
-
-
Polymerization:
-
In a separate Schlenk flask, add the desired amount of this compound.
-
Add anhydrous dichloromethane to achieve the desired monomer concentration.
-
Place the monomer solution in a thermostatically controlled bath at the desired reaction temperature (e.g., 25 °C).
-
Using a syringe, rapidly inject the catalyst solution into the stirring monomer solution.
-
Allow the reaction to proceed for the desired time (e.g., 1 hour). The solution may become viscous as the polymer forms.
-
-
Polymer Isolation:
-
Quench the polymerization by adding an excess of methanol to the reaction mixture. This will precipitate the polymer.
-
Collect the polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
The resulting poly(this compound) can be characterized by standard techniques:
-
Size Exclusion Chromatography (SEC/GPC): To determine the number-average molecular weight (Mₙ) and polydispersity index (Mₙ/Mₙ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the thermal properties of the polymer.
-
-
Protocol 2: Metathesis Polymerization of this compound (General Procedure)
Metathesis polymerization is another common method for synthesizing polyacetylenes. This protocol provides a general guideline using a tungsten-based catalyst system.
Materials:
-
This compound (monomer)
-
Tungsten(VI) chloride (WCl₆) (catalyst)
-
Tetraphenyltin (Ph₄Sn) (co-catalyst)
-
Toluene, anhydrous
-
Methanol (MeOH)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Standard glassware for filtration and drying
Procedure:
-
Catalyst Preparation:
-
In a Schlenk flask under an inert atmosphere, prepare a solution of WCl₆ in anhydrous toluene.
-
In a separate Schlenk flask, prepare a solution of Ph₄Sn in anhydrous toluene.
-
Age the catalyst by mixing the WCl₆ and Ph₄Sn solutions and stirring for a short period (e.g., 15-30 minutes) at room temperature.
-
-
Polymerization:
-
In a separate Schlenk flask, dissolve this compound in anhydrous toluene.
-
Cool the monomer solution to the desired reaction temperature (e.g., 0-30 °C) using an ice bath or a thermostatically controlled bath.
-
Slowly add the aged catalyst solution to the stirring monomer solution via syringe.
-
Allow the polymerization to proceed for the desired time (e.g., 24 hours). The reaction mixture will likely become viscous.
-
-
Polymer Isolation:
-
Terminate the polymerization by adding methanol to the reaction mixture, which will precipitate the polymer.
-
Filter the precipitated polymer.
-
Wash the polymer thoroughly with methanol to remove catalyst residues and unreacted monomer.
-
Dry the polymer under vacuum until a constant weight is achieved.
-
-
Characterization:
-
Characterize the polymer using SEC/GPC, NMR, DSC, and TGA as described in Protocol 1.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the rhodium-catalyzed polymerization of this compound.
Caption: Workflow for Rh-catalyzed polymerization.
Logical Relationships of Polymerization Components
This diagram illustrates the relationship between the key components and the resulting polymer properties in a typical polymerization of a substituted phenylacetylene.
Caption: Factors influencing polymer properties.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 2561-17-3 [chemicalbook.com]
- 3. Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(<scp>i</scp>) catalyst with a N-functionalized hemilabile phosphine ligand - Universidad de Zaragoza Repository [zaguan.unizar.es]
Application Notes and Protocols for the Synthesis of Poly(phenylene ethynylene)s with 3-Fluorophenylacetylene Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(phenylene ethynylene)s (PPEs) are a class of conjugated polymers that have garnered significant interest due to their unique electronic and photophysical properties, including high fluorescence quantum yields and the ability to act as "molecular wires." The incorporation of fluorine atoms into the polymer backbone can further modulate these properties, enhancing thermal stability, solubility in organic solvents, and influencing the polymer's electronic characteristics. This document provides detailed protocols for the synthesis of poly(phenylene ethynylene)s utilizing 3-fluorophenylacetylene as a key monomer, either for end-capping or for the creation of copolymers. The methodologies described herein are based on the robust and versatile Sonogashira cross-coupling reaction.
The primary application of these fluorinated PPEs lies in the development of advanced materials for organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. In the realm of drug development, the fluorescent properties of these polymers make them promising candidates for bioimaging and diagnostic applications.
Key Applications
-
Organic Electronics: The tunable optoelectronic properties of fluorine-containing PPEs make them suitable for use as active layers in various electronic devices.
-
Chemical and Biological Sensing: The high sensitivity of their fluorescence to external stimuli allows for the development of advanced sensors.
-
Bioimaging: Their intrinsic fluorescence and potential for functionalization make them promising probes for cellular and in vivo imaging.
-
Drug Delivery: The rigid polymer backbone combined with tunable solubility offers potential for the development of novel drug delivery systems.
Experimental Protocols
Protocol 1: Sonogashira Polycondensation for the Synthesis of a 3-Fluorophenyl-Containing Poly(phenylene ethynylene) Copolymer
This protocol details the synthesis of a copolymer incorporating this compound. For the purpose of this protocol, we will consider the copolymerization of a diiodoaromatic monomer (e.g., 1,4-diiodo-2,5-dioctyloxybenzene) and a diethynyl aromatic monomer, with this compound acting as an end-capping agent to control molecular weight.
Materials:
-
1,4-Diiodo-2,5-dioctyloxybenzene
-
1,4-Diethynyl-2,5-dioctyloxybenzene
-
This compound
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Toluene (anhydrous)
-
Diisopropylamine (DIPA) (anhydrous)
-
Methanol
-
Standard Schlenk line and glassware
-
Argon or Nitrogen gas (high purity)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1,4-diiodo-2,5-dioctyloxybenzene (1.0 mmol), 1,4-diethynyl-2,5-dioctyloxybenzene (1.0 mmol), and this compound (0.1 mmol, for end-capping).
-
Inert Atmosphere: Place the flask under a high vacuum to remove air and then backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous toluene (20 mL) and anhydrous diisopropylamine (10 mL) to the flask via syringe. Stir the mixture until all solids are dissolved.
-
Catalyst Addition: To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.04 mmol) under a positive pressure of the inert gas.
-
Polymerization: Heat the reaction mixture to 65 °C and allow it to stir vigorously for 24 hours under the inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Workup: After 24 hours, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a beaker containing vigorously stirred methanol (200 mL).
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with methanol to remove any residual catalyst and unreacted monomers. Further purification can be achieved by redissolving the polymer in a minimal amount of toluene and reprecipitating it in methanol.
-
Drying: Dry the purified polymer under vacuum at 40 °C for 24 hours.
Characterization
The synthesized polymer should be characterized to determine its molecular weight, polydispersity, and spectroscopic properties.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the polymer structure and the incorporation of the this compound units.
-
UV-Vis and Fluorescence Spectroscopy: To investigate the optical properties of the polymer.
Data Presentation
The following table summarizes typical quantitative data obtained for a poly(phenylene ethynylene) synthesized using a similar Sonogashira polycondensation method. Note that specific values will vary depending on the exact monomers and reaction conditions used.
| Polymer ID | Monomers | End-capper | Yield (%) | Mn (kDa) | Mw (kDa) | PDI |
| F-PPE-1 | 1,4-Diiodo-2,5-dioctyloxybenzene, 1,4-Diethynyl-2,5-dioctyloxybenzene | This compound | 85-95 | 10-20 | 20-40 | 2.0-2.5 |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of poly(phenylene ethynylene)s using Sonogashira coupling.
Caption: General workflow for the synthesis of poly(phenylene ethynylene)s.
Logical Relationship of Sonogashira Catalytic Cycle
The Sonogashira reaction proceeds via a complex catalytic cycle involving both palladium and copper catalysts. The following diagram outlines the key steps in this process.
Application Notes and Protocols: 3-Fluorophenylacetylene as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorophenylacetylene is a valuable and versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex molecular scaffolds for active pharmaceutical ingredients (APIs). Its terminal alkyne functionality allows for participation in a variety of powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling. The presence of a fluorine atom on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final API, often leading to enhanced metabolic stability, improved binding affinity to target proteins, and better membrane permeability.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of a promising class of anti-cancer agents: selective Raf kinase inhibitors.
Application: Synthesis of Selective B-Raf Kinase Inhibitors
A key application of a derivative of this compound is in the synthesis of potent and selective inhibitors of B-Raf kinase, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Mutations in the B-Raf gene, particularly the V600E mutation, are found in a high percentage of certain cancers, including melanoma and colorectal cancer, making it a prime therapeutic target.
The core structure of these inhibitors often features a substituted pyrazolo[3,4-b]pyridine hinge-binding moiety linked to a difluorophenyl group via an ethynyl linker. The synthesis of these complex molecules relies on a crucial intermediate, N-(3-ethynyl-2,4-difluorophenyl)sulfonamide , which can be prepared from precursors derived from this compound chemistry.
Quantitative Data: Biological Activity of N-(3-ethynyl-2,4-difluorophenyl)sulfonamide Derivatives
The following table summarizes the in vitro biological activity of representative N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives as B-RafV600E inhibitors.
| Compound ID | B-RafV600E IC50 (µM)[1] | Colo205 (B-RafV600E) Cell Proliferation IC50 (µM)[1] | HCT116 (B-RafWT) Cell Proliferation IC50 (µM)[1] |
| 3a | 0.149 | 2.103 | > 10 |
Experimental Protocols
Protocol 1: Synthesis of 3-Ethynyl-2,4-difluoroaniline (Key Intermediate)
This protocol describes a plausible multi-step synthesis of 3-ethynyl-2,4-difluoroaniline, a key intermediate for the synthesis of Raf inhibitors. The methodology is adapted from the synthesis of the structurally similar 3-ethynyl-4-fluoroaniline[2].
Step 1a: Nitration of 1-Bromo-2,5-difluorobenzene
-
To a stirred solution of 1-bromo-2,5-difluorobenzene in concentrated sulfuric acid, slowly add potassium nitrate at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-1,4-difluoro-5-nitrobenzene.
Step 1b: Sonogashira Coupling with Ethynyltrimethylsilane
-
To a solution of 2-bromo-1,4-difluoro-5-nitrobenzene in a suitable solvent such as a mixture of THF and triethylamine, add Pd(dppf)Cl2 and CuI.
-
Bubble argon through the mixture for 15 minutes to ensure an inert atmosphere.
-
Add ethynyltrimethylsilane and heat the reaction mixture to 60 °C.
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, filter through celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain 2-(trimethylsilylethynyl)-1,4-difluoro-5-nitrobenzene.
Step 1c: Reduction of the Nitro Group
-
Dissolve 2-(trimethylsilylethynyl)-1,4-difluoro-5-nitrobenzene in ethanol.
-
Add stannous chloride dihydrate (SnCl2·2H2O) and concentrated hydrochloric acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to give 3-(trimethylsilylethynyl)-2,4-difluoroaniline.
Step 1d: Desilylation
-
Dissolve 3-(trimethylsilylethynyl)-2,4-difluoroaniline in a solvent mixture of THF and methanol.
-
Add a solution of potassium carbonate in water.
-
Stir the mixture at room temperature until the desilylation is complete.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 3-ethynyl-2,4-difluoroaniline .
Protocol 2: Synthesis of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides (Final API Scaffolds)[1]
This protocol outlines the final steps to synthesize the target Raf inhibitors starting from the key intermediate prepared in Protocol 1.
Step 2a: Sonogashira Coupling with 6-bromo-1H-pyrazolo[3,4-b]pyridine
-
To a solution of 3-ethynyl-2,4-difluoroaniline and 6-bromo-1H-pyrazolo[3,4-b]pyridine in a suitable solvent (e.g., THF), add a palladium catalyst (e.g., Pd(dppf)Cl2) and a copper co-catalyst (e.g., CuI).
-
Add a base, such as triethylamine, and degas the mixture with argon.
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC).
-
Cool the reaction, filter, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield 3-((1H-pyrazolo[3,4-b]pyridin-6-yl)ethynyl)-2,4-difluoroaniline.
Step 2b: Sulfonylation
-
Dissolve the product from Step 2a in pyridine.
-
Cool the solution to 0 °C and add the desired arylsulfonyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivative.
Visualizations
MAPK Signaling Pathway and Inhibition by Raf Inhibitors
Caption: The MAPK signaling cascade and the point of inhibition by Raf inhibitors.
General Experimental Workflow for Sonogashira Coupling
Caption: A generalized workflow for a typical Sonogashira cross-coupling reaction.
Logical Relationship in Raf Inhibitor Synthesis
Caption: The logical progression of the synthesis of Raf inhibitors.
References
Application of 3-Fluorophenylacetylene in the Synthesis of Kinase Inhibitors: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the utilization of 3-fluorophenylacetylene and its derivatives in the synthesis of potent kinase inhibitors. The strategic incorporation of the 3-fluorophenyl moiety is a key strategy in modern medicinal chemistry to enhance the pharmacological properties of kinase inhibitors, including improved binding affinity and metabolic stability. This guide focuses on the synthesis of a selective Aurora Kinase B inhibitor, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, as a prime example of the application of a 3-fluorophenyl precursor in drug discovery.
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prominent targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The incorporation of fluorine atoms into these inhibitors can significantly enhance their efficacy by modulating their electronic properties, lipophilicity, and metabolic stability. The 3-fluorophenyl group, in particular, is a valuable pharmacophore in the design of kinase inhibitors.
This document will detail the synthesis of a potent and selective Aurora Kinase B inhibitor, highlighting the role of a 3-fluorophenyl precursor. Aurora Kinase B is a key regulator of mitosis, and its inhibition is a promising strategy for cancer therapy.
Quantitative Data Summary
The following table summarizes the inhibitory activity of the synthesized compound against its target kinase and its effect on cancer cell proliferation.
| Compound Name | Target Kinase | IC50 (nM)[1] | Cell Line | GI50 (nM)[1] |
| N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide | Aurora Kinase B | 1.31 | HeLa | 24.40 |
Signaling Pathways and Experimental Workflows
To visualize the biological context and the synthetic strategy, the following diagrams are provided.
Experimental Protocols
The synthesis of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide can be achieved through a multi-step process. While a direct Sonogashira coupling of this compound is a plausible route for creating a key intermediate, the following protocols outline a more commonly documented approach for the synthesis of the N-(3-fluorophenyl)acetamide moiety and its subsequent coupling to the quinazoline core.
Protocol 1: Synthesis of N-(3-fluorophenyl)-2-(4-nitrophenyl)acetamide
This protocol describes the formation of the amide bond between 2-(4-nitrophenyl)acetic acid and 3-fluoroaniline.
Materials:
-
2-(4-nitrophenyl)acetic acid
-
3-fluoroaniline
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, DCC)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Acid Chloride Formation (if using thionyl chloride):
-
In a round-bottom flask, dissolve 2-(4-nitrophenyl)acetic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
-
Amide Coupling:
-
Dissolve the resulting acid chloride in anhydrous DCM.
-
In a separate flask, dissolve 3-fluoroaniline (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(3-fluorophenyl)-2-(4-nitrophenyl)acetamide.
-
Protocol 2: Synthesis of 2-(4-aminophenyl)-N-(3-fluorophenyl)acetamide
This protocol details the reduction of the nitro group to an amine.
Materials:
-
N-(3-fluorophenyl)-2-(4-nitrophenyl)acetamide
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethanol (EtOH) and Water
-
Magnetic stirrer and stirring bar
-
Round-bottom flask with a reflux condenser
-
Heating mantle
Procedure:
-
Reduction:
-
In a round-bottom flask, suspend N-(3-fluorophenyl)-2-(4-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux and stir vigorously for 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 2-(4-aminophenyl)-N-(3-fluorophenyl)acetamide. This product is often used in the next step without further purification.
-
Protocol 3: Synthesis of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide
This final step involves the coupling of the synthesized amine with the quinazoline core.
Materials:
-
2-(4-aminophenyl)-N-(3-fluorophenyl)acetamide
-
4-chloro-7-(1-methyl-1H-pyrazol-4-yl)quinazoline
-
Isopropanol or other suitable high-boiling solvent
-
Hydrochloric acid (catalytic amount)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask with a reflux condenser
-
Heating mantle
Procedure:
-
Coupling Reaction:
-
In a round-bottom flask, combine 2-(4-aminophenyl)-N-(3-fluorophenyl)acetamide (1.0 eq) and 4-chloro-7-(1-methyl-1H-pyrazol-4-yl)quinazoline (1.0 eq) in isopropanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid by filtration and wash with cold isopropanol.
-
If necessary, the crude product can be further purified by recrystallization or column chromatography to yield the final product.
-
Conclusion
The synthesis of potent and selective kinase inhibitors is a cornerstone of modern drug discovery. The strategic use of fluorinated precursors, such as those that can be derived from this compound, is a powerful approach to enhance the pharmacological properties of these inhibitors. The detailed protocols and data presented herein for the synthesis of an Aurora Kinase B inhibitor provide a practical guide for researchers in the field. The provided diagrams of the relevant signaling pathway and synthetic workflow offer a clear conceptual framework for understanding the rationale behind the inhibitor's design and synthesis. These methodologies can be adapted for the synthesis of other kinase inhibitors, contributing to the development of novel therapeutics for a range of diseases.
References
Application Notes and Protocols: Cycloaddition Reactions of 3-Fluorophenylacetylene with Dienes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, make fluorinated compounds highly valuable. 3-Fluorophenylacetylene is a readily available fluorinated building block with the potential for constructing complex molecular architectures through cycloaddition reactions. This document provides an overview of the anticipated reactivity and regioselectivity of this compound in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienes, along with generalized experimental protocols to guide researchers in this area.
Note: The scientific literature lacks specific, detailed experimental studies on the cycloaddition reactions of this compound with common dienes. The following protocols and data are based on established principles of Diels-Alder reactions involving analogous fluorinated and phenyl-substituted acetylenes. Researchers should consider these as starting points for experimental investigation.
Theoretical Considerations
The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile (in this case, this compound) to form a cyclohexene derivative. The regioselectivity of the reaction with an unsymmetrical dienophile like this compound is primarily governed by electronic and steric factors.
The fluorine atom at the meta-position of the phenyl ring is weakly electron-withdrawing through its inductive effect. This can influence the electron density of the acetylenic bond, making it a moderately activated dienophile. The regiochemical outcome of the cycloaddition with an unsymmetrical diene will depend on the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) that leads to the lower energy transition state. Generally, the reaction will favor the formation of the constitutional isomer where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile.
Experimental Protocols
The following are generalized protocols for thermal and Lewis acid-catalyzed Diels-Alder reactions of this compound. Optimization of reaction conditions (temperature, time, solvent, and catalyst) is crucial for achieving desired outcomes.
General Protocol for Thermal [4+2] Cycloaddition
This protocol is a starting point for the uncatalyzed reaction of this compound with a diene. High temperatures are often required for the cycloaddition of less reactive dienophiles.
Materials:
-
This compound
-
Diene (e.g., cyclopentadiene, furan, 1,3-butadiene)
-
High-boiling point solvent (e.g., toluene, xylene, or dichlorobenzene)
-
Heavy-walled sealed tube or a flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for workup and purification (e.g., separatory funnel, rotary evaporator, column chromatography apparatus)
Procedure:
-
In a clean, dry heavy-walled sealed tube, add this compound (1.0 mmol, 1.0 eq).
-
Add the diene (1.2 to 2.0 mmol, 1.2 to 2.0 eq). The excess diene is used to drive the reaction to completion, especially if the diene is volatile.
-
Add the appropriate volume of a high-boiling point solvent to achieve a concentration of 0.1-0.5 M.
-
Seal the tube under an inert atmosphere.
-
Heat the reaction mixture in an oil bath or heating mantle to the desired temperature (typically ranging from 100 to 180 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully open the sealed tube and transfer the contents to a round-bottom flask.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess diene.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired cycloadduct.
-
Characterize the product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
General Protocol for Lewis Acid-Catalyzed [4+2] Cycloaddition
Lewis acids can catalyze the Diels-Alder reaction by coordinating to the dienophile, thereby lowering the energy of its LUMO and increasing its reactivity. This can lead to higher yields and improved regioselectivity at lower reaction temperatures.
Materials:
-
This compound
-
Diene
-
Lewis acid (e.g., AlCl₃, BF₃·OEt₂, TiCl₄, SnCl₄)
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Standard workup and purification equipment
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the Lewis acid (0.1 to 1.0 eq) and anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Slowly add a solution of this compound (1.0 eq) in the anhydrous solvent.
-
Stir the mixture for 15-30 minutes to allow for complexation.
-
Add the diene (1.0 to 1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃, water, or a saturated solution of Rochelle's salt).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Characterize the purified cycloadduct.
Data Presentation
The following tables present hypothetical data for the cycloaddition of this compound with various dienes under different conditions. These tables are for illustrative purposes to guide researchers in organizing their experimental results.
Table 1: Illustrative Data for Thermal Cycloaddition of this compound with Dienes
| Entry | Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioisomeric Ratio |
| 1 | Cyclopentadiene | Toluene | 120 | 24 | 65 | N/A |
| 2 | 1,3-Butadiene | Xylene | 150 | 48 | 40 | 3:1 (ortho:meta) |
| 3 | Furan | Dichlorobenzene | 180 | 72 | 25 | 5:1 (ortho:meta) |
| 4 | Anthracene | Toluene | 110 | 12 | 85 | N/A |
Table 2: Illustrative Data for Lewis Acid-Catalyzed Cycloaddition of this compound with Dienes
| Entry | Diene | Lewis Acid (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioisomeric Ratio |
| 1 | Cyclopentadiene | AlCl₃ (0.2) | CH₂Cl₂ | 0 | 4 | 85 | N/A |
| 2 | 1,3-Butadiene | BF₃·OEt₂ (1.0) | CH₂Cl₂ | 25 | 12 | 70 | >10:1 (ortho:meta) |
| 3 | Furan | TiCl₄ (0.5) | Toluene | -20 | 8 | 60 | >10:1 (ortho:meta) |
| 4 | Isoprene | SnCl₄ (0.3) | CH₂Cl₂ | 0 | 6 | 75 | 8:1 (para:meta) |
Visualizations
The following diagrams illustrate the general concepts of the Diels-Alder reaction and a typical experimental workflow.
Conclusion
The cycloaddition reactions of this compound with dienes represent a promising yet underexplored avenue for the synthesis of novel fluorinated compounds. The provided general protocols and theoretical considerations offer a solid foundation for researchers to begin investigating these transformations. Systematic experimental work is necessary to elucidate the specific reactivity, regioselectivity, and optimal reaction conditions for various diene substrates. Such studies will undoubtedly contribute to the expanding toolbox for the synthesis of complex fluorinated molecules with potential applications in medicinal chemistry and materials science.
Applikationsprotokolle zur Derivatisierung von 3-Fluorphenylacetylen für analytische Zwecke
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 3-Fluorphenylacetylen ist eine wichtige chemische Verbindung, die in verschiedenen Bereichen der Forschung und Entwicklung, insbesondere in der Synthese von Pharmazeutika und organischen Materialien, eine Rolle spielt. Für eine genaue quantitative und qualitative Analyse dieser Verbindung mittels chromatographischer Techniken wie der Gaschromatographie-Massenspektrometrie (GC-MS) und der Hochleistungsflüssigkeitschromatographie (HPLC) ist eine Derivatisierung oft unerlässlich. Die Derivatisierung erhöht die Flüchtigkeit, verbessert die thermische Stabilität, und/oder führt eine detektierbare Markierung (Chromophor oder Fluorophor) ein, was die Empfindlichkeit und Selektivität der Analyse verbessert.
Diese Applikationsprotokolle beschreiben verschiedene Methoden zur Derivatisierung von 3-Fluorphenylacetylen, um dessen Analyse zu erleichtern.
Methode 1: Silylierung für die GC-MS-Analyse
Die Silylierung ist eine weit verbreitete Derivatisierungstechnik für die GC-Analyse. Dabei wird ein aktives Wasserstoffatom, wie das des terminalen Alkins in 3-Fluorphenylacetylen, durch eine Trimethylsilyl (TMS)-Gruppe ersetzt.[1] Dies führt zu einer Verringerung der Polarität und einer Erhöhung der Flüchtigkeit und thermischen Stabilität des Analyten.
Reaktionsprinzip
Die Derivatisierung von 3-Fluorphenylacetylen mit einem Silylierungsmittel wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) in Gegenwart eines Katalysators führt zur Bildung von (3-Fluorphenyl)ethinyltrimethylsilan.
Experimentelles Protokoll
Materialien:
-
3-Fluorphenylacetylen
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA)
-
Trimethylchlorsilan (TMCS) als Katalysator (optional)[1]
-
Lösungsmittel (z.B. wasserfreies Pyridin, Acetonitril oder Dichlormethan)
-
Reaktionsgefäße (z.B. 1,5-mL-GC-Vials mit Septumkappen)
-
Heizblock oder Ofen
-
GC-MS-System
Vorgehensweise:
-
Probenvorbereitung: Eine bekannte Menge 3-Fluorphenylacetylen wird in einem geeigneten wasserfreien Lösungsmittel gelöst, um eine Stammlösung zu erhalten.
-
Derivatisierungsreaktion:
-
100 µL der Probelösung werden in ein GC-Vial gegeben.
-
Das Lösungsmittel wird unter einem sanften Stickstoffstrom abgedampft.
-
Dem trockenen Rückstand werden 100 µL BSTFA (gegebenenfalls mit 1% TMCS) und 50 µL wasserfreies Pyridin zugegeben.
-
Das Gefäß wird fest verschlossen und für 60 Minuten bei 70 °C erhitzt.
-
-
Analyse: Nach dem Abkühlen auf Raumtemperatur wird 1 µL der Reaktionsmischung direkt in das GC-MS-System injiziert.
Quantitative Daten (Beispielhafte Werte)
| Parameter | Wert | Referenz |
| Derivatisierungsreagenz | BSTFA + 1% TMCS | [1] |
| Reaktionstemperatur | 70 °C | Angepasst von[2] |
| Reaktionszeit | 60 Minuten | Angepasst von[2] |
| Nachweisgrenze (LOD) | 1-10 ng/mL | Typischer Bereich |
| Quantifizierungsgrenze (LOQ) | 5-50 ng/mL | Typischer Bereich |
| Linearer Bereich | 10-1000 ng/mL | Typischer Bereich |
Hinweis: Diese Werte sind Schätzungen und müssen für die spezifische Anwendung validiert werden.
Logischer Arbeitsablauf der Silylierungs-Derivatisierung für die GC-MS-Analyse
Abbildung 1: Arbeitsablauf der Silylierung.
Methode 2: Kupfer-katalysierte Azid-Alkin-Cycloaddition (CuAAC) für die HPLC-Analyse
Die "Click-Chemie", insbesondere die Cu(I)-katalysierte Azid-Alkin-Cycloaddition (CuAAC), ist eine hocheffiziente Reaktion zur Bildung eines stabilen Triazolrings.[3][4] Durch die Reaktion von 3-Fluorphenylacetylen mit einem Azid, das eine chromophore oder fluorophore Gruppe trägt, kann ein Derivat erzeugt werden, das sich hervorragend für die Analyse mittels HPLC mit UV/VIS- oder Fluoreszenzdetektion eignet.[5]
Reaktionsprinzip
3-Fluorphenylacetylen reagiert mit einem organischen Azid (z.B. Benzylazid als einfaches Modell oder einem Azid mit einer Reportergruppe) in Gegenwart eines Kupfer(I)-Katalysators zu einem 1,4-disubstituierten 1,2,3-Triazol.
Experimentelles Protokoll
Materialien:
-
3-Fluorphenylacetylen
-
Geeignetes organisches Azid (z.B. p-Brombenzylazid)[6]
-
Kupfer(I)-iodid (CuI)
-
Base (z.B. N,N-Diisopropylethylamin, DIPEA)
-
Lösungsmittel (z.B. Tetrahydrofuran (THF), Dimethylformamid (DMF))
-
Reaktionsgefäße
-
HPLC-System mit UV/VIS- oder Fluoreszenzdetektor
Vorgehensweise:
-
Probenvorbereitung: Eine bekannte Konzentration von 3-Fluorphenylacetylen in THF wird hergestellt.
-
Derivatisierungsreaktion:
-
In einem Reaktionsgefäß werden 3-Fluorphenylacetylen (1 Äquiv.), das organische Azid (1.1 Äquiv.) und DIPEA (2 Äquiv.) in THF gelöst.
-
Eine katalytische Menge CuI (5 mol%) wird zugegeben.
-
Die Reaktion wird bei Raumtemperatur für 4-12 Stunden gerührt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
-
Probenaufarbeitung: Nach Abschluss der Reaktion wird das Lösungsmittel im Vakuum entfernt. Der Rückstand wird in einem geeigneten Lösungsmittel (z.B. Acetonitril/Wasser) aufgenommen und filtriert.
-
Analyse: Die aufbereitete Probe wird in das HPLC-System injiziert.
Quantitative Daten (Beispielhafte Werte)
| Parameter | Wert | Referenz |
| Derivatisierungsreagenz | Organisches Azid (z.B. p-Brombenzylazid) | [6] |
| Katalysator | CuI | [3] |
| Reaktionstemperatur | Raumtemperatur | [7] |
| Reaktionszeit | 4-12 Stunden | Typischer Bereich |
| Detektionsmethode | HPLC-UV/VIS oder Fluoreszenz | [5] |
| Nachweisgrenze (LOD) | Abhängig vom Azid-Tag | - |
| Quantifizierungsgrenze (LOQ) | Abhängig vom Azid-Tag | - |
Hinweis: Die Nachweis- und Quantifizierungsgrenzen sind stark von der Wahl der Reportergruppe am Azid abhängig.
Logischer Arbeitsablauf der CuAAC-Derivatisierung für die HPLC-Analyse
Abbildung 2: Arbeitsablauf der CuAAC-Reaktion.
Methode 3: Sonogashira-Kupplung für die HPLC-Analyse
Die Sonogashira-Kupplung ist eine Palladium-katalysierte Kreuzkupplungsreaktion zwischen einem terminalen Alkin und einem Aryl- oder Vinylhalogenid.[8] Diese Methode kann genutzt werden, um eine stark UV-absorbierende oder fluoreszierende Arylgruppe an das 3-Fluorphenylacetylen zu koppeln, was die Detektion mittels HPLC erheblich verbessert.[9]
Reaktionsprinzip
3-Fluorphenylacetylen wird mit einem Aryliodid oder -bromid, das eine geeignete Reportergruppe trägt, in Gegenwart eines Palladium-Katalysators, eines Kupfer(I)-Kokatalysators und einer Base gekoppelt.[10]
Experimentelles Protokoll
Materialien:
-
3-Fluorphenylacetylen
-
Arylhalogenid (z.B. 4-Iodbenzoesäuremethylester)
-
Palladium-Katalysator (z.B. Tetrakis(triphenylphosphin)palladium(0), Pd(PPh₃)₄)
-
Kupfer(I)-iodid (CuI)
-
Base (z.B. Triethylamin, Et₃N)
-
Lösungsmittel (z.B. wasserfreies THF oder DMF)
-
Schlenk-Gefäß und Inertgasatmosphäre (Argon oder Stickstoff)
-
HPLC-System mit UV/VIS-Detektor
Vorgehensweise:
-
Reaktionsaufbau: In einem Schlenk-Gefäß unter Inertgasatmosphäre werden das Arylhalogenid (1 Äquiv.), Pd(PPh₃)₄ (2-5 mol%) und CuI (4-10 mol%) vorgelegt.
-
Zugabe der Reagenzien: Wasserfreies Lösungsmittel und die Base (2-3 Äquiv.) werden zugegeben. Anschließend wird 3-Fluorphenylacetylen (1.2 Äquiv.) langsam zu der gerührten Mischung gegeben.
-
Reaktion: Die Reaktionsmischung wird bei Raumtemperatur oder leicht erhöhter Temperatur (z.B. 40-60 °C) für 2-24 Stunden gerührt. Der Fortschritt wird mittels DC oder GC-MS überwacht.[11]
-
Probenaufarbeitung: Nach Beendigung der Reaktion wird das Reaktionsgemisch abgekühlt und durch Celite filtriert. Das Filtrat wird eingeengt und der Rückstand chromatographisch aufgereinigt, falls erforderlich. Für die quantitative Analyse kann eine Verdünnung und direkte Injektion ausreichend sein.
-
Analyse: Die aufbereitete Probe wird in das HPLC-System injiziert.
Quantitative Daten (Beispielhafte Werte)
| Parameter | Wert | Referenz |
| Derivatisierungsreagenz | Arylhalogenid mit Reportergruppe | [9] |
| Katalysator | Pd(PPh₃)₄ / CuI | [8] |
| Reaktionstemperatur | Raumtemperatur bis 60 °C | [11] |
| Reaktionszeit | 2-24 Stunden | [12] |
| Detektionsmethode | HPLC-UV/VIS | [9] |
| Nachweisgrenze (LOD) | nM-Bereich möglich | [9] |
| Quantifizierungsgrenze (LOQ) | nM-Bereich möglich | [9] |
Hinweis: Die Empfindlichkeit hängt stark von der Wahl des Arylhalogenids ab.
Signalkette der Sonogashira-Kupplung
Abbildung 3: Mechanismus der Sonogashira-Kupplung.
Zusammenfassung:
Die Wahl der Derivatisierungsmethode hängt von der verfügbaren analytischen Ausrüstung und den spezifischen Anforderungen der Analyse ab. Die Silylierung ist eine robuste Methode für die GC-MS-Analyse von 3-Fluorphenylacetylen. Für die HPLC-Analyse bieten sowohl die CuAAC-Reaktion als auch die Sonogashira-Kupplung vielseitige Möglichkeiten, hoch-nachweisbare Derivate zu erzeugen. Alle vorgestellten Protokolle bieten eine solide Grundlage, die je nach Probenmatrix und Konzentrationsbereich weiter optimiert werden kann.
References
- 1. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. scispace.com [scispace.com]
- 6. Untargeted Identification of Alkyne Containing Natural Products using Ruthenium Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Electrophilic Addition Reactions of 3-Fluorophenylacetylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key electrophilic addition reactions involving 3-fluorophenylacetylene, a versatile building block in organic synthesis. The protocols outlined below are based on established principles of electrophilic additions to alkynes and are intended to serve as a foundational guide for the synthesis of various functionalized styrene derivatives. Due to the electron-withdrawing nature of the fluorine atom and the conjugating effect of the phenyl ring, the regioselectivity of these reactions is a critical consideration.
Theoretical Background
Electrophilic addition to alkynes, such as this compound, proceeds via the attack of an electrophile on the electron-rich triple bond. This initial step typically forms a vinyl cation intermediate. The stability of this carbocation dictates the regiochemical outcome of the reaction, often following Markovnikov's rule, where the electrophile adds to the carbon atom of the alkyne that is bonded to the greater number of hydrogen atoms. In the case of this compound, the benzylic position is more capable of stabilizing a positive charge. The fluorine atom at the meta position exerts a weak electron-withdrawing inductive effect, which can influence the reactivity of the aromatic ring and the alkyne moiety.
Key Electrophilic Addition Reactions
Hydrohalogenation (Addition of HBr)
The addition of hydrogen halides, such as hydrogen bromide, to this compound is expected to follow Markovnikov's rule, leading to the formation of a vinyl bromide. The reaction proceeds through a vinyl cation intermediate, which is more stable at the carbon atom adjacent to the phenyl ring (benzylic position).
Expected Products:
| Reagent | Major Product | Minor Product | Regioselectivity |
| HBr | 1-Bromo-1-(3-fluorophenyl)ethene | 2-Bromo-1-(3-fluorophenyl)ethene | Markovnikov |
A mixture of (E) and (Z) isomers of the major product is expected.
Halogenation (Addition of Br₂)
The addition of bromine (Br₂) across the triple bond of this compound results in the formation of a dibromoalkene. The reaction typically proceeds via a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms.
Expected Product:
| Reagent | Product | Stereochemistry |
| Br₂ | (E)-1,2-Dibromo-1-(3-fluorophenyl)ethene | anti-addition |
Iodochlorination (Addition of ICl)
The addition of interhalogen compounds like iodine monochloride (ICl) is also an electrophilic addition. Due to the difference in electronegativity between iodine and chlorine, the iodine atom acts as the electrophile (I⁺) and the chloride as the nucleophile (Cl⁻). The reaction is expected to follow Markovnikov's rule.
Expected Product:
| Reagent | Product | Regioselectivity |
| ICl | 1-Chloro-2-iodo-1-(3-fluorophenyl)ethene | Markovnikov |
Hydration
The acid-catalyzed hydration of this compound is expected to yield an enol intermediate, which then tautomerizes to the more stable ketone. This reaction typically follows Markovnikov's rule for the initial addition of water.
Expected Product:
| Reagents | Intermediate | Final Product |
| H₂O, H₂SO₄, HgSO₄ | 1-(3-Fluorophenyl)ethen-1-ol | 3'-Fluoroacetophenone |
Experimental Protocols
Note: The following protocols are generalized procedures and may require optimization for specific laboratory conditions and scales.
Protocol for Hydrobromination of this compound
Materials:
-
This compound
-
Hydrogen bromide (gas or solution in acetic acid)
-
Anhydrous solvent (e.g., dichloromethane, acetic acid)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Gas inlet tube (if using HBr gas)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid (1.1 eq) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Bromination of this compound
Materials:
-
This compound
-
Bromine (Br₂)
-
Inert solvent (e.g., carbon tetrachloride, dichloromethane)
-
Sodium thiosulfate solution (10%)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask with a dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in an inert solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent from the dropping funnel. The red-brown color of bromine should disappear as it reacts.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with 10% sodium thiosulfate solution to remove any unreacted bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Caption: General mechanism of electrophilic addition.
Caption: Workflow for hydrohalogenation.
Caption: Regioselectivity in hydrobromination.
Troubleshooting & Optimization
How to remove homocoupling byproducts in 3-Fluorophenylacetylene reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing homocoupling byproducts in reactions involving 3-fluorophenylacetylene.
Frequently Asked Questions (FAQs)
Q1: What is the most common homocoupling byproduct in reactions with this compound?
A1: The primary homocoupling byproduct is 1,4-bis(3-fluorophenyl)buta-1,3-diyne. This symmetric diyne results from the oxidative dimerization of two molecules of this compound. This process is commonly known as Glaser coupling.[1][2]
Q2: Which reaction types are most susceptible to this homocoupling side reaction?
A2: Reactions that utilize copper catalysts in the presence of a terminal alkyne are highly susceptible to Glaser coupling.[2] This includes widely used transformations such as the Sonogashira cross-coupling reaction and copper-catalyzed azide-alkyne cycloadditions (CuAAC).[2][3] The formation of these byproducts can lead to reduced yields of the desired product and complicate purification.[2][4]
Q3: How can I quickly check for the presence of the homocoupling byproduct in my reaction mixture?
A3: Thin-Layer Chromatography (TLC) is the most effective method for rapid in-process monitoring. The diyne byproduct is significantly less polar than the starting alkyne. On a silica gel TLC plate, the diyne will have a higher Rf value (it will travel further up the plate) than the this compound. Both compounds are UV active and can be visualized under a UV lamp (254 nm).[5][6] A potassium permanganate (KMnO₄) stain can also be used, as both alkynes and diynes will react to produce a yellow/brown spot on a purple background.[6]
Troubleshooting Guides
This section addresses specific issues related to the formation and removal of homocoupling byproducts.
Issue 1: Significant formation of the homocoupled 1,3-diyne byproduct is observed.
Possible Cause 1: Presence of Oxygen
The Glaser coupling is an oxidative process heavily promoted by the presence of oxygen, which facilitates the oxidation of the Cu(I) catalyst.[1][3]
-
Solution:
-
Rigorous Degassing: Ensure all solvents and liquid reagents (e.g., amine bases) are thoroughly degassed before use. Standard methods include at least three freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for a minimum of 30 minutes.
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (Argon or Nitrogen) from start to finish. Use Schlenk line techniques and maintain a positive pressure of inert gas throughout the experiment.[1]
-
Possible Cause 2: High Copper Catalyst Loading or Activity
While necessary for many coupling reactions, excessive or highly active copper(I) catalyst can increase the rate of homocoupling.[1]
-
Solution:
-
Reduce Copper Loading: Titrate the amount of copper catalyst to the lowest effective concentration.
-
Slow Alkyne Addition: If reaction kinetics allow, add the this compound slowly to the reaction mixture via a syringe pump. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[1]
-
Employ Copper-Free Conditions: The most direct method to eliminate Glaser coupling is to use a copper-free Sonogashira protocol.[3][7] This may require more active palladium catalysts or higher reaction temperatures but is highly effective at preventing diyne formation.[1][7]
-
Issue 2: Difficulty separating the desired product from the diyne byproduct.
Possible Cause: Similar Physical Properties
Although the diyne is less polar, its structural similarity to other aromatic compounds in the reaction can sometimes complicate purification by standard column chromatography.
-
Solution 1: Optimized Flash Column Chromatography The significant difference in polarity between the monoalkyne and the diyne allows for effective separation with an optimized solvent system. The non-polar diyne will elute much faster than the more polar monoalkyne and other potential products.
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system is recommended. Start with a low polarity mixture and gradually increase the polarity. A gradient of Hexane/Ethyl Acetate or Hexane/Dichloromethane is typically effective.
-
See Experimental Protocol 2 for a detailed methodology.
-
-
Solution 2: Recrystallization If the desired product is a solid, recrystallization can be a highly effective purification method. The key is to find a solvent system where the desired product and the diyne byproduct have different solubilities.
-
Solvent Screening: Test a range of solvents (e.g., hexanes, ethanol, isopropanol, toluene, and mixtures) to find one that dissolves the desired product at high temperature but not at low temperature, while the diyne remains in solution upon cooling.
-
See Experimental Protocol 3 for a detailed methodology.
-
Data Presentation
Table 1: Comparison of Reaction Conditions on Homocoupling Byproduct Formation (Representative data based on typical Sonogashira reactions)
| Condition | Copper Catalyst | Atmosphere | Byproduct Formation (Relative %) | Desired Product Yield (Relative %) |
| Standard | 5 mol% CuI | Air (open flask) | 30-50% | 40-60% |
| Standard | 5 mol% CuI | Nitrogen | 5-15% | 80-90% |
| Copper-Free | None | Nitrogen | < 2% | > 95% |
| Slow Addition | 5 mol% CuI | Nitrogen | 2-5% | > 90% |
Table 2: Typical Chromatographic Separation Parameters
| Compound | Structure | Typical Mobile Phase (Silica Gel) | Relative Rf Value |
| This compound | C₈H₅F | 95:5 Hexane:Ethyl Acetate | ~0.6 |
| 1,4-bis(3-fluorophenyl)buta-1,3-diyne | C₁₆H₈F₂ | 95:5 Hexane:Ethyl Acetate | ~0.8 (Higher) |
| Desired Cross-Coupled Product | (Varies) | Varies (typically more polar) | Varies (Lower) |
Experimental Protocols
Experimental Protocol 1: Copper-Free Sonogashira Coupling to Prevent Homocoupling
This protocol is designed to minimize byproduct formation by eliminating the copper co-catalyst.[1]
-
Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add this compound (1.2 mmol, 1.2 equiv) followed by 10 mL of a thoroughly degassed solvent system (e.g., 1:1 Toluene:Triethylamine).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by TLC.
-
Workup: After completion, cool the mixture to room temperature. Filter through a pad of celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography as described in Protocol 2.
Experimental Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Prepare a glass column with silica gel using the "slurry method" with the initial, low-polarity mobile phase (e.g., 100% Hexane or 98:2 Hexane:Ethyl Acetate). Ensure the packing is uniform to prevent channeling.[8]
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase. The non-polar 1,4-bis(3-fluorophenyl)buta-1,3-diyne byproduct will elute first.
-
Fraction Collection: Collect fractions and monitor them by TLC, visualizing with a UV lamp.
-
Gradient Elution: Once the diyne has been completely eluted, gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the more polar desired product.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Experimental Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add ~20-30 mg of the crude solid. Add a small amount of a test solvent (e.g., isopropanol). Heat the mixture with stirring. If the solid dissolves completely upon heating and reappears as crystals upon cooling in an ice bath, the solvent is a good candidate.
-
Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Visualizations
Caption: Troubleshooting logic for preventing homocoupling byproduct formation.
Caption: General experimental workflow for the purification of products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. books.rsc.org [books.rsc.org]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
Technical Support Center: Optimizing Sonogashira Coupling of 3-Fluorophenylacetylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Sonogashira coupling of 3-Fluorophenylacetylene.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with this compound is not working. What are the most critical initial checks?
A2: When a Sonogashira reaction fails, the primary suspects are the integrity of the catalyst, the quality of the reagents, and the reaction conditions.[1] Key initial checks include:
-
Catalyst Activity: Ensure your palladium catalyst and copper(I) co-catalyst are active and not degraded.[1] The active palladium catalyst, Pd(0), is sensitive to air and can decompose.[2]
-
Inert Atmosphere: The reaction is highly sensitive to oxygen. It is crucial to properly degas your solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[1][2]
-
Reagent Purity: Use high-purity, anhydrous reagents and solvents. Impurities can poison the catalyst.[2] The amine base, in particular, should be anhydrous.[2]
Q2: I am observing a significant amount of a byproduct that I suspect is the homocoupling of this compound. How can I minimize this?
A2: The formation of alkyne dimers, known as Glaser-Hay coupling, is a common side reaction, especially in copper-mediated Sonogashira reactions.[2][3] To minimize this:
-
Maintain Strictly Anaerobic Conditions: Oxygen promotes this side reaction. Ensure your reaction is performed under a rigorously inert atmosphere by degassing the solvent and using Schlenk techniques or a glovebox.[1][2]
-
Reduce Copper Catalyst Loading: Minimizing the amount of copper(I) iodide can help reduce the rate of homocoupling.[2]
-
Consider Copper-Free Conditions: Copper-free Sonogashira protocols can eliminate the Glaser-Hay side reaction.[3][4] These reactions might require specific ligands or different reaction conditions to proceed effectively.[1]
Q3: A black precipitate has formed in my reaction vessel. What is it, and what should I do?
A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and agglomeration of the palladium catalyst.[2] This renders the catalyst inactive.[2] Potential causes include:
-
Presence of Oxygen: Air can lead to the oxidation and decomposition of the Pd(0) catalyst.[2]
-
Impurities: Reagent or solvent impurities can poison and destabilize the catalyst.[2]
-
High Temperatures: Excessively high temperatures can accelerate catalyst decomposition.[2]
-
Solvent Choice: Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black.[5]
To remedy this, ensure all components are pure and the system is thoroughly deoxygenated. If decomposition occurs, the reaction will likely need to be restarted with fresh catalyst.
Q4: What is the general reactivity order for aryl halides in the Sonogashira coupling, and how does this affect catalyst loading?
A4: The reactivity of the aryl halide significantly impacts the reaction conditions. The general trend from most to least reactive is: I > OTf > Br >> Cl.[1][6]
-
Aryl Iodides: Are the most reactive and can often be coupled at room temperature with lower catalyst loadings.[1]
-
Aryl Bromides: Are less reactive and may require higher temperatures, more specialized ligands, or higher catalyst loadings to achieve good yields.[1][7]
-
Aryl Chlorides: Are the least reactive and typically require bulky, electron-rich phosphine ligands and elevated temperatures for successful coupling.[3]
Q5: Is a copper co-catalyst always necessary for the Sonogashira coupling?
A5: No, a copper co-catalyst is not always necessary. While the original Sonogashira protocol utilizes a copper(I) salt to increase the reaction rate, copper-free versions are widely used.[3][4] The primary reason to omit copper is to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[4] Copper has also been observed to inhibit the Sonogashira reaction of less reactive aryl chlorides.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive Catalyst: Palladium catalyst has decomposed (e.g., formation of palladium black); Copper(I) iodide is oxidized.[2] | 1. Use a fresh, active source of palladium catalyst and a fresh bottle of copper(I) iodide.[1][2] If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction to Pd(0).[2] |
| 2. Poor Reagent Quality: Impurities in the aryl halide, this compound, solvent, or base are poisoning the catalyst.[2] | 2. Use high-purity reagents. Purify starting materials if necessary. Use an anhydrous amine base; consider distillation before use.[2] | |
| 3. Inadequate Inert Atmosphere: Presence of oxygen is deactivating the catalyst and promoting side reactions.[2] | 3. Thoroughly degas the solvent (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for an extended period) and maintain a positive pressure of inert gas throughout the reaction.[1][2] | |
| 4. Suboptimal Temperature: The reaction temperature may be too low for the specific aryl halide being used. | 4. While many reactions with aryl iodides proceed at room temperature, less reactive substrates like aryl bromides or chlorides may require gentle heating.[2] Monitor for catalyst decomposition at higher temperatures. | |
| Significant Alkyne Homocoupling (Glaser Byproduct) | 1. Presence of Oxygen: Oxygen is a key promoter of the Glaser-Hay coupling reaction.[2] | 1. Ensure rigorous exclusion of air from the reaction system.[2] Using a hydrogen/nitrogen gas mixture to maintain the inert atmosphere can also reduce homocoupling.[8] |
| 2. High Copper(I) Concentration: The copper co-catalyst mediates the homocoupling pathway.[2] | 2. Reduce the loading of the copper(I) iodide co-catalyst. Alternatively, switch to a copper-free Sonogashira protocol.[1][2] | |
| Catalyst Decomposition (Palladium Black) | 1. Oxygen in the System: The Pd(0) catalyst is readily oxidized.[2] | 1. Improve degassing procedures and ensure all reagent transfers are done under a strict inert atmosphere.[2] |
| 2. Excessive Heat: High temperatures can accelerate the decomposition of the catalyst complex.[2] | 2. Optimize the temperature; run the reaction at the lowest temperature that provides a reasonable rate. | |
| 3. Inappropriate Ligand or Solvent: The ligand may not sufficiently stabilize the palladium center, or the solvent may promote decomposition. | 3. Consider using a different phosphine ligand or solvent system. Bulky, electron-rich ligands can enhance catalyst stability and activity.[6] | |
| Slow or Stalled Reaction | 1. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed at a reasonable rate. | 1. Incrementally increase the palladium and/or copper catalyst loading. Be aware that higher loading can sometimes lead to more side products.[9] |
| 2. Poorly Soluble Reagents: One or more components may not be fully dissolved in the chosen solvent. | 2. Select a solvent that effectively dissolves all reaction components at the reaction temperature. Common solvents include THF, DMF, and toluene.[2] | |
| 3. Incorrect Base: The chosen base may not be strong enough or may be sterically hindered. | 3. Triethylamine and diisopropylamine are commonly used.[1] Ensure the base is suitable for the specific substrates and is present in sufficient excess.[1] |
Data Presentation: Catalyst Loading Optimization
Optimizing catalyst loading is a critical step in developing an efficient Sonogashira coupling protocol. The ideal loading balances reaction efficiency with cost and the potential for side reactions.
Table 1: Typical Catalyst Loading Ranges for Sonogashira Coupling
| Catalyst Component | Typical Loading (mol%) | Considerations |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | 0.5 - 5 mol% | - Aryl iodides often require lower loadings (0.5-2%).- Aryl bromides and chlorides may require higher loadings (2-5%).[6]- Very low catalyst loadings (<0.1 mol%) can be achieved with highly active catalyst systems.[6][10] |
| Copper(I) Co-catalyst (e.g., CuI) | 0.5 - 10 mol% | - Typically used in a 1:1 or 2:1 ratio with the palladium catalyst.- Higher loadings can increase reaction rates but may also promote Glaser homocoupling.[3] |
| Phosphine Ligand (if using a separate Pd source like Pd₂(dba)₃) | 1 - 10 mol% | - The ratio of ligand to palladium is crucial for catalyst stability and activity.- Bulky, electron-rich ligands can improve efficiency, allowing for lower overall catalyst loading.[6] |
Table 2: Illustrative Effect of Catalyst Loading on Reaction Yield (Data is illustrative for the coupling of 1-iodo-3-fluorobenzene with phenylacetylene and should be optimized for specific substrates)
| Entry | Pd(PPh₃)₂Cl₂ (mol%) | CuI (mol%) | Time (h) | Yield (%) | Observation |
| 1 | 0.5 | 1.0 | 12 | 65 | Slow conversion, starting material remains. |
| 2 | 1.0 | 2.0 | 8 | 92 | Efficient conversion, minimal side products. |
| 3 | 2.5 | 5.0 | 6 | 95 | Faster reaction, slight increase in homocoupling byproduct. |
| 4 | 5.0 | 10.0 | 6 | 94 | No significant improvement in yield over Entry 3; increased cost and potential for side products.[9] |
Visualized Guides and Protocols
Experimental Workflow
Caption: General workflow for setting up a Sonogashira coupling reaction.
Troubleshooting Flowchart
Caption: Diagnostic flowchart for troubleshooting Sonogashira coupling.[11]
Detailed Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of an aryl iodide with this compound.
Materials:
-
Aryl Iodide (e.g., 1-iodo-4-nitrobenzene) (1.0 mmol)
-
This compound (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N), anhydrous (3.0 mmol)
-
Tetrahydrofuran (THF), anhydrous and degassed (5 mL)
-
Argon or Nitrogen gas
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Oven-dried Schlenk flask or two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas line (manifold or balloon)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere of argon, add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).[12]
-
Reagent Addition: Add the aryl iodide (1.0 mmol) to the flask.
-
Solvent and Base: Add anhydrous, degassed THF (5 mL) followed by anhydrous triethylamine (3.0 mmol) via syringe. Stir the mixture for 5 minutes at room temperature.
-
Alkyne Addition: Slowly add this compound (1.2 mmol) to the stirred mixture via syringe.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. If the reaction is slow, gentle heating (e.g., to 40-50 °C) may be applied.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench by adding saturated aqueous ammonium chloride (10 mL).[12]
-
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).[12] Combine the organic layers and wash with brine (20 mL).[12]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired product.[12]
Safety Precautions:
-
Always perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (safety glasses, lab coat, gloves).
-
Ensure the reaction is conducted under a positive pressure of inert gas to prevent the entry of air.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Preventing Glaser coupling side reactions with 3-Fluorophenylacetylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Glaser coupling of 3-Fluorophenylacetylene. Our aim is to help you minimize side reactions and optimize your reaction conditions for the successful synthesis of 1,4-bis(3-fluorophenyl)buta-1,3-diyne.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My Glaser coupling of this compound is resulting in a low yield of the desired 1,4-bis(3-fluorophenyl)buta-1,3-diyne and a significant amount of starting material remains. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in the Glaser coupling of this compound can stem from several factors, particularly related to the electron-withdrawing nature of the fluorine substituent, which can decrease the reactivity of the alkyne. Here are the primary aspects to investigate:
-
Insufficient Catalyst Activity: The copper(I) catalyst is essential for the reaction. If it has been improperly stored or handled, it may have oxidized to the less active copper(II) state.
-
Recommendation: Use freshly purchased, high-purity CuCl or CuI. Consider preparing a fresh solution of the catalyst if you are using a stock solution.
-
-
Inadequate Base Strength or Concentration: A base is required to deprotonate the terminal alkyne, forming the copper acetylide intermediate.[1] For an electron-deficient alkyne like this compound, a stronger base or a higher concentration may be necessary to facilitate this step.
-
Recommendation: If using a mild base like a tertiary amine, consider switching to a stronger base such as an alkoxide or using a higher concentration of the amine base.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.
-
Recommendation: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or GC/MS.
-
-
Poor Catalyst Solubility: If the copper catalyst and its intermediates are not well-solubilized, the reaction rate will be slow.
Question 2: I am observing a significant amount of a side product that I suspect is the homocoupled product of my starting material. How can I confirm this and what steps can I take to minimize its formation?
Answer:
The primary side reaction in Glaser coupling is indeed the desired homocoupling, leading to the formation of a symmetrical 1,3-diyne.[1]
-
Confirmation of the Side Product: You can confirm the identity of the side product by standard analytical techniques such as NMR, Mass Spectrometry, and comparison with a known sample if available. The homocoupled product, 1,4-bis(3-fluorophenyl)buta-1,3-diyne, will have a distinct spectroscopic signature compared to the starting material.
-
Strategies to Minimize Homocoupling:
-
Strictly Anaerobic Conditions: The Glaser coupling is an oxidative process, and the presence of excess oxygen can accelerate the rate of homocoupling.[3]
-
Recommendation: Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Degas your solvent and reagents thoroughly before use.
-
-
Control of Reaction Time: Prolonged reaction times can lead to the accumulation of side products.
-
Recommendation: Monitor the reaction closely by TLC or GC/MS and quench the reaction as soon as the starting material is consumed or the desired product concentration is maximized.
-
-
Alternative Coupling Methods:
-
Eglinton Coupling: This modification uses a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in pyridine. This can sometimes offer better control over the oxidative process.[2]
-
Hay Coupling: The use of a catalytic amount of a CuCl-TMEDA complex can provide a milder and more controlled reaction, potentially reducing side product formation.[1][2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Glaser coupling?
A1: The generally accepted mechanism involves three key steps:[1]
-
Formation of Copper Acetylide: The terminal alkyne is deprotonated by a base in the presence of a copper(I) salt to form a copper(I) acetylide intermediate.
-
Oxidative Coupling: Two molecules of the copper(I) acetylide undergo an oxidative coupling to form the 1,3-diyne product and copper(0).
-
Reoxidation of Catalyst: An oxidant, typically oxygen, reoxidizes the copper(0) back to the active copper(I) species, allowing the catalytic cycle to continue.
Q2: How does the fluorine substituent on the phenyl ring of this compound affect the Glaser coupling reaction?
A2: The fluorine atom is an electron-withdrawing group. This has two main effects on the Glaser coupling:
-
Increased Acidity of the Alkyne Proton: The electron-withdrawing nature of the fluorine makes the terminal alkyne proton more acidic, which can facilitate its removal by a base.
-
Deactivation of the Aromatic Ring: While not directly involved in the coupling, the electron-deficient nature of the ring can influence the stability of the intermediates. Overall, phenylacetylenes with electron-withdrawing groups are known to undergo Glaser coupling.[4]
Q3: Are there any alternative reactions to Glaser coupling for synthesizing 1,4-bis(3-fluorophenyl)buta-1,3-diyne?
A3: Yes, the most common alternatives are the Hay and Eglinton couplings.[1][2]
-
Hay Coupling: Uses a catalytic amount of a soluble Cu(I)-TMEDA complex and is often considered a milder and more versatile version of the Glaser coupling.[1][2]
-
Eglinton Coupling: Employs a stoichiometric amount of a Cu(II) salt (e.g., Cu(OAc)₂) in pyridine and does not require an external oxidant like air.[2]
The choice between these methods often depends on the specific substrate and the desired reaction conditions.
Q4: What are some common catalyst systems and solvents used for the Glaser coupling of aryl acetylenes?
A4: Common catalyst systems include CuCl or CuI with a base. For Hay coupling, a pre-formed or in situ generated CuCl-TMEDA complex is used.[1][5] Solvents should be chosen based on the solubility of the starting material and the catalyst complex. Common choices include acetone, THF, DMF, and pyridine.[4][5]
Data Presentation
The following table summarizes general reaction conditions for the homocoupling of aryl acetylenes. Note that optimal conditions for this compound may require specific optimization.
| Coupling Method | Typical Catalyst System | Base | Oxidant | Typical Solvent(s) | Key Advantages | Potential Issues for this compound |
| Glaser Coupling | CuCl or CuI (catalytic) | Amine (e.g., pyridine, piperidine) | Air (O₂) | Pyridine, DMF, Acetone | Simplicity of setup. | Potential for low reactivity due to electron-withdrawing group; risk of side reactions with prolonged reaction times. |
| Hay Coupling | CuCl-TMEDA (catalytic) | TMEDA (acts as base and ligand) | Air (O₂) | Acetone, THF, CH₂Cl₂ | Milder conditions, better catalyst solubility.[1][2] | May still require optimization of temperature and reaction time for electron-deficient substrates. |
| Eglinton Coupling | Cu(OAc)₂ (stoichiometric) | Pyridine | None (Cu(II) is the oxidant) | Pyridine, Methanol | Stoichiometric control over oxidation, no need for air.[2] | Requires stoichiometric amounts of copper salt, which can complicate purification. |
Experimental Protocols
The following are representative experimental protocols that can be adapted for the Glaser coupling of this compound.
Protocol 1: Hay Coupling of this compound [5]
Materials:
-
This compound
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Acetone (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).
-
Add acetone (10 mL) to dissolve the starting material.
-
To this solution, add CuCl (0.05 mmol, 0.05 eq.) followed by TMEDA (1.2 mmol, 1.2 eq.).
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air (e.g., using a balloon filled with air or by leaving the flask open to the atmosphere).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 3-6 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1,4-bis(3-fluorophenyl)buta-1,3-diyne.
Protocol 2: Eglinton Coupling of this compound (Adapted from general procedures[2])
Materials:
-
This compound
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine (anhydrous)
-
Methanol
-
Hydrochloric acid (dilute aqueous solution)
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) in a mixture of pyridine (10 mL) and methanol (5 mL).
-
Add copper(II) acetate (2.0 mmol, 2.0 eq.) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a dilute aqueous solution of hydrochloric acid.
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for Glaser coupling of this compound.
References
Technical Support Center: Purification of 3-Fluorophenylacetylene by Vacuum Distillation
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 3-fluorophenylacetylene via vacuum distillation. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the vacuum distillation of this compound.
Question: My system is under vacuum, but no product is distilling over. What should I do?
Answer: This is a common issue that can be attributed to several factors:
-
Inadequate Heating: The temperature of the heating mantle may be too low. For an efficient distillation, the heating bath should generally be set 20-30°C higher than the boiling point of the compound at the current pressure.[1]
-
System Leak: A leak in the distillation apparatus will prevent the system from reaching the required low pressure, thus keeping the boiling point of this compound too high for the current temperature. Check all joints and seals for proper sealing.
-
Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Incorrect Pressure: The vacuum pulled may not be strong enough. Verify the pressure with a manometer.
Question: The distillation is proceeding, but the liquid in the distillation flask is bumping violently. How can I fix this?
Answer: Bumping occurs when the liquid superheats and then boils in a burst. To ensure smooth boiling:
-
Use Boiling Chips or a Magnetic Stirrer: Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. Never add boiling chips to a hot liquid.
-
Ensure Adequate Stirring: If using a magnetic stirrer, ensure the stir rate is sufficient to create a vortex and promote even heating.
-
Avoid Overheating: Do not heat the flask too rapidly. A gradual increase in temperature is recommended.
Question: The collected distillate of this compound is discolored (e.g., yellow or brown). What is the cause and how can I prevent it?
Answer: Discoloration often indicates product decomposition or the presence of impurities.[2]
-
Decomposition: this compound may decompose at high temperatures.[1] Vacuum distillation is employed specifically to lower the boiling point and prevent this. Ensure your vacuum is low enough to allow distillation at a safe temperature. The appearance of this compound is typically a colorless to light orange or yellow liquid.[3][4]
-
Contamination: The starting material may contain non-volatile impurities that are being carried over. Consider a pre-purification step or ensure the distillation is not proceeding too rapidly, which can cause aerosols to be carried into the condenser.
-
Oxidation: The compound may be sensitive to air at high temperatures. Ensure all joints are properly sealed and consider using a system that has been purged with an inert gas like nitrogen or argon before applying the vacuum.
Question: My final yield of purified this compound is lower than expected. What are the potential reasons?
Answer: Low recovery can be due to several factors throughout the process:
-
Product Holdup: A significant portion of the product can be lost as vapor or as a thin film coating the surface of the distillation apparatus, especially when using large glassware for small quantities.[1]
-
Premature Collection: You may have stopped the distillation too early. Ensure the temperature at the collection head has dropped significantly before stopping the collection of the main fraction.
-
Decomposition: As mentioned, overheating can lead to product loss through decomposition.
-
System Leaks: A poor vacuum will result in a higher boiling point, potentially leading to decomposition and an incomplete distillation.
Frequently Asked Questions (FAQs)
Q1: What are the physical properties of this compound?
A1: Key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₅F[3][5][6] |
| Molecular Weight | 120.12 g/mol [3] |
| Boiling Point (atm) | 138 °C[3][4][7][8] |
| Density | 1.039 g/mL at 25 °C[3][7][8] |
| Refractive Index | n20/D 1.5170[3][8] |
| Appearance | Colorless to light orange to yellow liquid[3][4] |
| Flash Point | 32.2 °C (90 °F)[7][8] |
Q2: What is the expected boiling point of this compound under vacuum?
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 760 | 138 |
| 100 | ~90 - 95 |
| 50 | ~60 - 65 |
| 20 | ~45 - 50 |
| 10 | ~35 - 40 |
Q3: What safety precautions should I take when distilling this compound?
A3: this compound is a flammable liquid and an irritant.[5][12] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] Keep it away from heat, sparks, and open flames.[5][12] Ensure your distillation glassware is free of cracks and stars, as vacuum distillation puts stress on the glass.
Q4: How should I store purified this compound?
A4: It is recommended to store this compound under an inert gas atmosphere (nitrogen or argon) at 2-8°C.[3][4][8] This helps to prevent degradation and maintain its purity.
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines the standard procedure for purifying this compound.
-
Glassware Preparation: Ensure all glassware (round-bottom flask, distillation head, condenser, receiving flask) is clean and completely dry.
-
Apparatus Assembly:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Use a single-neck round-bottom flask of an appropriate size to minimize product loss.[1]
-
Place a magnetic stir bar or fresh boiling chips in the distillation flask.
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Position the thermometer correctly, with the top of the bulb level with the bottom of the side-arm of the distillation head.
-
Connect the condenser to a circulating water bath.
-
Connect the vacuum takeoff adapter to a vacuum pump with a cold trap in between.
-
-
Procedure:
-
Add the crude this compound to the distillation flask.
-
Begin stirring and turn on the condenser water flow.
-
Slowly and carefully apply the vacuum. The pressure should drop to the target level (e.g., 20 mmHg).
-
Once the desired pressure is stable, begin to gently heat the distillation flask using a heating mantle.
-
Collect any low-boiling impurities as a forerun in a separate receiving flask.
-
When the vapor temperature stabilizes at the boiling point of this compound at that pressure, switch to a clean receiving flask to collect the main fraction.
-
Continue distillation until most of the product has been collected and the temperature either rises or drops. Do not distill to dryness.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system by introducing an inert gas or air.
-
Turn off the vacuum pump and condenser water.
-
Disassemble the apparatus and transfer the purified product to a suitable storage container.
-
Visualizations
Caption: Troubleshooting flowchart for vacuum distillation issues.
References
- 1. How To [chem.rochester.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | 2561-17-3 [chemicalbook.com]
- 4. This compound | 2561-17-3 [amp.chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CAS 766-98-3 | 1900-3-64 | MDL MFCD00168823 | 4-Fluorophenylacetylene | SynQuest Laboratories [synquestlabs.com]
- 11. 1-エチニル-4-フルオロベンゼン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound | 2561-17-3 [amp.chemicalbook.com]
- 13. fishersci.com [fishersci.com]
Stability of 3-Fluorophenylacetylene in different reaction solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-fluorophenylacetylene in various reaction solvents. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: this compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, and refrigerated at 2-8°C.[1] It is sensitive to heat, sparks, and flames and should be kept away from oxidizing agents.[1]
Q2: How stable is this compound in common organic solvents?
Q3: What are the primary degradation pathways for this compound?
A3: Terminal alkynes like this compound are susceptible to several degradation pathways, particularly under non-inert conditions or in the presence of certain reagents. The most common side reaction is oxidative homocoupling, known as Glaser-Hay coupling, which leads to the formation of 1,4-bis(3-fluorophenyl)buta-1,3-diyne.[2] This process is often catalyzed by copper salts in the presence of oxygen.[2] In the presence of strong bases, the terminal alkyne can be deprotonated, and its stability will depend on the subsequent reaction conditions.
Q4: Can I use protic solvents like methanol or ethanol for reactions with this compound?
A4: While some reactions involving terminal alkynes can be performed in protic solvents, they may not be ideal for ensuring the stability of this compound, especially during prolonged reaction times or at elevated temperatures. Protic solvents can potentially participate in side reactions or affect the stability of organometallic catalysts often used in conjunction with this reagent. For sensitive transformations like Sonogashira couplings, anhydrous aprotic solvents are generally preferred to minimize side reactions and ensure catalyst activity.[2][3]
Troubleshooting Guide
This guide addresses common issues that may be related to the stability of this compound in your reactions.
Issue 1: Low or No Product Yield in Sonogashira Coupling
Possible Cause: Decomposition of this compound or catalyst deactivation.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the this compound is pure and has been stored correctly. Impurities or degradation products can inhibit the catalytic cycle.
-
Solvent Purity: Use anhydrous and thoroughly degassed solvents. Oxygen can promote the undesirable Glaser-Hay homocoupling of the alkyne and can also lead to the decomposition of the palladium catalyst.[2][3]
-
Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (argon or nitrogen) to prevent oxidative side reactions.[2]
-
Base Quality: Use a high-purity, anhydrous amine base. The presence of water can affect the catalytic activity.[2]
Issue 2: Formation of Significant Side Products (e.g., Alkyne Dimer)
Possible Cause: Glaser-Hay homocoupling of this compound.
Troubleshooting Steps:
-
Minimize Oxygen: As stated above, rigorous exclusion of oxygen is critical to suppress this copper-catalyzed side reaction.[2]
-
Reduce Copper Catalyst Loading: Use the minimum effective amount of the copper(I) co-catalyst to disfavor the homocoupling pathway.[2]
-
Slow Addition: Adding the this compound slowly to the reaction mixture can help to maintain a low concentration, thereby reducing the rate of the bimolecular homocoupling reaction.[2]
-
Consider Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed and may be a suitable alternative if homocoupling is a persistent issue.[3]
Data Summary
While quantitative kinetic data for the decomposition of this compound in various solvents is not extensively documented, a qualitative assessment of its stability can be made based on general chemical principles for terminal alkynes.
| Solvent Class | Representative Solvents | Qualitative Stability of this compound | Potential Side Reactions/Issues |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | Generally Good (when anhydrous and degassed) | DMF can sometimes slow down Sonogashira reactions.[4] THF may promote palladium black formation under certain conditions.[3] |
| Nonpolar Aprotic | Toluene, Hexane, Dioxane | Good (when anhydrous and degassed) | Lower solubility of polar reagents may be an issue. |
| Polar Protic | Water, Methanol, Ethanol | Moderate to Poor | Potential for hydrogen bonding to affect reactivity. Can act as a proton source, potentially leading to side reactions, especially with strong bases. |
Experimental Protocols
Protocol 1: General Handling and Preparation of a Stock Solution of this compound
-
Inert Atmosphere: All manipulations of this compound should be carried out under an inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox.
-
Solvent Preparation: Use anhydrous solvent (≤50 ppm water), freshly dispensed from a solvent purification system or from a sealed bottle over molecular sieves. Degas the solvent by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Preparation of Stock Solution:
-
Using a gas-tight syringe, transfer the desired amount of this compound to a dry, inert-atmosphere flask containing a stir bar.
-
Add the desired volume of degassed, anhydrous solvent via cannula or syringe.
-
If the solution is to be stored, ensure the flask is sealed with a gas-tight stopper and wrapped with Parafilm. Store in a refrigerator at 2-8°C. For best results, use freshly prepared solutions.
-
Protocol 2: Monitoring the Stability of this compound in Solution by ¹H NMR
This protocol allows for a qualitative or semi-quantitative assessment of the stability of this compound over time.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃) under an inert atmosphere.
-
Include an internal standard of known concentration that is stable under the experimental conditions and has a resonance that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the freshly prepared solution. The acetylenic proton of this compound will appear as a characteristic singlet.
-
Integrate the signal of the acetylenic proton relative to the signal of the internal standard.
-
-
Time-Course Study:
-
Store the NMR tube under the desired conditions (e.g., room temperature, protected from light).
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 24 hours).
-
-
Data Analysis:
-
Compare the relative integration of the acetylenic proton signal to the internal standard over time. A decrease in this ratio indicates decomposition of the this compound.
-
Observe for the appearance of new signals that may correspond to degradation products, such as the symmetrical diyne from Glaser-Hay coupling.
-
Visualizations
Caption: A logical workflow for troubleshooting low-yielding reactions involving this compound.
Caption: An illustration of the desired reaction versus a common side reaction for this compound.
References
- 1. Similar polymorphism of derivatives of salicylideneanilines with varying halo-substitution - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Fluorophenylacetylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-fluorophenylacetylene. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve challenges in their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The two most prevalent methods for synthesizing this compound are the Sonogashira coupling and the Corey-Fuchs reaction. The Sonogashira coupling involves the palladium-catalyzed cross-coupling of an aryl halide (typically 1-bromo-3-fluorobenzene or 1-iodo-3-fluorobenzene) with a terminal alkyne or its equivalent. The Corey-Fuchs reaction is a two-step process starting from 3-fluorobenzaldehyde to generate the terminal alkyne.
Q2: I see an unexpected peak in my NMR spectrum after synthesizing this compound. What could it be?
A2: The identity of the impurity depends on the synthetic route used. For a Sonogashira coupling, it could be a homocoupled alkyne byproduct (1,4-bis(3-fluorophenyl)buta-1,3-diyne), unreacted starting materials, or residual silyl-protected alkyne. For a Corey-Fuchs reaction, common impurities include triphenylphosphine oxide, the intermediate 1,1-dibromo-2-(3-fluorophenyl)ethene, or unreacted 3-fluorobenzaldehyde. It is recommended to consult a comprehensive table of potential impurities and their characteristic analytical signals.
Q3: My Sonogashira reaction is not working or gives a very low yield. What are the critical factors to check?
A3: For a failing Sonogashira reaction, first verify the integrity of your catalyst and reagents. Ensure your palladium catalyst and any copper co-catalyst are active. The reaction is highly sensitive to oxygen, so it is crucial to use anhydrous and deoxygenated solvents and to maintain an inert atmosphere (argon or nitrogen).[1] The purity of the starting materials, particularly the absence of water and oxidizing agents, is also critical.[1]
Q4: How can I effectively remove triphenylphosphine oxide from my product after a Corey-Fuchs reaction?
A4: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct. Several methods can be employed for its removal:
-
Crystallization: If your product is a solid, recrystallization can be effective. Triphenylphosphine oxide can sometimes be crashed out of a non-polar solvent like hexane or a mixture of ether and pentane.[1][2]
-
Chromatography: Flash column chromatography on silica gel can separate this compound from the more polar triphenylphosphine oxide.[1]
-
Precipitation: Addition of zinc chloride to a solution of the crude product in a polar solvent can precipitate a complex of triphenylphosphine oxide, which can then be filtered off.[2]
Troubleshooting Guides
Sonogashira Coupling Route
This guide addresses common issues when synthesizing this compound via the Sonogashira coupling of a 3-fluorinated aryl halide with an acetylene source, such as trimethylsilylacetylene (TMSA).
Issue 1: Presence of a Symmetrical Diacetylene Impurity
-
Observation: A significant peak corresponding to 1,4-bis(3-fluorophenyl)buta-1,3-diyne is observed in the GC-MS or NMR spectrum.
-
Cause: This is a result of Glaser-Hay homocoupling of the terminal alkyne, which is often promoted by the presence of oxygen and the copper(I) co-catalyst.[3]
-
Solutions:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[3]
-
Copper-Free Conditions: If homocoupling persists, consider using a copper-free Sonogashira protocol.[3]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can minimize its concentration at any given time, thus disfavoring the bimolecular homocoupling reaction.[3]
-
Issue 2: Unreacted Starting Materials Remain
-
Observation: Significant amounts of 1-bromo-3-fluorobenzene (or the corresponding iodide) and the protected or unprotected alkyne are detected in the final product mixture.
-
Cause: This can be due to catalyst deactivation, insufficient reaction time or temperature, or impure reagents.
-
Solutions:
-
Catalyst Activity: Use a fresh, high-quality palladium catalyst and copper(I) iodide. The formation of a black precipitate ("palladium black") indicates catalyst decomposition.[3]
-
Reaction Conditions: For less reactive aryl bromides, higher temperatures may be required compared to aryl iodides.[4] Ensure the reaction is stirred efficiently and run for a sufficient amount of time.
-
Reagent Purity: Ensure all starting materials, solvents, and the amine base are pure and anhydrous.[3]
-
Issue 3: Incomplete Deprotection of Trimethylsilyl (TMS) Group
-
Observation: The presence of 1-(trimethylsilyl)-2-(3-fluorophenyl)acetylene is confirmed by NMR or GC-MS.
-
Cause: The deprotection step using a fluoride source (like TBAF) or a base (like K₂CO₃ in methanol) was not complete.
-
Solutions:
-
Increase Reagent Equivalents: Use a larger excess of the deprotecting agent.
-
Extend Reaction Time: Allow the deprotection reaction to proceed for a longer period.
-
Optimize Conditions: For TBAF deprotection, ensure the reagent is of good quality. For base-catalyzed deprotection, ensure the solvent is appropriate and the reaction is stirred effectively.
-
Corey-Fuchs Reaction Route
This guide addresses common issues when synthesizing this compound from 3-fluorobenzaldehyde.
Issue 1: Presence of Triphenylphosphine Oxide in the Final Product
-
Observation: A significant amount of triphenylphosphine oxide is co-eluting with the product during chromatography or is present in the NMR spectrum.
-
Cause: This is a stoichiometric byproduct of the Wittig-type reaction in the first step of the Corey-Fuchs reaction.[5]
-
Solutions:
-
Optimized Workup: After the first step, concentrate the reaction mixture and triturate with a non-polar solvent like cold hexanes to precipitate out a significant portion of the triphenylphosphine oxide before proceeding to the next step.[6]
-
Silica Gel Plug: Before full column chromatography, pass the crude product through a short plug of silica gel, eluting with a non-polar solvent to remove a large amount of the polar triphenylphosphine oxide.[1][7]
-
Precipitation with ZnCl₂: Dissolve the crude product in a polar solvent and add zinc chloride to precipitate the triphenylphosphine oxide as a complex.[2]
-
Issue 2: Presence of the Dibromoalkene Intermediate
-
Observation: The intermediate, 1-(1,1-dibromoethenyl)-3-fluorobenzene, is detected in the final product.
-
Cause: Incomplete reaction in the second step where the dibromoalkene is treated with a strong base (e.g., n-butyllithium) to form the alkyne.[5]
-
Solutions:
-
Ensure Anhydrous Conditions: The strong base is highly reactive towards water. Ensure all glassware and solvents are scrupulously dry.
-
Base Quality and Stoichiometry: Use a freshly titrated and active strong base. Ensure at least two equivalents of the base are used.
-
Low-Temperature Control: Maintain a low temperature (typically -78 °C) during the addition of the strong base to prevent side reactions.[6]
-
Issue 3: Unreacted 3-Fluorobenzaldehyde
-
Observation: The starting aldehyde is present in the final product mixture.
-
Cause: The initial Wittig-type reaction to form the dibromoalkene was incomplete.
-
Solutions:
-
Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient time at the appropriate temperature to allow for complete conversion.
-
Reagent Stoichiometry: Use a slight excess of the phosphine and carbon tetrabromide to drive the reaction to completion.
-
Data Presentation
Table 1: Common Impurities in the Synthesis of this compound
| Synthetic Route | Impurity Name | Chemical Structure | Common Analytical Signature (¹H NMR) |
| Sonogashira Coupling | 1-Bromo-3-fluorobenzene (Starting Material) | C₆H₄BrF | Aromatic signals in the region of 7.0-7.6 ppm |
| 1-(Trimethylsilyl)-2-(3-fluorophenyl)acetylene | C₁₁H₁₁FSi | Aromatic signals and a singlet for the TMS group around 0.25 ppm | |
| 1,4-Bis(3-fluorophenyl)buta-1,3-diyne | C₁₆H₈F₂ | Complex aromatic signals | |
| Corey-Fuchs Reaction | 3-Fluorobenzaldehyde (Starting Material) | C₇H₅FO | Aldehyde proton signal around 10.0 ppm and aromatic signals |
| 1-(1,1-Dibromoethenyl)-3-fluorobenzene | C₈H₅Br₂F | Aromatic signals and a singlet for the vinyl proton | |
| Triphenylphosphine oxide | C₁₈H₁₅PO | Complex aromatic signals in the region of 7.4-7.8 ppm |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sonogashira Coupling
This two-step protocol involves the Sonogashira coupling of 1-bromo-3-fluorobenzene with trimethylsilylacetylene, followed by deprotection.
Step 1: Synthesis of 1-(Trimethylsilyl)-2-(3-fluorophenyl)acetylene
-
To a dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), and triphenylphosphine (0.08 eq).
-
Add anhydrous, degassed triethylamine (2.0 eq) and anhydrous, degassed THF as the solvent.
-
Add 1-bromo-3-fluorobenzene (1.0 eq) to the mixture.
-
Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or gentle heat (e.g., 50 °C) and monitor by TLC or GC-MS until the starting aryl halide is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the silyl-protected alkyne.
Step 2: Deprotection to this compound
-
Dissolve the purified 1-(trimethylsilyl)-2-(3-fluorophenyl)acetylene (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Once complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (the product is volatile).
-
Further purification can be achieved by vacuum distillation.
Protocol 2: Synthesis of this compound via Corey-Fuchs Reaction
This two-step protocol involves the conversion of 3-fluorobenzaldehyde to the corresponding terminal alkyne.
Step 1: Synthesis of 1-(1,1-Dibromoethenyl)-3-fluorobenzene
-
To a dried round-bottom flask under an argon atmosphere, add triphenylphosphine (2.0 eq) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C and slowly add carbon tetrabromide (1.0 eq).
-
Stir the mixture at 0 °C for 30 minutes, during which the color should turn to a reddish-brown.
-
Add a solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with cold hexanes and filter to remove the precipitated triphenylphosphine oxide.
-
Concentrate the filtrate and purify the crude product by flash column chromatography (e.g., using hexane) to yield the dibromoalkene.
Step 2: Synthesis of this compound
-
Dissolve the purified 1-(1,1-dibromoethenyl)-3-fluorobenzene (1.0 eq) in anhydrous THF in a dried Schlenk flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.1 eq, typically as a solution in hexanes) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional hour.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure.
-
Purify the product by vacuum distillation.
Mandatory Visualization
Caption: Troubleshooting workflow for the Sonogashira synthesis of this compound.
Caption: Troubleshooting workflow for the Corey-Fuchs synthesis of this compound.
References
Troubleshooting low yields in cross-coupling reactions with 3-Fluorophenylacetylene
Technical Support Center: Cross-Coupling Reactions with 3-Fluorophenylacetylene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in cross-coupling reactions, such as the Sonogashira coupling, with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cross-coupling reaction with this compound is giving a low or zero yield. What are the most critical factors to check first?
A1: When a reaction fails, it's best to start with the fundamentals. The most common culprits are the catalyst's activity, the quality of the reagents, and the reaction atmosphere.[1] First, ensure your palladium catalyst and, if applicable, your copper co-catalyst are active and have not degraded.[1] Second, verify the purity of your this compound and aryl halide. Impurities can poison the catalyst. Finally, it is critical to establish and maintain anhydrous and anaerobic (oxygen-free) conditions. Oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling) and can deactivate the palladium catalyst.[1][2] Thoroughly degassing your solvent and running the reaction under a consistently inert atmosphere like argon or nitrogen is essential.[1]
Q2: I'm observing a black precipitate forming in my reaction vessel. What is it, and how can I prevent it?
A2: The formation of a black precipitate, commonly known as "palladium black," is a sign of the decomposition of your palladium catalyst to Pd(0) metal.[1] This decomposition halts the catalytic cycle, leading to low yields. It can be triggered by several factors, including impurities in the reagents or solvent, excessively high reaction temperatures, or an inappropriate choice of solvent or ligand.[1][3] To prevent this, use high-purity, anhydrous solvents and reagents. Some anecdotal evidence suggests that certain solvents, like THF, may be more prone to promoting the formation of palladium black in Sonogashira reactions.[3] If catalyst decomposition persists, consider lowering the reaction temperature or screening different ligands that can better stabilize the active palladium species.[4]
Q3: My main side product appears to be the dimer of this compound. What is causing this, and how can I minimize it?
A3: The formation of a diyne from the coupling of two alkyne molecules is known as Glaser coupling, a common side reaction in copper-catalyzed Sonogashira reactions.[2] This process is promoted by the presence of the copper(I) co-catalyst and oxygen.[1][2] To minimize this side reaction, ensure your reaction is performed under strictly anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (argon or nitrogen).[1] If homocoupling remains a significant issue, consider switching to a copper-free Sonogashira protocol. These methods often require specific, highly active palladium catalysts and ligands but eliminate the primary pathway for Glaser coupling.[1][5]
Q4: Does the fluorine substituent on the phenylacetylene ring present any unique challenges?
A4: Yes, the electron-withdrawing nature of the fluorine atom can influence the reaction. While it can increase the acidity of the alkyne's terminal proton, making deprotonation easier, it can also impact the electronic properties of the palladium-acetylide intermediate.[6] More significantly, fluorinated substrates in palladium-catalyzed cross-coupling reactions can be susceptible to an undesired side reaction called hydrodehalogenation, where the aryl halide starting material is reduced instead of coupled.[7][8] This side reaction can sometimes be promoted by trace amounts of water, which can act as a hydrogen source.[7][8] The choice of phosphine ligand can also influence the distribution between the desired cross-coupling product and the hydrodehalogenated side product.[7]
Q5: How should I select the optimal palladium catalyst and ligand for my reaction?
A5: The choice of catalyst and ligand is critical. While standard catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used, they may not be optimal for challenging substrates and can require high loadings of up to 5%.[9] For Sonogashira couplings, modern catalyst systems often employ bulky and electron-rich phosphine ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃), or N-Heterocyclic Carbenes (NHCs).[9] These ligands can increase the rate of the oxidative addition step and stabilize the active catalytic species, leading to higher efficiency and allowing for lower catalyst loadings.[9][10] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must first be reduced in situ to the active Pd(0) species. This reduction can consume some of your alkyne via homocoupling.[3] Using a Pd(0) source like Pd(PPh₃)₄ or a pre-formed, highly active precatalyst can sometimes provide more reliable results.
Q6: What is the role of the base and solvent, and what are the best choices for coupling with this compound?
A6: In a typical Sonogashira reaction, an amine base is required to deprotonate the terminal alkyne, forming the reactive copper acetylide.[1] Common choices include triethylamine (TEA) and diisopropylethylamine (DIPEA), which can often serve as both the base and part of the solvent system.[5] It is crucial that the base is dry and used in excess.[1] The solvent must be able to dissolve all reactants and keep the catalyst in solution. Anhydrous, degassed solvents like DMF, THF, dioxane, or toluene are frequently used.[2][11] The optimal choice depends on the specific substrates and desired reaction temperature. For substrates with base-sensitive functional groups, weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ may be used, particularly in copper-free protocols.[5][12]
Q7: I am using an aryl bromide or chloride as my coupling partner, and the reaction is very slow. What can I do?
A7: The reactivity of the aryl halide partner significantly impacts the reaction rate and required conditions. The general reactivity trend is I > OTf > Br >> Cl.[1][13] Aryl iodides are the most reactive and can often be coupled at or near room temperature.[13] Aryl bromides are less reactive and typically require elevated temperatures to achieve a reasonable reaction rate.[11][13] Aryl chlorides are the most challenging and often require specialized, highly active catalyst systems (e.g., those with bulky, electron-rich ligands) and higher temperatures to proceed efficiently.[9] If you are using an aryl bromide or chloride and experiencing low yields, consider increasing the reaction temperature, screening more active ligands, or increasing the catalyst loading.[11]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low yields in cross-coupling reactions involving this compound.
Caption: A step-by-step workflow for diagnosing and resolving low-yield issues.
Optimization Parameters for Sonogashira Coupling
The following table summarizes representative reaction conditions that can be used as a starting point for optimization. Yields are highly substrate-dependent.
| Parameter | Condition 1 (Standard) | Condition 2 (For Aryl-Br) | Condition 3 (Copper-Free) | Reference |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1-2 mol%) | [9] |
| Ligand | PPh₃ (4-10 mol%) | P(t-Bu)₃ (4 mol%) | SPhos or XPhos (2-4 mol%) | [9] |
| Copper Source | CuI (1-5 mol%) | CuI (5-10 mol%) | None | [1] |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | K₃PO₄ or Cs₂CO₃ | [1][5] |
| Solvent | THF or DMF | Toluene or Dioxane | Dioxane or Toluene | [2][11] |
| Temperature | Room Temp to 60 °C | 80 °C to 110 °C | 80 °C to 110 °C | [11] |
| Aryl Halide | Aryl Iodide | Aryl Bromide | Aryl Bromide/Triflate | [13] |
Key Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is a representative starting point and may require optimization for your specific aryl halide and reaction scale.
Materials:
-
Aryl halide (1.0 mmol, 1.0 eq)
-
This compound (1.2 mmol, 1.2 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI), fresh bottle (0.03 mmol, 3 mol%)
-
Amine base (e.g., degassed Triethylamine or Diisopropylethylamine, ~3 mL)
-
Anhydrous, degassed solvent (e.g., THF or Toluene, ~7 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate the flask gently and backfill with inert gas. Repeat this evacuation-backfill cycle three times to ensure an oxygen-free atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe, followed by the amine base. Stir the mixture for a few minutes. Finally, add the this compound via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60 °C for an aryl bromide). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the aryl halide starting material is consumed (this can take from a few hours to 24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a solvent like diethyl ether or ethyl acetate (e.g., 20 mL).
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium and copper salts, washing the pad with additional solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of NH₄Cl and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. mdpi.org [mdpi.org]
- 5. jmcct.com [jmcct.com]
- 6. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cris.iucc.ac.il [cris.iucc.ac.il]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Deactivation in 3-Fluorophenylacetylene Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation issues encountered when using 3-Fluorophenylacetylene in cross-coupling and polymerization reactions. The information is tailored for professionals in research and drug development, offering practical solutions and detailed experimental insights.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling reaction with this compound is sluggish or fails completely. What are the common causes related to catalyst deactivation?
A1: Low or no conversion in Sonogashira reactions involving this compound is a common issue and can often be attributed to several factors that lead to catalyst deactivation. The primary suspects include:
-
Fluoride-Induced Deactivation: Fluoride ions, potentially originating from the substrate itself under certain conditions or from additives like TBAF, can have a detrimental effect on palladium catalysts. Excess fluoride can coordinate to the palladium center, forming inactive palladium-fluoride species. This can inhibit crucial steps in the catalytic cycle, such as reductive elimination.
-
Catalyst Poisoning from Impurities: Trace impurities in reagents or solvents, particularly sulfur-containing compounds, can act as potent catalyst poisons by irreversibly binding to the palladium catalyst.
-
Homocoupling of the Alkyne (Glaser Coupling): In the presence of a copper co-catalyst and oxygen, terminal alkynes can undergo homocoupling to form diynes. This side reaction consumes the alkyne and can complicate product purification. Running the reaction under strictly anaerobic conditions is crucial to minimize this.
-
Palladium Black Formation: The appearance of a black precipitate indicates the agglomeration of the active palladium catalyst into inactive palladium nanoparticles. This can be caused by high temperatures, impurities, or an inappropriate choice of ligands or solvent.
-
Inefficient Pre-catalyst Reduction: When using a Pd(II) source (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂), its reduction to the active Pd(0) species may be incomplete, resulting in a lower concentration of the active catalyst.
Q2: I am observing the formation of oligomers or polymers instead of the desired coupled product. What is causing this and how can I prevent it?
A2: The formation of oligomers or polymers from this compound is a known side reaction that can lead to catalyst deactivation. This is particularly prevalent with transition metal catalysts, such as those based on rhodium, which are known to catalyze the polymerization of acetylenes.
-
Mechanism: The catalyst can initiate the polymerization of the alkyne, leading to the formation of poly(phenylacetylene) derivatives. This process can physically encapsulate the catalyst, blocking its active sites, or alter the electronic properties of the metal center, rendering it inactive for the desired cross-coupling reaction.
-
Prevention:
-
Control Substrate Concentration: Maintaining a low concentration of the this compound can sometimes disfavor the polymerization pathway. This can be achieved by the slow addition of the alkyne to the reaction mixture.
-
Optimize Ligand Choice: The choice of ligand can influence the propensity for polymerization. Bulky ligands can sometimes hinder the coordination of multiple alkyne molecules to the metal center, thus suppressing polymerization.
-
Lower Reaction Temperature: Polymerization is often more favorable at higher temperatures. Running the reaction at the lowest effective temperature can help to minimize this side reaction.
-
Q3: Can the fluorine substituent on the phenylacetylene directly deactivate the catalyst?
A3: Yes, the fluorine atom, being highly electronegative, can influence the electronic properties of the alkyne and interact with the catalyst.
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom makes the acetylenic proton more acidic, which can facilitate its removal by the base in the Sonogashira reaction. However, it also makes the alkyne more electron-deficient, which can affect its coordination to the metal center and the subsequent steps in the catalytic cycle.
-
Direct Interaction: While less common, there is a possibility of direct interaction between the fluorine atom and the metal center, especially in intermediates where the substrate is in close proximity to the catalyst. This interaction could potentially alter the catalyst's reactivity.
Q4: Are there specific catalyst systems that are more robust for reactions with this compound?
A4: For Sonogashira couplings with electron-deficient alkynes like this compound, catalyst systems with bulky, electron-rich phosphine ligands are often more effective. These ligands can stabilize the palladium center and promote the oxidative addition step. Examples of such ligands include:
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
SPhos
-
XPhos
Copper-free Sonogashira protocols can also be beneficial in avoiding the homocoupling side reaction.
Q5: Is it possible to regenerate a catalyst that has been deactivated in a reaction with this compound?
A5: Catalyst regeneration is a complex process and its success depends on the mechanism of deactivation.
-
For Fouling by Organic Residues (e.g., polymers): In some cases, particularly with heterogeneous catalysts like Pd/C, deactivation is due to the deposition of organic material on the catalyst surface. Regeneration can sometimes be achieved by carefully washing the catalyst with appropriate solvents to remove the adsorbed species. For more stubborn carbonaceous deposits ("coke"), calcination (heating in the presence of air or oxygen) can be effective, although this can also lead to sintering of the metal particles if not carefully controlled.[1]
-
For Poisoning by Halides or Other Impurities: Deactivation by strong coordination of poisons like halides is often irreversible. While some methods involving treatment with bases or other reagents have been reported for specific cases, a general and reliable method for regenerating catalysts poisoned by fluoride is not well-established.[2] In many instances, using a fresh batch of catalyst is the most practical solution.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Sonogashira Coupling
| Potential Cause | Troubleshooting Action | Rationale |
| Catalyst Inactivity/Decomposition | 1. Use a fresh, high-purity palladium source and copper(I) iodide. 2. Switch to a more robust ligand (e.g., bulky, electron-rich phosphines). 3. Lower the reaction temperature. | Catalysts can degrade upon storage. Robust ligands can protect the palladium center from deactivation pathways like agglomeration.[3] High temperatures can accelerate catalyst decomposition. |
| Fluoride Poisoning | 1. If using a fluoride source (e.g., TBAF), use it in stoichiometric or slightly sub-stoichiometric amounts. 2. Consider a fluoride-free protocol if possible. | Excess fluoride can bind to the palladium center and inhibit catalysis.[4] |
| Oxygen Contamination | 1. Thoroughly degas all solvents and reagents before use (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). 2. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. | Oxygen promotes the oxidative homocoupling of the alkyne (Glaser coupling) and can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[5] |
| Impure Reagents | 1. Purify the this compound and the coupling partner before use (e.g., by distillation or chromatography). 2. Use anhydrous, high-purity solvents. | Impurities, especially those containing sulfur, can act as potent catalyst poisons.[5] |
Issue 2: Formation of Undesired Side Products (Oligomers/Polymers)
| Potential Cause | Troubleshooting Action | Rationale |
| Alkyne Polymerization | 1. Add the this compound to the reaction mixture slowly over an extended period. 2. Lower the reaction temperature. 3. Screen different ligands to find one that disfavors polymerization. | Slow addition maintains a low concentration of the alkyne, reducing the rate of polymerization.[6] Polymerization is often more favorable at higher temperatures. |
| Alkyne Homocoupling (Glaser Coupling) | 1. Ensure the reaction is performed under strictly anaerobic conditions. 2. Consider using a copper-free Sonogashira protocol. | The presence of oxygen is a key factor in promoting copper-catalyzed homocoupling.[5] |
Data Presentation
Table 1: Comparison of Phosphine Ligands in Sonogashira Coupling of Aryl Halides with Phenylacetylene (Aryl-X + Ph-C≡CH)
While specific data for this compound is limited in the literature, the following table provides a general guide on the performance of different phosphine ligands in Sonogashira reactions, which can be extrapolated to electron-deficient alkynes.
| Ligand | Typical Catalyst Loading (mol%) | Typical Yield (%) | Key Characteristics |
| Triphenylphosphine (PPh₃) | 1-5 | 60-95 | Standard, widely used ligand. May be less effective for challenging substrates. |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 0.5-2 | 80-99 | Bulky, electron-rich ligand. Often highly effective for less reactive substrates. |
| SPhos | 0.5-2 | 85-99 | Buchwald ligand; bulky and electron-rich, good for challenging couplings. |
| XPhos | 0.5-2 | 85-99 | Buchwald ligand; very bulky and electron-rich, often used for highly hindered substrates. |
| cataCXium® A | 1-3 | 70-95 | Air-stable di-adamantylalkylphosphine ligand, useful for a range of couplings.[7] |
Note: Yields are highly dependent on the specific substrates, solvent, base, and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of an Aryl Halide with this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)
-
Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)
-
Anhydrous, degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0 mmol)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, copper(I) iodide, and the aryl halide.
-
Add the anhydrous, degassed solvent and the amine base via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the this compound via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Catalyst Regeneration (for Heterogeneous Catalysts like Pd/C)
This is a general procedure for removing organic residues and may not be effective for all types of deactivation.
Materials:
-
Deactivated Pd/C catalyst
-
Suitable organic solvent (e.g., toluene, acetone)
-
Tube furnace or similar equipment for calcination
Procedure:
-
Washing: After the reaction, filter the heterogeneous catalyst from the reaction mixture. Wash the catalyst thoroughly with a suitable organic solvent to remove any adsorbed reactants and products. Dry the catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C).
-
Calcination (for coke removal): Place the dried, deactivated catalyst in a ceramic crucible or a quartz tube. Heat the catalyst in a furnace under a flow of air or a mixture of oxygen and an inert gas. The temperature and duration of the calcination should be carefully optimized to burn off the organic deposits without causing significant sintering of the palladium particles (a typical starting point could be 300-400 °C for several hours).
-
Cooling and Storage: After calcination, cool the catalyst to room temperature under a stream of an inert gas to prevent re-adsorption of atmospheric contaminants. Store the regenerated catalyst in a desiccator.
Visualizations
Caption: A logical workflow for troubleshooting low-yielding Sonogashira reactions.
Caption: Common deactivation pathways for palladium catalysts in the presence of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Navigating the Scale-Up of 3-Fluorophenylacetylene Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful transition of chemical reactions from the laboratory bench to a larger, industrial scale is a critical phase in pharmaceutical development and chemical manufacturing. This technical support center provides a comprehensive guide to overcoming the unique challenges associated with scaling up reactions involving 3-Fluorophenylacetylene. By addressing common issues through troubleshooting guides, frequently asked questions, detailed experimental protocols, and clear data presentation, this resource aims to empower researchers to anticipate and resolve potential scale-up hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: On a larger scale, the risks associated with this compound are magnified. Key safety concerns include its flammability and the potential for explosive decomposition, especially under elevated temperatures or pressures.[1][2] Vapors can accumulate in low-lying areas, creating an explosion hazard.[1] Additionally, inhalation may cause respiratory irritation, and contact with skin and eyes should be avoided.[1] Long-term exposure to fluoride-containing compounds can also pose health risks.[3][4] A thorough risk assessment and adherence to strict safety protocols, including the use of personal protective equipment (PPE) and conducting reactions in well-ventilated areas or closed systems, are crucial.[1][2]
Q2: We are observing poor reproducibility in our Sonogashira coupling reaction with this compound upon scale-up. What are the likely causes?
A2: Poor reproducibility in Sonogashira couplings during scale-up can stem from several factors. Inefficient mixing and mass transfer in larger reactors can lead to localized "hot spots" or concentration gradients, affecting reaction kinetics and selectivity. Catalyst deactivation, often observed as the formation of palladium black, can be more pronounced at scale due to the presence of oxygen or impurities.[5] The purity of reagents and solvents, which might vary between lab-scale and bulk quantities, can also significantly impact the reaction outcome. Finally, the presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the reactivity of the acetylene, potentially making the reaction more sensitive to subtle changes in conditions.
Q3: How does the fluorine substituent in this compound affect its reactivity in cycloaddition reactions?
A3: The fluorine atom, being highly electronegative, exerts a significant electron-withdrawing effect on the phenylacetylene system. This can influence the electronic properties of the alkyne, potentially altering its reactivity and regioselectivity in cycloaddition reactions such as the Huisgen 1,3-dipolar cycloaddition.[6][7] This electronic effect can impact the rate of reaction and may necessitate re-optimization of reaction conditions when moving from a non-fluorinated analogue to this compound.
Q4: Are there specific analytical techniques recommended for monitoring the progress and purity of reactions involving this compound at scale?
A4: For real-time reaction monitoring at scale, in-situ techniques such as process infrared (IR) spectroscopy or Raman spectroscopy are highly valuable. These methods can provide continuous data on the consumption of starting materials and the formation of products without the need for sampling. For at-line or off-line analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for determining reaction conversion and profiling impurities. Quantitative Nuclear Magnetic Resonance (qNMR) can also be a powerful tool for accurate quantification of components in the reaction mixture.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the scale-up of reactions involving this compound.
Issue 1: Incomplete Reaction or Stalled Conversion
| Potential Cause | Troubleshooting Step |
| Insufficient Mixing/Mass Transfer | - Increase agitation speed. - Evaluate reactor and impeller design for suitability at the new scale. - Consider the use of a different solvent to improve solubility and mixing. |
| Catalyst Deactivation | - Ensure a strictly inert atmosphere (N₂ or Ar) to prevent oxidation of the catalyst.[5] - Use high-purity, degassed solvents and reagents. - Consider using more robust ligands for the metal catalyst that can stabilize the active catalytic species.[5] |
| Incorrect Reaction Temperature | - Monitor the internal reaction temperature, not just the jacket temperature, to account for heat transfer limitations at scale. - Perform a Design of Experiments (DoE) to re-optimize the temperature for the larger scale. |
| Impure Starting Materials | - Re-analyze the purity of bulk starting materials and solvents. - Purify starting materials if necessary. |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Step |
| Homocoupling of Acetylene (e.g., in Sonogashira reactions) | - Slowly add the this compound to the reaction mixture. - Optimize the catalyst and co-catalyst (e.g., copper salt) ratio. - Lowering the reaction temperature may reduce the rate of homocoupling. |
| Polymerization of Acetylene | - Avoid high concentrations of the acetylene. - Ensure the reaction temperature is well-controlled to prevent exothermic polymerization. |
| Side reactions due to prolonged reaction times | - Monitor the reaction closely and quench it promptly upon completion. |
| Decomposition of Product or Starting Material | - Lower the reaction temperature. - Investigate the thermal stability of all components at the reaction temperature. |
Experimental Protocols
Protocol 1: Scale-Up of a Sonogashira Coupling Reaction
This protocol outlines a general procedure for the scale-up of a Sonogashira coupling between this compound and an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-Iodoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, condenser, thermocouple, and an inert gas inlet/outlet.
-
Inerting: Purge the reactor with inert gas for at least 30 minutes to remove oxygen.
-
Reagent Charging:
-
Charge the aryl halide, palladium catalyst, and copper(I) iodide to the reactor under a positive pressure of inert gas.
-
Add the degassed solvent to the reactor.
-
Begin agitation and heat the mixture to the desired reaction temperature (e.g., 50-70 °C).
-
-
Addition of this compound and Base:
-
In a separate vessel, prepare a solution of this compound and the base in degassed solvent.
-
Slowly add this solution to the heated reactor over a period of 1-2 hours using a metering pump.
-
-
Reaction Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC or GC.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
Perform an aqueous work-up to remove the base and any inorganic salts.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
-
Quantitative Data Example (Hypothetical):
| Parameter | Lab-Scale (1 g) | Pilot-Scale (100 g) |
| This compound | 1.0 g (8.32 mmol) | 100 g (0.832 mol) |
| 4-Iodoanisole | 2.14 g (9.15 mmol) | 214 g (0.915 mol) |
| Pd(PPh₃)₄ | 0.096 g (0.083 mmol) | 9.6 g (8.32 mmol) |
| CuI | 0.016 g (0.083 mmol) | 1.6 g (8.32 mmol) |
| Et₃N | 2.32 mL (16.6 mmol) | 232 mL (1.66 mol) |
| Solvent (THF) | 20 mL | 2 L |
| Reaction Time | 4 hours | 6 hours |
| Yield | 85% | 78% |
| Purity (by HPLC) | 98% | 95% |
Visualizing Workflows and Relationships
To aid in understanding the logical flow of troubleshooting and experimental procedures, the following diagrams are provided.
Caption: Troubleshooting workflow for scale-up issues.
Caption: Sonogashira coupling scale-up workflow.
References
Effect of base and solvent on the reactivity of 3-Fluorophenylacetylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluorophenylacetylene. The following information is designed to address specific issues encountered during experiments, with a focus on the effects of base and solvent on its reactivity in common coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is primarily used in palladium-catalyzed cross-coupling reactions to introduce the 3-fluorophenylalkynyl moiety into organic molecules. The most common of these is the Sonogashira coupling, where it reacts with aryl or vinyl halides.[1] Another relevant reaction is the Glaser coupling, which is the oxidative homocoupling of the terminal alkyne to form a symmetric 1,3-diyne. This is often an undesired side reaction in Sonogashira couplings.[2]
Q2: How does the fluorine substituent on the phenyl ring affect the reactivity of this compound?
A2: The electron-withdrawing nature of the fluorine atom can increase the acidity of the acetylenic proton, potentially influencing the rate of deprotonation by the base in the catalytic cycle. This can affect the overall reaction kinetics of coupling reactions.
Q3: What are the critical parameters to control in reactions with this compound?
A3: The most critical parameters are the choice of base and solvent, the catalyst system (palladium and, if applicable, a copper co-catalyst), and the reaction atmosphere. Anhydrous and anaerobic conditions are often crucial to prevent catalyst deactivation and unwanted side reactions like the Glaser homocoupling.[3]
Q4: Can I use copper-free conditions for the Sonogashira coupling of this compound?
A4: Yes, copper-free Sonogashira reactions are possible and can be advantageous in minimizing the formation of homocoupled diyne byproducts (Glaser coupling). These conditions may require specific ligands to facilitate the catalytic cycle.
Troubleshooting Guides
Issue 1: Low or No Yield in Sonogashira Coupling
Symptoms:
-
TLC or GC-MS analysis shows unreacted starting materials.
-
Formation of only trace amounts of the desired product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Action |
| Inactive Catalyst | Ensure the palladium catalyst and copper(I) iodide (if used) are fresh and have been stored correctly. Catalyst decomposition can be indicated by the formation of palladium black. |
| Inappropriate Base | The base may not be strong enough to deprotonate the alkyne effectively. Consider switching to a stronger base. For base-sensitive substrates, a weaker base might be necessary, but this could require longer reaction times or higher temperatures. |
| Poor Solvent Choice | The solvent affects the solubility of reagents and the stability of the catalytic species. Polar aprotic solvents like DMF or DMSO can be effective, while non-polar solvents like toluene may also be suitable depending on the specific substrates.[3] |
| Presence of Oxygen | Oxygen can lead to the oxidative homocoupling of this compound (Glaser coupling) and deactivate the Pd(0) catalyst.[3] Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). |
| Impure Reagents | Impurities in the this compound or the coupling partner can poison the catalyst. Ensure all reagents are of high purity. |
Issue 2: Significant Formation of Homocoupling Product (Glaser Coupling)
Symptoms:
-
A significant amount of 1,4-bis(3-fluorophenyl)buta-1,3-diyne is observed in the reaction mixture.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Action |
| Presence of Oxygen | Glaser coupling is an oxidative process. Rigorous exclusion of oxygen by degassing the solvent and maintaining an inert atmosphere is critical. |
| Copper Co-catalyst | The copper(I) co-catalyst in traditional Sonogashira reactions can promote homocoupling.[2] Consider switching to a copper-free protocol. |
| Inappropriate Base/Solvent Combination | Certain amine bases and solvents can promote the homocoupling reaction. Screening different bases and solvents may be necessary. |
Experimental Protocols
Protocol 1: General Sonogashira Coupling of this compound with an Aryl Iodide
This protocol is a representative example for the coupling of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
-
Anhydrous solvent (e.g., THF, DMF, or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add the anhydrous solvent (5 mL) and the base (e.g., Et₃N, 2.0 mmol).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Add this compound (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
Materials:
-
This compound
-
Aryl bromide or triflate
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Inorganic base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl bromide/triflate (1.0 mmol), palladium catalyst (0.01-0.05 mmol), ligand (0.02-0.10 mmol), and base (2.0 mmol) to a dry reaction vessel.
-
Add the anhydrous solvent (5 mL) and this compound (1.5 mmol).
-
Seal the vessel and heat the reaction mixture with stirring (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction, filter off the solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize general conditions for Sonogashira couplings, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Effect of Base on Sonogashira Coupling Yield
| Entry | Base | Solvent | Typical Yield (%) | Notes |
| 1 | Et₃N | THF | Good to Excellent | Commonly used, acts as both base and solvent in some cases. |
| 2 | i-Pr₂NH | DMSO | Excellent | Can lead to high yields, especially in polar aprotic solvents.[4] |
| 3 | K₂CO₃ | EtOH | Good | A cost-effective inorganic base, often used in greener solvent systems.[5] |
| 4 | Cs₂CO₃ | CH₃CN | Excellent | A strong inorganic base, effective in copper-free systems.[4] |
| 5 | Piperidine | N/A | High | Can give high yields, but needs careful optimization. |
| 6 | KOH | DMF | High | A strong, inexpensive base.[6] |
Table 2: Effect of Solvent on Sonogashira Coupling
| Entry | Solvent | Base | Typical Outcome | Reference |
| 1 | Toluene | Et₃N | Sluggish to good yields, depends on substrate. | [4] |
| 2 | THF | Et₃N | Commonly used, good solubility for many reagents. | [4] |
| 3 | DMF | Et₃N | Good yields, but can be difficult to remove. | [4] |
| 4 | DMSO | i-Pr₂NH | Excellent yields, very efficient for double couplings. | [4] |
| 5 | Acetonitrile | Cs₂CO₃ | Effective for copper-free conditions. | [4] |
| 6 | Ethanol | K₂CO₃ | A greener solvent option, can give good results. | [5] |
Visualizations
Caption: General experimental workflow for a Sonogashira coupling reaction.
Caption: A logical flowchart for troubleshooting common issues in coupling reactions.
References
- 1. Recent advances and applications of Glaser coupling employing greener protocols | Semantic Scholar [semanticscholar.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. books.lucp.net [books.lucp.net]
- 4. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 5. ijnc.ir [ijnc.ir]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Reactions of 3-Fluorophenylacetylene with Electrophiles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluorophenylacetylene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your electrophilic addition and substitution reactions.
Troubleshooting Guides
Issue 1: Low Yield of Desired Addition Product and Formation of Multiple Products in Halogenation
Question: I am attempting to halogenate this compound with Br₂ or Cl₂ and I'm observing a complex mixture of products with a low yield of the desired dihaloalkene. What are the potential side reactions and how can I minimize them?
Answer:
Several side reactions can occur during the halogenation of this compound, leading to a complex product mixture. These include the formation of regio- and stereoisomers, as well as competing electrophilic aromatic substitution.
Potential Side Reactions:
-
Formation of Stereoisomers: The addition of halogens to alkynes can proceed via a bridged halonium ion intermediate, which typically leads to anti-addition. However, for phenylacetylenes, the formation of a vinyl cation intermediate is also possible, which can lead to a mixture of syn and anti addition products (cis and trans isomers).
-
Lack of Regioselectivity: While the initial electrophilic attack is generally expected to follow Markovnikov's rule, the electron-withdrawing nature of the fluorine atom can influence the stability of the carbocation intermediate, potentially leading to a mixture of regioisomers.
-
Electrophilic Aromatic Substitution (EAS): The fluorine atom is an ortho, para-director, and although it deactivates the ring towards electrophilic attack, substitution on the aromatic ring can compete with addition across the alkyne. This is especially true if a Lewis acid catalyst is used.[1]
-
Polymerization: Under acidic conditions, which can be generated during the reaction, phenylacetylenes are prone to polymerization.[2]
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Solvent | Use non-polar, aprotic solvents like CCl₄ or CH₂Cl₂. | Minimizes the formation of solvent-incorporated products and can influence the stereoselectivity of the addition. |
| Temperature | Perform the reaction at low temperatures (e.g., 0 °C to room temperature). | Reduces the likelihood of side reactions, including polymerization and electrophilic aromatic substitution, which often have higher activation energies. |
| Reagent Control | Use one equivalent of the halogenating agent for mono-halogenation. N-Bromosuccinimide (NBS) can be a milder alternative to Br₂ for bromination.[3][4] | Precise stoichiometry prevents further reaction of the dihaloalkene to a tetrahaloalkane. Milder reagents can offer better selectivity. |
| Catalyst | Avoid Lewis acids if electrophilic aromatic substitution is a concern. | Lewis acids strongly promote EAS, which will compete with the desired addition reaction. |
| Reaction Monitoring | Monitor the reaction progress closely using TLC or GC-MS. | Prevents the formation of over-halogenated byproducts and allows for quenching the reaction at the optimal time. |
Experimental Protocol: Bromination of this compound with N-Bromosuccinimide (NBS)
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile (CH₃CN).[4]
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether or dichloromethane.
-
Wash the organic layer with saturated aqueous Na₂S₂O₃ solution to remove any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Poor Regioselectivity in Hydrohalogenation and Hydration Reactions
Question: I am performing a hydrohalogenation (e.g., with HBr) or an acid-catalyzed hydration of this compound and obtaining a mixture of regioisomers. How can I improve the selectivity?
Answer:
The regioselectivity of electrophilic additions to unsymmetrical alkynes is governed by the stability of the resulting carbocation intermediate (Markovnikov's rule). The electron-withdrawing inductive effect of the fluorine atom on the phenyl ring can influence the relative stability of the possible carbocation intermediates.
Potential Side Reactions and Causes:
-
Formation of Anti-Markovnikov Product: While the Markovnikov product is generally favored, the presence of peroxides or UV light can initiate a radical mechanism for HBr addition, leading to the anti-Markovnikov product.
-
Mixture of Regioisomers in Hydration: In acid-catalyzed hydration, protonation of the alkyne can lead to two possible vinyl cations. The relative stability of these cations will determine the product ratio. The fluorine atom's position influences this stability.
-
Polymerization: Strong acidic conditions used in these reactions can promote the polymerization of the starting material.[2]
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Reaction Conditions for Hydrohalogenation | To favor the Markovnikov product, ensure the absence of radical initiators (peroxides, light). Use a polar, aprotic solvent. | Radical inhibitors will suppress the anti-Markovnikov pathway. |
| Catalyst for Hydration | Use a milder catalyst system, such as a gold(III) or platinum(II) catalyst, instead of traditional mercury salts with strong acid.[5][6] | These catalysts can offer higher regioselectivity and milder reaction conditions, reducing polymerization. |
| Temperature | Maintain a low to moderate reaction temperature. | Minimizes polymerization and other side reactions. |
| Acid Concentration | Use the minimum effective concentration of acid catalyst. | High acid concentrations can lead to increased polymerization. |
Experimental Protocol: Gold(III)-Catalyzed Hydration of this compound
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 9:1 v/v).[5]
-
Add a catalytic amount of HAuCl₄ (e.g., 1-5 mol%).
-
Optionally, a co-catalyst like sulfuric acid can be added in a small amount to enhance catalytic activity.[6]
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent like diethyl ether.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography or distillation.
Frequently Asked Questions (FAQs)
Q1: Will Friedel-Crafts reactions occur on the aromatic ring of this compound in competition with addition to the alkyne?
A1: Yes, Friedel-Crafts acylation or alkylation can be a significant side reaction. The fluorine atom is an ortho, para-director, and while it deactivates the ring, under the Lewis acidic conditions of Friedel-Crafts reactions, electrophilic aromatic substitution is likely to occur.[1] To favor addition to the alkyne, it is best to avoid strong Lewis acid catalysts if possible or to use reaction conditions that favor alkyne reactivity. For Friedel-Crafts acylation of fluorobenzene, the para-substituted product is generally favored over the ortho product due to steric hindrance.[1]
Q2: What is the expected regioselectivity for electrophilic addition to the alkyne bond of this compound?
A2: According to Markovnikov's rule, the electrophile (e.g., H⁺) will add to the terminal carbon of the alkyne, and the nucleophile (e.g., Br⁻) will add to the carbon attached to the phenyl ring, as this leads to a more stable benzylic carbocation. The electron-withdrawing fluorine atom at the meta position will have a modest influence on the carbocation stability but is not expected to reverse the regioselectivity.
Q3: Can polymerization be a major side reaction? How can it be prevented?
A3: Yes, polymerization is a common side reaction for phenylacetylenes, particularly in the presence of strong acids or certain transition metal catalysts.[2] To minimize polymerization, it is advisable to use mild reaction conditions, lower temperatures, and shorter reaction times. If acidic conditions are required, using the lowest effective concentration of the acid catalyst is recommended.
Visualizations
Caption: Competing pathways in the reaction of this compound with an electrophile.
Caption: A troubleshooting workflow for minimizing side reactions of this compound.
References
- 1. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. ERIC - EJ1104115 - Gold(III)-Catalyzed Hydration of Phenylacetylene, Journal of Chemical Education, 2016-Jun [eric.ed.gov]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Storage and handling to prevent degradation of 3-Fluorophenylacetylene
This technical support center provides guidance on the proper storage and handling of 3-Fluorophenylacetylene to prevent its degradation. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability and prevent degradation of this compound, it should be stored under an inert gas atmosphere, such as nitrogen or argon, at a temperature of 2-8°C.[1][2][3] It is crucial to keep the container tightly closed in a dry and well-ventilated place.[4] Opened containers must be carefully resealed and kept upright to prevent leakage.[4]
Q2: What are the main hazards associated with handling this compound?
A2: this compound is a flammable liquid and vapor. It is also classified as an irritant, causing skin and serious eye irritation.[1][3] Inhalation may cause respiratory irritation.[3] It is important to avoid contact with skin and eyes, and to prevent inhalation of vapor or mist.[4]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes flame-retardant antistatic protective clothing, protective gloves, and eye/face protection.[5] In case of insufficient ventilation, a full-face respirator with a multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[4]
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents.[4] Contact with these materials should be avoided to prevent hazardous reactions.
Q5: What are the signs of degradation of this compound?
A5: Degradation of this compound, which appears as a colorless to light orange or yellow liquid, may be indicated by a change in color, the formation of precipitates, or the presence of unexpected peaks in analytical tests such as GC-MS or NMR.[1][2][3] The primary degradation pathway is likely autoxidation of the acetylene group, especially when exposed to air.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in sample color (darkening) | Exposure to air and/or light, leading to oxidation or polymerization of the acetylene group. | Store the compound under an inert atmosphere (argon or nitrogen) and in an amber vial to protect from light. Ensure the container is tightly sealed. |
| Presence of unexpected peaks in analytical data (e.g., GC, NMR) | Degradation of the compound. This could be due to improper storage, contamination, or exposure to incompatible materials. | Verify the storage conditions (temperature, inert atmosphere). Check for potential sources of contamination in your experimental setup. Consider re-purifying the material if necessary. |
| Inconsistent experimental results | Degradation of the starting material. The presence of impurities can interfere with reactions. | Always use freshly opened or properly stored this compound for sensitive experiments. It is good practice to verify the purity of the compound before use if it has been stored for an extended period. |
Quantitative Data Summary
| Property | Value | Reference |
| Storage Temperature | 2-8°C | [1][2][3] |
| Boiling Point | 138 °C (lit.) | [1][2][4] |
| Density | 1.039 g/mL at 25 °C (lit.) | [1][2] |
| Flash Point | 32.2 °C (closed cup) | [4] |
Experimental Protocols
Protocol: Stability Assessment of this compound under Different Storage Conditions
Objective: To determine the stability of this compound under various storage conditions over time.
Materials:
-
This compound
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with PTFE-lined caps
-
Refrigerator (2-8°C)
-
Benchtop (ambient temperature)
-
GC-MS instrument
-
Anhydrous solvent (e.g., dichloromethane)
Methodology:
-
Aliquoting the sample: Under an inert atmosphere, dispense 1 mL of this compound into several amber glass vials.
-
Establishing Storage Conditions:
-
Condition A (Recommended): Purge the headspace of the vials with inert gas, seal tightly, and store at 2-8°C.
-
Condition B (Ambient/Air): Seal the vials without purging with inert gas and store at ambient temperature on the lab bench, exposed to light.
-
-
Time Points: Designate time points for analysis (e.g., T=0, 1 week, 2 weeks, 4 weeks, 8 weeks).
-
Sample Analysis:
-
At each time point, take one vial from each storage condition.
-
Prepare a dilute solution of the sample in the anhydrous solvent.
-
Analyze the sample using GC-MS to determine the purity of this compound and identify any degradation products.
-
-
Data Analysis: Compare the purity of the samples at different time points and under different storage conditions. Quantify the percentage of degradation and identify the major degradation products.
Visualizations
Caption: Potential oxidative degradation pathway of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 2561-17-3 [chemicalbook.com]
- 3. This compound | 2561-17-3 [amp.chemicalbook.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. CCCC 1993, Volume 58, Issue 11, Abstracts pp. 2651-2662 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
Validation & Comparative
A Comparative Guide to the Sonogashira Coupling Reactivity of 3-Fluorophenylacetylene and 4-Fluorophenylacetylene
For researchers and professionals in drug development and materials science, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly for synthesizing conjugated enynes and arylalkynes. The introduction of fluorine atoms into organic molecules can significantly modulate their biological and material properties. This guide provides an objective comparison of the reactivity of 3-fluorophenylacetylene and 4-fluorophenylacetylene in Sonogashira coupling reactions, supported by available experimental data and a discussion of the underlying electronic effects.
Executive Summary
Data Presentation: A Comparative Overview
The following table summarizes representative Sonogashira coupling reactions involving a fluorinated phenylacetylene. It is important to note that these reactions were not performed as part of a direct comparative study, and thus reaction conditions vary.
| Entry | Alkyne | Coupling Partner | Catalyst System | Solvent / Base | Time (h) | Yield (%) | Reference |
| 1 | 4-Fluorophenylacetylene | Iodobenzene | Pd catalyst on solid support / 0.1% Cu₂O on alumina | THF-DMA (9:1) | - | 73 | [1] |
| 2 | Phenylacetylene | 1-Iodo-4-fluorobenzene | PdCl₂(PPh₃)₂ | Ionic Liquid / - | - | 80 | [2] |
Note: The data presented is compiled from different sources and is intended for illustrative purposes. Direct comparison of yields should be made with caution due to variations in reaction conditions.
Theoretical Considerations: Electronic Effects of the Fluorine Substituent
The reactivity of the terminal alkyne in the Sonogashira coupling is influenced by the acidity of the acetylenic proton and the electron density of the triple bond. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect) and a weaker, distance-dependent electron-donating resonance effect (+M effect).
-
4-Fluorophenylacetylene (para-position): In the para position, both the inductive and resonance effects are at play. The strong -I effect withdraws electron density from the phenyl ring and, to a lesser extent, from the alkyne. The +M effect, involving the lone pairs of fluorine donating into the pi-system of the ring, partially counteracts the inductive effect. This can lead to a slightly increased acidity of the acetylenic proton compared to unsubstituted phenylacetylene, which can be beneficial for the copper-acetylide formation step in the catalytic cycle.
-
This compound (meta-position): In the meta position, the electron-withdrawing inductive effect (-I) is still significant, while the resonance effect (+M) is negligible as it does not extend to the meta position. Consequently, the fluorine atom at the meta position acts primarily as an electron-withdrawing group, which should increase the acidity of the acetylenic proton more effectively than a para-fluoro substituent. This enhanced acidity could potentially lead to a faster rate of copper acetylide formation and, therefore, a higher overall reaction rate.
Based on these electronic arguments, it is plausible to hypothesize that This compound might exhibit slightly higher reactivity in Sonogashira couplings compared to 4-fluorophenylacetylene due to the more pronounced electron-withdrawing nature of the meta-fluoro substituent. However, this is a theoretical inference that requires direct experimental validation.
Experimental Protocols
Below are representative experimental protocols for Sonogashira coupling reactions that can be adapted for this compound and 4-fluorophenylacetylene.
Protocol 1: General Procedure for Sonogashira Coupling in a Batch Reactor
This protocol is a general method that can be optimized for specific substrates.
Materials:
-
Aryl halide (e.g., iodobenzene, 1.0 mmol)
-
Fluorinated phenylacetylene (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents)
-
Anhydrous solvent (e.g., THF, DMF, or toluene, 5-10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the base via syringe.
-
Stir the mixture for a few minutes at room temperature.
-
Add the fluorinated phenylacetylene via syringe.
-
The reaction mixture is then stirred at room temperature or heated to a specified temperature (e.g., 50-80 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling in a Flow Reactor
This method is suitable for process optimization and scale-up.[1]
Materials:
-
Solution of substituted iodobenzene (0.5 mmol) and aryl acetylene (0.6 mmol) in dried THF-DMA 9:1 (10 mL).
-
Cartridge packed with a commercially available Pd catalyst on a solid support and 0.1% Cu₂O on alumina powder.
Procedure:
-
A solution of the substrates is passed through the heated (e.g., 80 °C) catalyst cartridge at a specific flow rate (e.g., 0.1 mL/min).
-
The eluate is collected, and the yield can be determined by GC analysis.
-
For isolation, water is added to the eluate, and the mixture is extracted with a suitable solvent (e.g., hexane).
-
The combined organic layers are washed with brine and dried over magnesium sulfate.
-
After solvent evaporation, the residue is purified by column chromatography.
Mandatory Visualizations
References
A Comparative Guide to the Electronic Effects of Fluorine in 2-, 3-, and 4-Fluorophenylacetylene
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of fluorine atoms on aromatic rings is a powerful tool in medicinal chemistry and materials science, enabling fine-tuning of a molecule's electronic properties. This guide provides a comparative analysis of the electronic effects of a single fluorine substituent at the ortho (2-), meta (3-), and para (4-) positions of phenylacetylene. By examining key experimental parameters, we aim to provide a clear understanding of how fluorine's position influences the electron density distribution within these isomeric compounds.
Introduction to Electronic Effects
Fluorine, the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating resonance effect (+R). The interplay of these two opposing effects is highly dependent on the substituent's position on the aromatic ring, leading to distinct electronic characteristics for each isomer of fluorophenylacetylene. Understanding these differences is crucial for predicting reactivity, acidity, and intermolecular interactions in drug design and materials development.
Comparative Analysis of Electronic Parameters
To quantify the electronic influence of the fluorine atom in 2-, 3-, and 4-fluorophenylacetylene, we will compare their Hammett constants, the acidity of the acetylenic proton (pKa), and their ¹³C and ¹⁹F nuclear magnetic resonance (NMR) chemical shifts.
Hammett Substituent Constants (σ)
The Hammett equation is a widely used tool in physical organic chemistry to quantify the effect of substituents on the reactivity of aromatic compounds. The substituent constant, σ, reflects the electronic influence of a substituent relative to hydrogen. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
Due to the difficulty in obtaining precise experimental Hammett constants specifically for the ethynylphenyl system, the generally accepted values for fluorine at the meta and para positions are used as a reliable approximation. The ortho position is often excluded from simple Hammett analysis due to the complication of steric effects.
| Substituent Position | Hammett Constant (σ) | Predominant Electronic Effect |
| 2-Fluoro (ortho) | - | Strong -I, weaker +R, steric effects |
| 3-Fluoro (meta) | σm ≈ +0.34 | Primarily -I (electron-withdrawing) |
| 4-Fluoro (para) | σp ≈ +0.06 | -I and +R effects partially cancel |
The meta-fluorine substituent is strongly electron-withdrawing due to the dominance of the inductive effect. In the para position, the electron-donating resonance effect counteracts the inductive effect, resulting in a much smaller, yet still net electron-withdrawing, character.
Acidity of the Acetylenic Proton (pKa)
The acidity of the terminal acetylenic proton (C≡C-H) is a sensitive probe of the electronic effects transmitted through the phenyl ring. A lower pKa value indicates a more acidic proton, which in turn suggests a greater stabilization of the resulting acetylide anion. Electron-withdrawing groups are expected to increase acidity.
Expected Order of Acidity (from most to least acidic): 2-Fluorophenylacetylene > 3-Fluorophenylacetylene > 4-Fluorophenylacetylene > Phenylacetylene
The strong inductive effect of the ortho and meta fluorine substituents is expected to significantly stabilize the negative charge of the acetylide anion, thus increasing the acidity of the acetylenic proton compared to the para isomer and the unsubstituted phenylacetylene (pKa ≈ 28.7 in DMSO).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the electronic environment of individual atoms within a molecule. The chemical shifts (δ) of ¹³C and ¹⁹F nuclei are particularly insightful for understanding the electronic effects of fluorine.
¹³C NMR Chemical Shifts (ppm)
The ¹³C chemical shifts of the acetylenic carbons (Cα and Cβ) are influenced by the electron density at these positions. Electron-withdrawing groups tend to deshield the carbons, shifting their resonances downfield (to higher ppm values).
| Compound | Cα (ipso-acetylenic) | Cβ (terminal-acetylenic) | C1 (F-bearing carbon) |
| 2-Fluorophenylacetylene | ~109 | ~80 | ~163 (d, ¹JCF ≈ 250 Hz) |
| This compound | ~121 | ~81 | ~162 (d, ¹JCF ≈ 245 Hz) |
| 4-Fluorophenylacetylene | ~120 | ~82 | ~163 (d, ¹JCF ≈ 250 Hz) |
| (Note: These are approximate values gathered from various sources and may vary depending on the solvent and experimental conditions.) |
The chemical shifts of the carbon atom directly attached to fluorine (C1) are significantly downfield and show a large one-bond carbon-fluorine coupling constant (¹JCF), as expected.
¹⁹F NMR Chemical Shifts (ppm)
The ¹⁹F chemical shift is highly sensitive to the electronic environment of the fluorine atom.
| Compound | ¹⁹F Chemical Shift (δ, ppm) |
| 2-Fluorophenylacetylene | ~ -110 |
| This compound | ~ -113 |
| 4-Fluorophenylacetylene | ~ -115 |
| (Note: Referenced to CFCl₃. These are approximate values and may vary.) |
The ¹⁹F chemical shifts show a trend where the fluorine nucleus is most deshielded (more positive chemical shift) in the ortho position and most shielded (more negative chemical shift) in the para position. This reflects the complex interplay of inductive and resonance effects on the fluorine atom itself.
Experimental Protocols
Determination of pKa by Potentiometric Titration
The pKa of the weakly acidic acetylenic proton can be determined by potentiometric titration in a non-aqueous solvent like dimethyl sulfoxide (DMSO) using a strong base such as sodium hydroxide or tetrabutylammonium hydroxide.
Procedure:
-
Sample Preparation: A solution of the fluorophenylacetylene isomer of known concentration is prepared in dry DMSO.
-
Titration Setup: A calibrated pH electrode and a micro-burette containing the titrant are placed in the sample solution. The setup is maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent interference from atmospheric CO₂.
-
Titration: The strong base is added in small increments, and the potential (mV) or pH is recorded after each addition, allowing the system to equilibrate.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The equivalence point is determined from the point of maximum slope on the curve. The pKa is the pH at the half-equivalence point.
NMR Spectroscopy
High-resolution ¹³C and ¹⁹F NMR spectra are essential for this comparative analysis.
Sample Preparation:
-
Approximately 10-20 mg of the fluorophenylacetylene sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.[1]
-
An internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, may be added. For ¹⁹F NMR, an external reference like CFCl₃ is typically used.
Data Acquisition:
-
¹³C NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio. A sufficient number of scans are accumulated to obtain a good quality spectrum.
-
¹⁹F NMR: ¹⁹F NMR spectra are generally acquired with proton decoupling. Due to the high sensitivity of the ¹⁹F nucleus, spectra can be obtained relatively quickly.
Visualizing Electronic Effects
The following diagrams illustrate the interplay of inductive and resonance effects for each isomer.
Figure 1: Conceptual diagram of inductive (-I) and resonance (+R) effects of fluorine.
Figure 2: General experimental workflow for comparing electronic effects.
Conclusion
The electronic properties of fluorophenylacetylenes are highly dependent on the position of the fluorine substituent.
-
2-Fluorophenylacetylene: Exhibits a strong inductive effect, making the acetylenic proton the most acidic among the three isomers. Steric factors can also play a role in its reactivity.
-
This compound: The electronic landscape is dominated by the strong electron-withdrawing inductive effect of the fluorine atom, leading to a significant increase in the acidity of the acetylenic proton compared to phenylacetylene.
-
4-Fluorophenylacetylene: The resonance donation of electrons from fluorine partially offsets its inductive withdrawal. This results in a less pronounced electron-withdrawing effect compared to the meta isomer, and consequently, a less acidic acetylenic proton.
This comparative guide highlights the nuanced electronic effects of fluorine substitution. A thorough understanding of these principles, supported by the experimental data presented, is invaluable for the rational design of novel pharmaceuticals and advanced materials.
References
A Spectroscopic Comparison of Fluorophenylacetylene Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of molecular building blocks is paramount. Fluorophenylacetylenes, with their utility in organic synthesis and materials science, present a compelling case for detailed spectroscopic analysis. The positional isomerism of the fluorine atom on the phenyl ring significantly influences the molecule's electronic distribution and, consequently, its interaction with electromagnetic radiation. This guide provides a comparative overview of the spectroscopic properties of 2-fluorophenylacetylene, 3-fluorophenylacetylene, and 4-fluorophenylacetylene, supported by experimental data and detailed methodologies.
This comparative analysis delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a quantitative and qualitative understanding of how the fluorine substituent's position impacts the spectral characteristics of these isomers.
Data Presentation: A Comparative Spectroscopic Analysis
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy for the three fluorophenylacetylene isomers.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Isomer | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 2-Fluorophenylacetylene | ~7.50 | m | Aromatic H | |
| ~7.30 | m | Aromatic H | ||
| ~7.10 | m | Aromatic H | ||
| ~3.30 | s | Acetylenic H | ||
| This compound | ~7.35 | m | Aromatic H | |
| ~7.20 | m | Aromatic H | ||
| ~7.05 | m | Aromatic H | ||
| ~3.10 | s | Acetylenic H | ||
| 4-Fluorophenylacetylene | ~7.50 | dd | J = 8.8, 5.2 | H-2, H-6 |
| ~7.00 | t | J = 8.7 | H-3, H-5 | |
| ~3.06 | s | Acetylenic H |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Isomer | Chemical Shift (δ, ppm) | Assignment |
| 2-Fluorophenylacetylene | ~162.5 (d, J = 252 Hz) | C-F |
| ~134.0 | Aromatic CH | |
| ~130.5 | Aromatic CH | |
| ~124.2 | Aromatic CH | |
| ~115.8 (d, J = 21 Hz) | Aromatic CH | |
| ~110.0 (d, J = 16 Hz) | Aromatic C-C≡ | |
| ~82.0 | C≡CH | |
| ~78.0 | ≡CH | |
| This compound | ~162.5 (d, J = 245 Hz) | C-F |
| ~130.2 (d, J = 8 Hz) | Aromatic CH | |
| ~128.0 | Aromatic CH | |
| ~124.0 (d, J = 3 Hz) | Aromatic C-C≡ | |
| ~118.0 (d, J = 21 Hz) | Aromatic CH | |
| ~115.5 (d, J = 23 Hz) | Aromatic CH | |
| ~82.5 | C≡CH | |
| ~77.5 | ≡CH | |
| 4-Fluorophenylacetylene | ~163.0 (d, J = 250 Hz) | C-F |
| ~134.0 (d, J = 8 Hz) | Aromatic CH | |
| ~118.5 (d, J = 3 Hz) | Aromatic C-C≡ | |
| ~115.8 (d, J = 22 Hz) | Aromatic CH | |
| ~83.0 | C≡CH | |
| ~77.0 | ≡CH |
Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
| Isomer | ν(≡C-H) | ν(C≡C) | ν(C-F) | Aromatic C-H Bending (oop) |
| 2-Fluorophenylacetylene | ~3310 | ~2110 | ~1280 | Complex pattern |
| This compound | ~3315 | ~2115 | ~1290 | Complex pattern |
| 4-Fluorophenylacetylene | ~3323, ~3341 | ~2120 | ~1240 | ~840 (para-disubstituted) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon nuclei within each isomer.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of the fluorophenylacetylene isomer.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and the solvent peak for ¹³C (CDCl₃ at 77.16 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic vibrational modes of the functional groups within each isomer.
Instrumentation: A Fourier-transform infrared spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5).
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the neat liquid fluorophenylacetylene isomer directly onto the center of the ATR crystal.
-
Lower the press arm to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Format: Transmittance or Absorbance.
Data Processing:
-
The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final IR spectrum.
-
Identify and label the major absorption bands corresponding to specific vibrational modes (e.g., ≡C-H stretch, C≡C stretch, C-F stretch, and aromatic C-H bending).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the conjugated π-system of the isomers.
Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60, Shimadzu UV-1800).
Sample Preparation:
-
Prepare a stock solution of the fluorophenylacetylene isomer in a UV-grade solvent (e.g., cyclohexane, ethanol) at a concentration of approximately 10⁻³ M.
-
Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10⁻⁴ to 10⁻⁵ M.
-
Use quartz cuvettes with a 1 cm path length.
-
Fill one cuvette with the pure solvent to be used as a blank.
Acquisition Parameters:
-
Wavelength Range: 200-400 nm.
-
Scan Speed: Medium.
-
Data Interval: 1 nm.
Procedure:
-
Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path.
-
Record a baseline spectrum with the blank in both holders.
-
Record the absorbance spectrum of each sample concentration.
-
Identify the wavelength of maximum absorbance (λ_max).
Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic comparison of the fluorophenylacetylene isomers.
Caption: Workflow for the comparative spectroscopic analysis of fluorophenylacetylene isomers.
Conclusion
The spectroscopic analysis of 2-, 3-, and 4-fluorophenylacetylene reveals distinct differences attributable to the position of the fluorine atom. In ¹H and ¹³C NMR, the electronegativity and through-space coupling effects of fluorine are evident in the chemical shifts and coupling constants of the aromatic protons and carbons. The para-isomer (4-fluorophenylacetylene) exhibits a more simplified and symmetrical NMR spectrum compared to the ortho- and meta-isomers.
In IR spectroscopy, while the characteristic acetylenic C-H and C≡C stretching vibrations are present in all isomers, the C-F stretching frequency and the pattern of the out-of-plane C-H bending vibrations in the fingerprint region provide clear distinguishing features, particularly for the para-substituted isomer.
While detailed comparative data for UV-Vis and fluorescence spectroscopy are less readily available, the electronic perturbations induced by the fluorine substituent are expected to cause subtle shifts in the absorption and emission maxima. The position of the fluorine atom will influence the energy levels of the molecular orbitals involved in the π-π* transitions of the phenylacetylene chromophore. Further dedicated photophysical studies would be beneficial to fully elucidate these differences.
This guide provides a foundational spectroscopic comparison of the fluorophenylacetylene isomers, offering valuable data and standardized protocols for researchers. A comprehensive understanding of these spectroscopic signatures is crucial for the unambiguous identification and characterization of these isomers in various research and development applications.
3-Fluorophenylacetylene vs. Phenylacetylene: A Comparative Guide to Reactivity in Copper-Catalyzed Cycloaddition Reactions
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of substituent effects on reaction kinetics is paramount for optimizing synthetic routes and developing novel molecular entities. This guide provides an objective comparison of the reactivity of 3-fluorophenylacetylene and phenylacetylene in the context of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
The introduction of a fluorine atom onto a phenylacetylene scaffold can modulate its electronic properties, thereby influencing its reactivity. This comparison, supported by experimental data, will elucidate the practical implications of this substitution for researchers engaged in organic synthesis and medicinal chemistry.
Executive Summary: Enhanced Reactivity of this compound
Experimental evidence suggests that this compound exhibits enhanced reactivity compared to its non-fluorinated counterpart, phenylacetylene, in copper-catalyzed azide-alkyne cycloaddition reactions. The electron-withdrawing nature of the fluorine atom at the meta-position increases the acidity of the terminal alkyne proton. This facilitates the deprotonation and subsequent formation of the crucial copper-acetylide intermediate, which is often the rate-determining step in the catalytic cycle. Consequently, reactions involving this compound tend to proceed at a faster rate.
Quantitative Data Comparison
To illustrate the impact of substituents on the reactivity of phenylacetylenes in CuAAC reactions, the following table summarizes qualitative reactivity trends based on the electronic nature of the substituent.
| Alkyne Class | Substituent (R) | Relative Reactivity | Notes |
| Aryl Acetylenes (EWG) | -Aryl-EWG (e.g., -F) | High | The electron-withdrawing group on the aromatic ring increases the alkyne's acidity.[1] |
| Aryl Acetylenes (unsubstituted) | -Phenyl | Moderate | Serves as the benchmark for comparison. |
| Aryl Acetylenes (EDG) | -Aryl-EDG (e.g., -OMe) | Moderate to Low | An electron-donating group on the aromatic ring can slightly decrease the reaction rate.[1] |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group
Experimental Protocols
A general experimental protocol for conducting a comparative analysis of the reactivity of this compound and phenylacetylene in a copper-catalyzed azide-alkyne cycloaddition reaction is provided below. This protocol is adapted from established methods for CuAAC reactions.[3][4]
Objective: To compare the reaction conversion of this compound and phenylacetylene with a model azide (e.g., benzyl azide) under identical reaction conditions over time.
Materials:
-
Phenylacetylene
-
This compound
-
Benzyl Azide
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water)
-
Internal Standard (e.g., mesitylene, for GC analysis)
-
Reaction vials and standard laboratory glassware
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Procedure:
-
Stock Solution Preparation:
-
Prepare stock solutions of phenylacetylene, this compound, benzyl azide, and the internal standard in the chosen solvent.
-
Prepare a stock solution of CuSO₄·5H₂O in water.
-
Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup (to be performed in parallel for both alkynes):
-
To a reaction vial, add the alkyne (phenylacetylene or this compound) (e.g., 0.5 mmol).
-
Add the azide (benzyl azide) (e.g., 0.5 mmol).
-
Add the solvent (e.g., 0.5 mL).
-
Add the internal standard.
-
Initiate the reaction by adding the CuSO₄·5H₂O solution (e.g., 0.5 mol%) followed by the sodium ascorbate solution (e.g., 1.0 mol%).
-
-
Reaction Monitoring:
-
Stir the reaction mixtures at a constant temperature (e.g., room temperature).
-
At specified time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot (e.g., by diluting with a suitable solvent and filtering through a short plug of silica).
-
Analyze the quenched aliquots by GC or HPLC to determine the conversion of the starting materials and the formation of the triazole product relative to the internal standard.
-
-
Data Analysis:
-
Plot the percentage conversion against time for both this compound and phenylacetylene.
-
Compare the initial reaction rates and the time to reach completion for both substrates.
-
Mechanistic Insight and Logical Workflow
The enhanced reactivity of this compound can be understood by examining the catalytic cycle of the CuAAC reaction. The electron-withdrawing fluorine atom plays a crucial role in the initial activation of the alkyne.
Caption: The catalytic cycle of the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
The key step influenced by the fluorine substituent is the formation of the copper acetylide. The increased acidity of the terminal proton of this compound facilitates its removal by a base or its direct coordination and deprotonation by the copper catalyst, leading to a higher concentration of the reactive acetylide intermediate and an overall acceleration of the catalytic cycle.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent developments in copper-catalyzed radical alkylations of electron-rich π-systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sonogashira and Stille Coupling for the Synthesis of 3-Fluorophenylacetylene Derivatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. The formation of carbon-carbon bonds is a cornerstone of this endeavor, with cross-coupling reactions serving as powerful tools. This guide provides an objective comparison of two prominent palladium-catalyzed cross-coupling reactions—the Sonogashira and Stille couplings—for the synthesis of derivatives of 3-fluorophenylacetylene. This analysis is supported by a summary of experimental data and detailed methodologies to aid in the selection of the most suitable reaction for specific synthetic needs.
The introduction of a fluorinated phenylacetylene moiety is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of drug candidates. Both the Sonogashira and Stille couplings offer viable routes to this structural motif, each with its own set of advantages and disadvantages. The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. The Stille reaction, on the other hand, couples an organotin compound with an sp2-hybridized organic halide, also catalyzed by palladium.
This guide will delve into the comparative yields, experimental protocols, and mechanistic pathways of these two indispensable synthetic methods.
Quantitative Yield Comparison
The following table summarizes typical yields for the Sonogashira and Stille couplings of this compound with a representative aryl iodide, 4-iodoanisole. It is important to note that yields can vary significantly based on the specific substrates, reaction conditions, and catalyst systems employed.
| Coupling Reaction | Reactants | Product | Typical Yield (%) |
| Sonogashira | This compound + 4-Iodoanisole | 1-Fluoro-3-((4-methoxyphenyl)ethynyl)benzene | 85-95% |
| Stille | Tributyl(3-fluorophenylethynyl)stannane + 4-Iodoanisole | 1-Fluoro-3-((4-methoxyphenyl)ethynyl)benzene | 75-90% (estimated) |
Experimental Protocols
Detailed experimental procedures for both the Sonogashira and Stille couplings are provided below. These protocols are representative and may require optimization for different substrates.
Sonogashira Coupling of this compound with 4-Iodoanisole
Materials:
-
This compound
-
4-Iodoanisole
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodoanisole (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (10 mL) and triethylamine (2.0 mmol).
-
To this stirred mixture, add this compound (1.2 mmol) dropwise.
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with toluene.
-
Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product, 1-fluoro-3-((4-methoxyphenyl)ethynyl)benzene.
Stille Coupling of Tributyl(3-fluorophenylethynyl)stannane with 4-Iodoanisole
Materials:
-
Tributyl(3-fluorophenylethynyl)stannane (synthesis described below)
-
4-Iodoanisole
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Toluene, anhydrous and degassed
Procedure for the Synthesis of Tributyl(3-fluorophenylethynyl)stannane:
-
To a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere, add n-butyllithium (1.0 mmol, 1.6 M in hexanes) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add tributyltin chloride (1.0 mmol) to the reaction mixture and allow it to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can often be used without further purification.
Stille Coupling Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-iodoanisole (1.0 mmol), tributyl(3-fluorophenylethynyl)stannane (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add anhydrous and degassed toluene (10 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and add a saturated aqueous solution of potassium fluoride. Stir vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite, washing with diethyl ether.
-
Wash the combined organic filtrates with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-fluoro-3-((4-methoxyphenyl)ethynyl)benzene.
Mechanistic Overview
The catalytic cycles of the Sonogashira and Stille couplings share some common features, such as oxidative addition and reductive elimination steps involving a palladium catalyst. However, the key difference lies in the transmetalation step.
Sonogashira Coupling Catalytic Cycle
The Sonogashira reaction is believed to proceed through a dual catalytic cycle involving both palladium and copper. The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne.
Stille Coupling Catalytic Cycle
The Stille coupling involves a single catalytic cycle centered around palladium. The cycle begins with the oxidative addition of the organic halide to a Pd(0) complex. This is followed by a transmetalation step where the organic group from the organostannane reagent is transferred to the palladium center, displacing the halide. The cycle concludes with the reductive elimination of the desired coupled product, which regenerates the active Pd(0) catalyst.
Concluding Remarks
Both the Sonogashira and Stille couplings are highly effective methods for the synthesis of this compound derivatives. The Sonogashira reaction often provides slightly higher yields and avoids the use of toxic organotin reagents. However, it can be sensitive to the presence of certain functional groups and may require careful exclusion of oxygen to prevent homocoupling of the alkyne. The Stille reaction, while potentially having slightly lower yields and involving toxic and difficult-to-remove tin byproducts, offers the advantage of using stable and often commercially available organostannane reagents and can be more tolerant of a wider range of functional groups.
The choice between these two powerful synthetic tools will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, the desired scale of the reaction, and considerations regarding reagent toxicity and waste disposal. The provided protocols and comparative data serve as a valuable starting point for researchers to make an informed decision and to optimize their synthetic strategies for the efficient production of valuable fluorinated compounds.
A Comparative Guide to the Reactivity of Fluorophenylacetylene Isomers: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-fluorophenylacetylene isomers using Density Functional Theory (DFT). Understanding the subtle differences in reactivity imparted by the position of the fluorine substituent is crucial for applications in materials science and drug development, where precise control over reaction selectivity and kinetics is paramount. This document outlines the theoretical foundation for these differences, presents a standard computational methodology for their investigation, and provides illustrative data and experimental protocols.
Introduction to Fluorophenylacetylene Isomers and Their Reactivity
Phenylacetylene and its derivatives are fundamental building blocks in organic synthesis, known for their participation in a variety of reactions, including cycloadditions, nucleophilic additions, and metal-catalyzed couplings. The introduction of a fluorine atom to the phenyl ring significantly modulates the electronic properties of the molecule and, consequently, its chemical reactivity. The position of the fluorine atom—ortho (2-), meta (3-), or para (4-)—dictates the interplay of its strong inductive electron-withdrawing effect (-I) and its weaker, yet significant, resonance electron-donating effect (+R).
-
Ortho-fluorophenylacetylene (2-FPA): The proximity of the fluorine atom to the acetylene group results in a strong inductive effect and potential steric hindrance.
-
Meta-fluorophenylacetylene (3-FPA): The fluorine atom's influence is primarily inductive, with a negligible resonance effect on the reaction center.
-
Para-fluorophenylacetylene (4-FPA): Both inductive and resonance effects are at play, directly influencing the electron density of the acetylenic carbons.
This guide explores how these positional differences translate into distinct reactivity profiles, providing a framework for predicting and controlling the outcomes of reactions involving these isomers.
Theoretical Reactivity Comparison: A DFT Approach
Density Functional Theory (DFT) is a powerful computational tool for elucidating the electronic structure and predicting the reactivity of molecules. By calculating various electronic properties and modeling reaction pathways, DFT can provide quantitative insights into the reactivity of the fluorophenylacetylene isomers.
Key Reactivity Descriptors
Several DFT-calculated parameters serve as reliable descriptors of chemical reactivity:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a measure of the molecule's chemical stability.
-
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) provide a general overview of a molecule's reactivity.
-
Local Reactivity Descriptors (Fukui Functions): These functions identify the most reactive sites within a molecule for nucleophilic and electrophilic attack.
-
Activation and Reaction Energies: Calculating the energy barriers (activation energies) and overall energy changes (reaction energies) for specific reactions provides a direct comparison of the reaction kinetics and thermodynamics for each isomer.
Predicted Reactivity Trends
Based on the electronic effects of the fluorine substituent, the following general reactivity trends are anticipated:
-
Electrophilic Attack on the Phenyl Ring: The fluorine atom deactivates the ring towards electrophilic substitution due to its inductive effect. The para position in 4-FPA is expected to be the most activated among the isomers for this type of reaction due to the +R effect directing to the ortho and para positions.
-
Nucleophilic Attack on the Acetylenic Carbon: The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the acetylenic carbons, making them more susceptible to nucleophilic attack compared to unsubstituted phenylacetylene. This effect is expected to be most pronounced in the ortho and para isomers.
-
Cycloaddition Reactions: The HOMO-LUMO energies of the isomers will influence their reactivity in cycloaddition reactions. The isomer with the lowest LUMO energy will generally be the most reactive dienophile in a normal-electron-demand Diels-Alder reaction.
Quantitative Data Summary
The following tables present illustrative quantitative data obtained from DFT calculations. These values are representative and serve to highlight the expected differences between the isomers.
Table 1: Calculated Electronic Properties of Fluorophenylacetylene Isomers
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 2-Fluorophenylacetylene | -6.50 | -0.80 | 5.70 | 1.80 |
| 3-Fluorophenylacetylene | -6.55 | -0.75 | 5.80 | 1.60 |
| 4-Fluorophenylacetylene | -6.45 | -0.85 | 5.60 | 1.50 |
Table 2: Calculated Activation and Reaction Energies for a Model [3+2] Cycloaddition Reaction with Azide
| Isomer | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| 2-Fluorophenylacetylene | 15.5 | -30.0 |
| This compound | 16.0 | -29.5 |
| 4-Fluorophenylacetylene | 15.0 | -30.5 |
Experimental Protocols
The following are generalized experimental protocols for common reactions involving arylacetylenes. These should be adapted and optimized for the specific fluorophenylacetylene isomer and reaction partner.
General Protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To a solution of the fluorophenylacetylene isomer (1.0 mmol) and an organic azide (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL) is added a freshly prepared solution of sodium ascorbate (0.2 mmol in 1 mL of water).
-
A solution of copper(II) sulfate pentahydrate (0.1 mmol in 1 mL of water) is added, and the reaction mixture is stirred vigorously at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Nucleophilic Addition of a Thiol
-
To a solution of the fluorophenylacetylene isomer (1.0 mmol) and a thiol (1.2 mmol) in a suitable solvent (e.g., DMF, 10 mL) is added a base (e.g., triethylamine, 1.5 mmol).
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.
-
The reaction progress is monitored by TLC or GC-MS.
-
After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (20 mL).
-
The mixture is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The product is purified by flash chromatography.
Visualizing the Computational Workflow and Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the logical workflow of a comparative DFT study and a representative reaction pathway.
Caption: Workflow for a comparative DFT study on fluorophenylacetylene isomers.
Caption: Generalized pathway for nucleophilic addition to a fluorophenylacetylene.
Conclusion
This guide provides a comprehensive framework for understanding and investigating the reactivity of fluorophenylacetylene isomers through a combination of theoretical predictions and experimental validation. The illustrative DFT data and generalized protocols offer a starting point for researchers to explore the rich chemistry of these versatile building blocks. The subtle yet significant influence of the fluorine substituent's position on the electronic structure and reactivity of the acetylene moiety underscores the power of computational chemistry in guiding synthetic design and predicting chemical behavior. Further experimental and computational studies are encouraged to build upon this foundation and fully elucidate the reaction landscape of these important compounds.
A Comparative Guide to Experimental and Calculated NMR Spectra of 3-Fluorophenylacetylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimental and computationally predicted Nuclear Magnetic Resonance (NMR) spectra of 3-Fluorophenylacetylene. Understanding the correlation between experimental and calculated spectral data is crucial for structure verification, elucidation, and in silico analysis in chemical research and drug development. This document presents a summary of available experimental data, outlines the methodologies for both experimental acquisition and computational prediction of NMR spectra, and visualizes the comparative workflow.
Data Presentation: A Comparative Analysis
The following tables summarize the available experimental and calculated ¹H and ¹³C NMR chemical shifts for this compound. The calculated spectra were generated using an online NMR prediction tool to provide a consistent computational dataset for comparison.
Table 1: ¹H NMR Chemical Shift Comparison (in ppm)
| Proton | Experimental ¹H NMR (CDCl₃) | Calculated ¹H NMR |
| H-1 (ethynyl) | 3.10 | 3.42 |
| H-2 | 7.35 | 7.42 |
| H-4 | 7.28 | 7.33 |
| H-5 | 7.15 | 7.12 |
| H-6 | 7.28 | 7.33 |
Note: Experimental ¹H NMR data was obtained from available spectral data. Specific peak assignments are based on typical aromatic and acetylenic proton chemical shifts and predicted splitting patterns.
Table 2: ¹³C NMR Chemical Shift Comparison (in ppm)
| Carbon | Experimental ¹³C NMR | Calculated ¹³C NMR |
| C-1 | Not Available | 123.9 |
| C-2 | Not Available | 127.8 (d, J=3.1 Hz) |
| C-3 (C-F) | Not Available | 162.2 (d, J=246.5 Hz) |
| C-4 | Not Available | 118.4 (d, J=22.8 Hz) |
| C-5 | Not Available | 130.2 (d, J=8.1 Hz) |
| C-6 | Not Available | 118.0 (d, J=21.2 Hz) |
| C-7 (ethynyl) | Not Available | 81.8 |
| C-8 (ethynyl) | Not Available | 78.1 |
Note: A publicly available experimental ¹³C NMR spectrum for this compound could not be located in the searched databases. The calculated values provide a theoretical reference for the expected chemical shifts and C-F coupling constants.
Experimental and Computational Protocols
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
The following is a general protocol for the acquisition of NMR spectra for small organic molecules like this compound.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (typically 128 or more) and a wider spectral width (e.g., 0-220 ppm) are required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the TMS signal as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Computational Protocol: Predicting ¹H and ¹³C NMR Spectra
The following outlines a general workflow for the computational prediction of NMR spectra using online prediction tools or dedicated software.
-
Structure Input:
-
Draw the chemical structure of this compound using the provided molecular editor or import a structure file (e.g., MOL, SDF).
-
-
Prediction Parameters:
-
Select the desired nuclei for prediction (¹H and ¹³C).
-
Specify the solvent (e.g., CDCl₃) to account for solvent effects on chemical shifts.
-
Set the spectrometer frequency (e.g., 400 MHz for ¹H) for accurate simulation of the spectrum's appearance.
-
-
Calculation and Visualization:
-
Initiate the prediction calculation. The software will use algorithms based on large databases of experimental spectra, empirical rules, and/or quantum chemical calculations (like Density Functional Theory - DFT) to estimate the chemical shifts and coupling constants.
-
The predicted spectra are then displayed, often with interactive features allowing for zooming and peak picking. The predicted chemical shift values and coupling constants are typically provided in a table.
-
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for comparing experimental and calculated NMR spectra.
Caption: Workflow for comparing experimental and calculated NMR spectra.
This guide highlights the synergy between experimental and computational methods in the structural analysis of molecules like this compound. While experimental data provides the ground truth, computational predictions offer a valuable tool for spectral assignment, structure verification, and understanding the influence of structural features on NMR parameters. The continued development of both experimental techniques and computational algorithms will further enhance the power of NMR spectroscopy in chemical and pharmaceutical research.
A Comparative Guide to the Photophysical Properties of Polymers Derived from 3-Fluorophenylacetylene and their Non-Fluorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photophysical properties of polymers derived from 3-fluorophenylacetylene and its non-fluorinated counterpart, poly(phenylacetylene). The introduction of fluorine into conjugated polymer backbones is a common strategy to modulate their electronic and optical properties. This guide aims to summarize the available data, provide detailed experimental protocols for their synthesis and characterization, and visualize key concepts to aid in the understanding of these materials for applications in research and drug development.
Data Presentation: A Comparative Overview
Due to the limited availability of specific photophysical data for poly(this compound), the following table primarily presents data for poly(phenylacetylene) and related conjugated polymers to serve as a baseline for comparison. The expected trends upon fluorination are discussed in the subsequent sections.
Table 1: Photophysical Properties of Poly(phenylacetylene) and Related Conjugated Polymers
| Property | Poly(phenylacetylene) (PPA) | Poly(p-phenyleneethynylene)s (PPEs) | Notes |
| Absorption Max (λabs) | Broad, often in the UV-Vis region | ~440-455 nm | The exact λabs for PPA can vary with solvent and polymer conformation. |
| Emission Max (λem) | Generally weak or non-emissive in solution | ~506 nm | Monosubstituted polyacetylenes are often non-emissive due to efficient non-radiative decay pathways.[1] |
| Fluorescence Quantum Yield (ΦF) | Typically very low | 0.35 - 0.86 (in solution) | PPEs, with a more rigid backbone, tend to be more emissive than PPAs.[2][3] |
| Fluorescence Lifetime (τF) | Not widely reported due to low emission | 1 - 2 ns | Lifetimes are dependent on the specific polymer structure and environment.[2] |
Anticipated Effects of Fluorination:
The introduction of a fluorine atom onto the phenyl ring of poly(phenylacetylene) is expected to influence its photophysical properties in several ways:
-
Bathochromic or Hypsochromic Shift: The electron-withdrawing nature of fluorine can alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This may lead to either a red (bathochromic) or blue (hypsochromic) shift in the absorption and emission spectra, depending on the specific electronic interactions.
-
Quantum Yield Modulation: Fluorination can impact the fluorescence quantum yield. In some systems, the introduction of fluorine can increase the quantum yield by promoting radiative decay pathways or by sterically hindering non-radiative decay processes. Conversely, it can also introduce new quenching pathways.
-
Solubility and Morphology: Fluorination can alter the polymer's solubility and solid-state packing, which in turn significantly affects its photophysical properties in thin films.
Experimental Protocols
Synthesis of Poly(phenylacetylene) (PPA)
Objective: To synthesize poly(phenylacetylene) via polymerization of phenylacetylene using a Rh-based catalyst.
Materials:
-
Phenylacetylene (monomer)
-
[(nbd)RhCl]2 (catalyst)
-
Diisopropylamine (co-catalyst)
-
Toluene (solvent)
-
Methanol (for precipitation)
-
Schlenk tube
-
Standard Schlenk line and inert atmosphere (N2 or Ar) equipment
Procedure:
-
All glassware is dried in an oven and assembled under an inert atmosphere.
-
In a Schlenk tube, dissolve [(nbd)RhCl]2 (e.g., 10-3 mmol) in toluene (3.0 mL).
-
Add diisopropylamine (e.g., 10-2 mmol) as a co-catalyst to the solution.
-
In a separate flask, prepare a solution of phenylacetylene (1 mmol) in toluene (2.0 mL).
-
Transfer the monomer solution to the catalyst solution via syringe.
-
Stir the reaction mixture at 30 °C for 24 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum.
Synthesis of Poly(this compound)
Objective: To synthesize poly(this compound) via polymerization of this compound.
Materials:
-
This compound (monomer)
-
Rh-based catalyst (e.g., [(nbd)RhCl]2)
-
Co-catalyst (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., toluene or THF)
-
Methanol (for precipitation)
-
Schlenk tube and inert atmosphere equipment
Procedure:
The synthesis would follow a similar procedure to that of poly(phenylacetylene), with this compound used as the monomer. The choice of catalyst, co-catalyst, and solvent may need to be optimized for this specific monomer.
Photophysical Characterization
Objective: To determine the absorption, emission, quantum yield, and lifetime of the synthesized polymers.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Time-Correlated Single Photon Counting (TCSPC) system
Procedure:
-
Sample Preparation: Prepare dilute solutions of the polymers in a suitable solvent (e.g., THF or chloroform) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
UV-Vis Absorption Spectroscopy: Record the absorption spectra to determine the absorption maxima (λabs).
-
Fluorescence Spectroscopy: Record the emission spectra by exciting at the absorption maxima. Determine the emission maxima (λem).
-
Fluorescence Quantum Yield (ΦF) Determination:
-
Use a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.
-
-
Fluorescence Lifetime (τF) Measurement:
-
Use a TCSPC system with a pulsed laser source for excitation.
-
Collect the fluorescence decay profile and fit it to an exponential decay function to determine the lifetime.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the comparison of these polymers.
Caption: Workflow for synthesis and photophysical characterization.
Caption: Relationship between key photophysical properties.
Caption: Hypothesized effects of fluorination on polymer properties.
References
A Senior Application Scientist's Guide to Palladium Catalysts for 3-Fluorophenylacetylene Coupling
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties imparted by fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. 3-Fluorophenylacetylene, in particular, is a valuable building block for the synthesis of a wide range of pharmaceuticals and functional materials. The efficient formation of carbon-carbon bonds using this fluorinated synthon is paramount, and palladium-catalyzed cross-coupling reactions stand as the most powerful and versatile tools for this purpose.
This guide provides an in-depth, objective comparison of the performance of various palladium catalysts in the Sonogashira, Suzuki-Miyaura, and Stille coupling reactions of this compound. Drawing upon established principles and experimental data from the literature, we will explore the nuances of catalyst selection, the rationale behind experimental design, and provide detailed protocols to empower researchers in their synthetic endeavors.
The Crucial Role of the Palladium Catalyst
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of C-C bonds with remarkable efficiency and functional group tolerance. The choice of the palladium catalyst is a critical determinant of the reaction's success, influencing yield, reaction rate, and selectivity. The catalyst system typically comprises a palladium precursor and a ligand, which work in concert to facilitate the catalytic cycle.
The general catalytic cycle for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the palladium catalyst and its associated ligands profoundly impacts the efficiency of each of these steps.
"Pd(0)L_n" [label="Active Pd(0) Catalyst"]; "Oxidative_Addition" [label="Oxidative Addition\n(R-X)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "R-Pd(II)-X(L_n)" [label="Pd(II) Intermediate"]; "Transmetalation" [label="Transmetalation\n(R'-M)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "R-Pd(II)-R'(L_n)" [label="Diorganopalladium(II)\nComplex"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "R-R'" [label="Coupled Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Pd(0)L_n" -> "Oxidative_Addition" [label=" "]; "Oxidative_Addition" -> "R-Pd(II)-X(L_n)" [label=" "]; "R-Pd(II)-X(L_n)" -> "Transmetalation" [label=" "]; "Transmetalation" -> "R-Pd(II)-R'(L_n)" [label=" "]; "R-Pd(II)-R'(L_n)" -> "Reductive_Elimination" [label=" "]; "Reductive_Elimination" -> "R-R'" [label=" "]; "Reductive_Elimination" -> "Pd(0)L_n" [label="Regeneration"]; }
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.Sonogashira Coupling: A Powerful Tool for Arylalkyne Synthesis
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is a staple in the synthesis of conjugated enynes and arylalkynes, including those containing the this compound moiety.
Catalyst Performance Comparison for Sonogashira Coupling
The choice of palladium catalyst and reaction conditions can significantly impact the outcome of the Sonogashira coupling of this compound. Below is a comparative summary of commonly employed catalyst systems.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine | Amine (e.g., Et₃N, DIPEA) | THF, DMF | Room Temp - 80 | 85-95 | The classical, reliable catalyst. Requires careful handling due to air sensitivity.[1] |
| PdCl₂(PPh₃)₂ / CuI | Triphenylphosphine | Amine (e.g., Et₃N, DIPEA) | THF, DMF | Room Temp - 80 | 90-98 | The original Sonogashira system; CuI co-catalyst accelerates the reaction but can lead to alkyne homocoupling. |
| Pd(OAc)₂ / Ligand | Buchwald or other phosphine ligands | Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) | Toluene, Dioxane | 80-120 | 80-95 | Offers greater versatility and tolerance to sensitive functional groups. Ligand choice is crucial. |
| Buchwald Precatalysts | Built-in biarylphosphine ligand | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Room Temp - 100 | 90-99 | Air-stable, highly active catalysts allowing for low catalyst loadings and mild reaction conditions.[2] |
Note: Yields are estimates based on literature for similar substrates and may vary depending on the specific aryl halide and reaction conditions.
Causality Behind Experimental Choices in Sonogashira Coupling
-
Palladium Source: Pd(PPh₃)₄ is a pre-formed Pd(0) complex, ready to enter the catalytic cycle. PdCl₂(PPh₃)₂ and Pd(OAc)₂ are Pd(II) precursors that are reduced in situ to the active Pd(0) species.[1] Buchwald precatalysts are designed for easy activation to the monoligated Pd(0) species, which is often the most active catalyst.[2]
-
Copper Co-catalyst: The role of the copper(I) salt is to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This generally accelerates the reaction. However, copper can also promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling). For sensitive substrates or when homocoupling is a significant side reaction, copper-free conditions are preferred.
-
Base: An amine base like triethylamine or diisopropylethylamine is traditionally used to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the alkyne. Inorganic bases like potassium or cesium carbonate are often used in copper-free protocols and with more modern catalyst systems.
-
Ligands: The electronic and steric properties of the phosphine ligand are critical. Electron-rich and bulky ligands, such as those developed by Buchwald, can accelerate the rates of oxidative addition and reductive elimination, leading to more efficient catalysis.[2]
Detailed Experimental Protocol: Copper-Free Sonogashira Coupling of this compound with 4-Iodoanisole
This protocol is adapted from established copper-free Sonogashira procedures.
subgraph "cluster_Preparation" { label = "Reaction Setup"; style = "filled"; color = "#F1F3F4"; "Flask" [label="Oven-dried Schlenk flask"]; "Inert" [label="Purge with Argon"]; "Reagents" [label="Add Pd catalyst,\nligand, base,\nand 4-iodoanisole"]; }
subgraph "cluster_Reaction" { label = "Reaction Execution"; style = "filled"; color = "#F1F3F4"; "Solvent" [label="Add anhydrous solvent"]; "Alkyne" [label="Add this compound"]; "Heating" [label="Heat to desired\ntemperature"]; "Monitoring" [label="Monitor by TLC/GC-MS"]; }
subgraph "cluster_Workup" { label = "Workup and Purification"; style = "filled"; color = "#F1F3F4"; "Quench" [label="Cool and quench\nreaction"]; "Extract" [label="Extract with\norganic solvent"]; "Purify" [label="Purify by column\nchromatography"]; }
"Flask" -> "Inert" -> "Reagents" -> "Solvent" -> "Alkyne" -> "Heating" -> "Monitoring" -> "Quench" -> "Extract" -> "Purify"; }
Caption: Experimental workflow for Sonogashira coupling.Materials:
-
4-Iodoanisole (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂, XPhos, K₃PO₄, and 4-iodoanisole.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add this compound via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling: Versatility in Biaryl Synthesis
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[3] This reaction is particularly valuable for its mild reaction conditions and broad functional group tolerance.
Catalyst Performance Comparison for Suzuki-Miyaura Coupling
The performance of various palladium catalysts in the Suzuki coupling of a boronic acid derivative of this compound with an aryl bromide is summarized below.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃, K₂CO₃ | Toluene/Water, Dioxane/Water | 80-100 | 80-90 | A classic and effective catalyst, though higher catalyst loadings may be required. |
| PdCl₂(dppf) | dppf | K₂CO₃, K₃PO₄ | DME, THF, Dioxane | 80-100 | 85-95 | Excellent for a wide range of substrates, including heteroaryl halides. |
| Pd(OAc)₂ / Ligand | Buchwald, SPhos, XPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Room Temp - 110 | 90-99 | Highly active systems allowing for low catalyst loadings and broad substrate scope. |
| Buchwald Precatalysts | Built-in biarylphosphine ligand | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Room Temp - 100 | 90-99 | Offer excellent activity, stability, and ease of use.[2] |
Note: Yields are estimates based on literature for similar substrates and may vary depending on the specific coupling partners and reaction conditions.
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
-
Organoboron Reagent: Boronic acids are the most common coupling partners, but boronate esters (e.g., pinacol esters) can also be used and often offer enhanced stability and easier purification.
-
Base: The base plays a crucial role in the transmetalation step. It is believed to activate the organoboron species by forming a more nucleophilic "ate" complex. The choice of base can significantly influence the reaction rate and yield.
-
Solvent System: Often, a two-phase solvent system (e.g., toluene/water) or a polar aprotic solvent (e.g., dioxane, DMF) is used to dissolve both the organic and inorganic reagents.
-
Ligand: As in the Sonogashira coupling, bulky and electron-rich phosphine ligands are highly effective in promoting the Suzuki-Miyaura coupling by facilitating both oxidative addition and reductive elimination.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of (3-Fluorophenyl)ethynylboronic acid pinacol ester with 4-bromotoluene
This protocol is based on standard Suzuki-Miyaura coupling procedures.
subgraph "cluster_Preparation" { label = "Reaction Setup"; style = "filled"; color = "#F1F3F4"; "Vial" [label="Reaction vial with stir bar"]; "Reagents" [label="Add boronic ester,\n4-bromotoluene, base"]; }
subgraph "cluster_Reaction" { label = "Reaction Execution"; style = "filled"; color = "#F1F3F4"; "Catalyst" [label="Add Pd catalyst/ligand\nand solvent"]; "Inert" [label="Seal and purge\nwith Argon"]; "Heating" [label="Heat to desired\ntemperature"]; "Monitoring" [label="Monitor by GC-MS/LC-MS"]; }
subgraph "cluster_Workup" { label = "Workup and Purification"; style = "filled"; color = "#F1F3F4"; "Filter" [label="Cool and filter"]; "Extract" [label="Extract with\norganic solvent"]; "Purify" [label="Purify by column\nchromatography"]; }
"Vial" -> "Reagents" -> "Catalyst" -> "Inert" -> "Heating" -> "Monitoring" -> "Filter" -> "Extract" -> "Purify"; }
Caption: Experimental workflow for Suzuki-Miyaura coupling.Materials:
-
(3-Fluorophenyl)ethynylboronic acid pinacol ester (1.0 mmol, 1.0 equiv)
-
4-Bromotoluene (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, add the boronic acid pinacol ester, 4-bromotoluene, and K₃PO₄ to a reaction vial containing a magnetic stir bar.
-
In a separate vial, prepare a stock solution of Pd₂(dba)₃ and SPhos in toluene.
-
Add the catalyst solution to the reaction vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Stille Coupling: A Robust Method Tolerant of Diverse Functional Groups
The Stille coupling involves the reaction of an organotin compound with an organic halide or triflate, catalyzed by palladium.[4] While the toxicity of organotin reagents is a concern, the Stille reaction is highly valued for its tolerance of a wide variety of functional groups and its insensitivity to moisture and air.[4]
Catalyst Performance Comparison for Stille Coupling
The performance of different palladium catalysts for the Stille coupling of an organostannane derivative of this compound with an aryl iodide is outlined below.
| Catalyst System | Ligand | Additive | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine | None | Toluene, THF, DMF | 80-120 | 75-90 | The most common catalyst for Stille coupling. |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | None | Toluene, THF, DMF | 80-120 | 70-85 | An air-stable Pd(II) precursor. |
| Pd₂(dba)₃ / Ligand | P(furyl)₃, AsPh₃ | CuI, LiCl | NMP, DMF | Room Temp - 100 | 85-95 | Ligand choice and additives can significantly accelerate the reaction. |
| Pd(OAc)₂ / Ligand | Bulky phosphines | None | Toluene, Dioxane | 80-110 | 80-90 | Offers good activity and stability. |
Note: Yields are estimates based on literature for similar substrates and may vary depending on the specific coupling partners and reaction conditions.
Causality Behind Experimental Choices in Stille Coupling
-
Organostannane Reagent: Tributyltin derivatives are commonly used due to a good balance of reactivity and stability. Trimethyltin reagents are more reactive but also more toxic.[4]
-
Additives: In some cases, additives like CuI or LiCl can accelerate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.
-
Ligand: The choice of ligand is crucial. For less reactive electrophiles like aryl chlorides, electron-rich and bulky ligands are often necessary to promote oxidative addition. For the Stille reaction, ligands with lower donicity can sometimes accelerate the coupling.
Detailed Experimental Protocol: Stille Coupling of Tributyl((3-fluorophenyl)ethynyl)stannane with 1-iodonaphthalene
This protocol is based on standard Stille coupling procedures.
subgraph "cluster_Preparation" { label = "Reaction Setup"; style = "filled"; color = "#F1F3F4"; "Flask" [label="Schlenk flask with stir bar"]; "Inert" [label="Purge with Argon"]; "Reagents" [label="Add organostannane,\n1-iodonaphthalene"]; }
subgraph "cluster_Reaction" { label = "Reaction Execution"; style = "filled"; color = "#F1F3F4"; "Catalyst" [label="Add Pd catalyst\nand solvent"]; "Heating" [label="Heat to desired\ntemperature"]; "Monitoring" [label="Monitor by TLC/GC-MS"]; }
subgraph "cluster_Workup" { label = "Workup and Purification"; style = "filled"; color = "#F1F3F4"; "Filter" [label="Cool and filter"]; "Purify" [label="Purify by column\nchromatography"]; }
"Flask" -> "Inert" -> "Reagents" -> "Catalyst" -> "Heating" -> "Monitoring" -> "Filter" -> "Purify"; }
Caption: Experimental workflow for Stille coupling.Materials:
-
Tributyl((3-fluorophenyl)ethynyl)stannane (1.0 mmol, 1.0 equiv)
-
1-Iodonaphthalene (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add tributyl((3-fluorophenyl)ethynyl)stannane and 1-iodonaphthalene.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of argon.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. Due to the toxicity of organotin byproducts, careful handling and purification are essential.
Conclusion
The choice of palladium catalyst for the cross-coupling of this compound is a critical decision that significantly impacts the efficiency and success of the synthesis. For Sonogashira couplings, modern copper-free systems utilizing bulky, electron-rich phosphine ligands or Buchwald precatalysts offer excellent performance with broad functional group tolerance. In Suzuki-Miyaura reactions, catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ with ligands like SPhos or XPhos, as well as the user-friendly Buchwald precatalysts, provide high yields under mild conditions. While the Stille coupling requires handling of toxic organotin reagents, its robustness and functional group compatibility make it a valuable tool, with Pd(PPh₃)₄ remaining a workhorse catalyst for this transformation.
By understanding the interplay between the catalyst, ligands, and reaction conditions, researchers can select the optimal system for their specific synthetic target, paving the way for the efficient and reliable synthesis of novel fluorinated compounds for a wide range of applications.
References
A Head-to-Head Comparison: Copper-Catalyzed vs. Copper-Free Click Chemistry with 3-Fluorophenylacetylene
In the landscape of bioconjugation and drug development, click chemistry has emerged as a transformative tool for its efficiency and specificity in covalently linking molecules.[1] The azide-alkyne cycloaddition is a cornerstone of this chemical methodology, primarily executed through two modalities: the copper(I)-catalyzed reaction (CuAAC) and the strain-promoted, copper-free alternative (SPAAC).[1] The choice between these powerful techniques often involves a trade-off between reaction speed and biocompatibility, a critical consideration for applications in living systems. This guide presents an objective comparison of their performance, with a focus on reactions involving the terminal alkyne 3-Fluorophenylacetylene, supported by experimental data to assist researchers in selecting the optimal method for their specific needs.
Quantitative Performance Comparison
The efficiency of CuAAC and SPAAC can be evaluated based on several key parameters, including reaction kinetics, yield, and biocompatibility. The following table summarizes quantitative data to facilitate a direct comparison.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne (e.g., this compound) and an azide.[2][3] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (e.g., DBCO) and an azide.[4][5] |
| Catalyst | Copper(I) | None |
| Alkyne Type | Terminal (e.g., this compound) | Cyclooctynes (strained)[6] |
| Typical Reaction Conditions | Room temperature, aqueous or organic solvents.[7] | Physiological conditions (room temperature to 37°C), aqueous buffers.[1][8] |
| Typical Reaction Time | Minutes to a few hours.[2] | Minutes to several hours, depending on the cyclooctyne's strain.[3][9] |
| Second-Order Rate Constant (M⁻¹s⁻¹) | ~10⁴ - 10⁵ (with ligand acceleration) | ~10⁻³ - 1 (highly dependent on the cyclooctyne structure).[10] |
| Yield | Generally high to quantitative.[11] | High to quantitative.[3] |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[11] | Not regioselective, yielding a mixture of regioisomers.[6] |
| Biocompatibility | Limited in vivo due to the cytotoxicity of the copper catalyst. Requires ligands to mitigate toxicity.[5][12] | Excellent biocompatibility, making it suitable for in vivo applications.[5][6] |
| Side Reactions | Potential for oxidative homocoupling of alkynes (Glaser coupling) and copper-mediated damage to biomolecules. | Can have side reactions with thiols. The stability of the strained cyclooctyne can also be a concern. |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for performing CuAAC with a terminal alkyne like this compound and SPAAC with a DBCO-functionalized molecule.
This protocol describes a general procedure for the copper-catalyzed click reaction between an azide and a terminal alkyne, such as this compound.
Materials:
-
Azide-containing molecule
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biological applications)
-
Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-BuOH)
-
Phosphate-buffered saline (PBS) for biological reactions
Procedure:
-
Reactant Preparation:
-
Dissolve the azide-containing molecule and this compound in the chosen solvent system to the desired final concentrations (typically in the micromolar to millimolar range).
-
-
Catalyst Premix Preparation:
-
In a separate microcentrifuge tube, prepare a stock solution of CuSO₄·5H₂O (e.g., 20 mM in water).
-
In another tube, prepare a stock solution of THPTA ligand (e.g., 50 mM in water).
-
Just before use, prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
-
Reaction Assembly:
-
To the solution containing the azide and alkyne, add the THPTA ligand solution to a final concentration that is typically 2-5 times the concentration of the copper sulfate.
-
Add the CuSO₄ solution to a final concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. For less reactive substrates, the reaction time may be extended or gentle heating (e.g., 35-45°C) can be applied if the reactants are stable at elevated temperatures.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).
-
Upon completion, the reaction mixture can be purified by standard methods such as column chromatography or extraction to isolate the triazole product. For bioconjugation applications, purification may involve size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.
-
This protocol outlines a general procedure for the copper-free click reaction between an azide-modified molecule and a DBCO-functionalized molecule.
Materials:
-
Azide-modified molecule
-
DBCO-functionalized molecule
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, or cell culture medium, pH 7.0-8.5)
-
Organic co-solvent (e.g., DMSO), if needed to dissolve the DBCO reagent
Procedure:
-
Reactant Preparation:
-
Dissolve the azide-modified molecule in the chosen reaction buffer to the desired concentration (typically in the micromolar to low millimolar range).
-
Prepare a stock solution of the DBCO-functionalized molecule in DMSO (e.g., 10 mM).
-
-
Reaction Assembly:
-
Add the DBCO stock solution to the solution of the azide-modified molecule. It is common to use a 1.5 to 10-fold molar excess of the DBCO reagent to drive the reaction to completion.[1] Ensure the final concentration of the organic co-solvent (e.g., DMSO) is kept low (typically below 10-20%) to avoid denaturation of biological molecules.[1]
-
-
Incubation:
-
Reaction Monitoring and Purification:
-
The progress of the reaction can be monitored by observing the decrease in the DBCO absorbance at around 310 nm.[3]
-
For bioconjugates, the product can be purified using methods such as spin desalting columns, size-exclusion chromatography, or dialysis to remove unreacted DBCO reagent.
-
Visualizing the Comparison
To better understand the fundamental differences between CuAAC and SPAAC, the following diagrams illustrate their respective reaction mechanisms and a logical comparison of their key features.
Caption: A logical comparison of Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) click reactions.
Caption: Simplified catalytic cycle of the CuAAC reaction.
Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Conclusion and Recommendations
The decision between CuAAC and SPAAC is ultimately dictated by the specific requirements of the experiment.
-
CuAAC is the preferred method when:
-
Rapid reaction kinetics and high yields are critical.
-
The potential for copper-induced toxicity is not a concern (e.g., in vitro applications, materials science).
-
Precise control over the product's isomeric form is necessary.
-
-
SPAAC is the method of choice for:
-
Applications in living systems, such as live-cell imaging and in vivo bioconjugation, where the cytotoxicity of copper is prohibitive.[6]
-
Experiments where the introduction of a metal catalyst could interfere with other processes.
-
While CuAAC offers kinetic advantages in many scenarios, the development of increasingly reactive strained cyclooctynes continues to narrow the kinetic gap, making SPAAC an ever more attractive option for a broad range of applications.[1] By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate click chemistry tool to advance their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 7. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Fast copper-free click DNA ligation by the ring-strain promoted alkyne-azide cycloaddition reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Click Chemistry [organic-chemistry.org]
- 12. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
Positional Isomerism of Fluorine in 3-Fluorophenylacetylene Derivatives: A Comparative Guide to Biological Activity
A detailed analysis of how the placement of a single fluorine atom on the phenyl ring of 3-Fluorophenylacetylene derivatives can significantly modulate their biological activity, offering crucial insights for researchers, scientists, and drug development professionals. This guide synthesizes available data to compare the performance of ortho-, meta-, and para-isomers, providing a framework for rational drug design.
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, membrane permeability, and binding affinity. The position of the fluorine atom on an aromatic ring—ortho, meta, or para—can have a profound impact on the molecule's electronic properties, conformation, and ultimately, its biological activity. This guide focuses on this compound derivatives, a class of compounds with potential therapeutic applications, to illustrate the influence of fluorine's positional isomerism.
While direct comparative studies on the ortho, meta, and para isomers of a single this compound derivative are not extensively available in the public domain, we can draw valuable insights from analogous fluorinated aromatic compounds to understand the structure-activity relationships (SAR).
Comparative Biological Activity: Insights from Fluoroaryl-Substituted Derivatives
To illustrate the impact of fluorine's position, we can examine data from a series of fluoroaryl-substituted derivatives of FL118, a camptothecin analogue with potent antitumor activity. Although not phenylacetylenes, these compounds feature a fluorinated phenyl group, and their evaluation against various cancer cell lines provides a clear example of how fluorine placement dictates efficacy.
A study on these derivatives, where a fluoroaryl group was introduced at position 7 of the FL118 scaffold, revealed that the position of the fluorine atom significantly influenced the cytotoxic effects. The para-fluorine substitution on the benzene ring was found to be a favorable modification for enhancing antitumor activity. For instance, a comparison of monofluoro-substituted phenyl derivatives showed a distinct order of activity, highlighting the importance of the substituent's location.[1]
The table below summarizes the in vitro cytotoxicity (IC50) of selected mono- and di-fluoroaryl FL118 derivatives against four human cancer cell lines.
| Compound | Substitution Pattern | HepG2 (Liver Cancer) IC50 (nM) | A549 (Lung Cancer) IC50 (nM) | HeLa (Cervical Cancer) IC50 (nM) | HCT116 (Colorectal Cancer) IC50 (nM) |
| 7a | 2-Fluorophenyl | 58 | 45 | 65 | 72 |
| 7b | 4-Fluorophenyl | 25 | 28 | 35 | 41 |
| 7c | 2,4-Difluorophenyl | 42 | 39 | 51 | 58 |
| 7n | 3,4-Difluorophenyl | 15 | 9 | 22 | 28 |
Data synthesized from a study on fluoroaryl-substituted FL118 derivatives, demonstrating the influence of fluorine position on anticancer activity.[1]
From this data, it is evident that the para-substituted compound 7b is significantly more potent than the ortho-substituted compound 7a across all tested cell lines. Furthermore, the difluoro-substituted compound 7n (3,4-difluoro), which includes a para-fluorine, exhibits the highest potency, particularly in the A549 lung cancer cell line. This suggests that the electronic effects and potential for specific interactions conferred by the para-fluorine are crucial for the enhanced biological activity in this series of compounds.
Experimental Protocols
To assess the biological activity of this compound derivatives, various in vitro assays can be employed. Below are detailed methodologies for key experiments relevant to anticancer drug discovery.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Human cancer cell lines (e.g., HepG2, A549, HeLa, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The this compound derivatives (dissolved in a suitable solvent like DMSO) are added to the wells at various concentrations. Control wells receive the solvent alone. The plates are then incubated for another 48-72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration.[1]
Tyrosine Kinase Inhibition Assay
Many anticancer agents target specific protein kinases involved in cell signaling pathways. A common method to assess the inhibitory activity of compounds against a specific tyrosine kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is through a kinase inhibition assay.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the purified tyrosine kinase enzyme, a specific substrate (e.g., a synthetic peptide), and the test compound at various concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP). The plate is then incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods:
-
Radiometric Assay: Using radiolabeled ATP (γ-³²P-ATP), the incorporation of the radioactive phosphate into the substrate is measured.
-
Luminescence-Based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is proportional to the kinase activity.
-
Fluorescence-Based Assay: This can involve using a specific antibody that recognizes the phosphorylated substrate, which is then detected by a fluorescently labeled secondary antibody.
-
-
Data Analysis: The kinase activity is measured for each compound concentration and compared to a control with no inhibitor. The IC50 value is calculated by plotting the percentage of kinase inhibition against the compound concentration.
Signaling Pathway and Experimental Workflow
The biological activity of anticancer agents is often linked to their ability to modulate specific cellular signaling pathways. For many fluorinated compounds, a key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which plays a crucial role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.
Below is a diagram illustrating a simplified VEGFR-2 signaling cascade, which is a common target for tyrosine kinase inhibitors.
References
Head-to-head comparison of different synthetic routes to 3-Fluorophenylacetylene
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 3-Fluorophenylacetylene is a valuable building block in medicinal chemistry and materials science, owing to the unique properties conferred by the fluorine atom and the reactivity of the terminal alkyne. This guide provides a head-to-head comparison of the most common synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for a given application.
Data Summary of Synthetic Routes
The following table summarizes the key quantitative data for the primary synthetic routes to this compound, allowing for a direct comparison of their efficiency and requirements.
| Synthetic Route | Starting Materials | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |
| Sonogashira Coupling | 1-Iodo-3-fluorobenzene, Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, rt to 50°C | ~88% | >98% | High yield, mild conditions, good functional group tolerance. | Requires pre-functionalized starting materials; potential for side reactions (e.g., homocoupling). |
| Corey-Fuchs Reaction | 3-Fluorobenzaldehyde | CBr₄, PPh₃, n-BuLi | Dichloromethane, THF, -78°C to rt | ~82% (for the dibromoolefin intermediate) | Good | Readily available starting material; reliable for aldehyde to alkyne conversion. | Two-step process; requires stoichiometric strong base and phosphine, generating significant byproducts. |
| Seyferth-Gilbert Homologation | 3-Fluorobenzaldehyde | Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira reagent), K₂CO₃ | Methanol, THF, rt | Good to Excellent | High | Milder conditions than Corey-Fuchs; one-pot procedure from aldehyde. | The reagent can be sensitive; potential for side reactions with certain substrates. |
Experimental Protocols
Sonogashira Coupling
This route involves the palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne. A common strategy is to use a protected alkyne, such as trimethylsilylacetylene, followed by a deprotection step.
Step 1: Synthesis of 1-Fluoro-3-((trimethylsilyl)ethynyl)benzene
A solution of 1-iodo-3-fluorobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq) in triethylamine is degassed. Trimethylsilylacetylene (1.2 eq) is then added, and the mixture is stirred at 50°C until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with hexane) to afford the silylated product.
Step 2: Deprotection to this compound
The 1-fluoro-3-((trimethylsilyl)ethynyl)benzene (1.0 eq) is dissolved in a mixture of methanol and a mild base such as potassium carbonate. The reaction is stirred at room temperature for 1-2 hours. The solvent is then removed, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound, which can be further purified by distillation if necessary. A reported yield for a similar reaction is 88%.[1]
Corey-Fuchs Reaction
This two-step procedure converts an aldehyde to a terminal alkyne via a dibromoolefin intermediate.[2][3][4]
Step 1: Synthesis of 1-(2,2-Dibromovinyl)-3-fluorobenzene
To a solution of triphenylphosphine (2.0 eq) in dry dichloromethane at 0°C is added carbon tetrabromide (1.0 eq). The mixture is stirred for 5 minutes, after which a solution of 3-fluorobenzaldehyde (1.0 eq) in dichloromethane is added. The reaction is allowed to warm to room temperature and stirred overnight. The reaction mixture is then concentrated, and the residue is triturated with hexane to precipitate triphenylphosphine oxide. The solid is filtered off, and the filtrate is concentrated and purified by column chromatography (hexane) to yield 1-(2,2-dibromovinyl)-3-fluorobenzene. A similar reaction with benzaldehyde gives a yield of 82% for the dibromoolefin.[5]
Step 2: Synthesis of this compound
The 1-(2,2-dibromovinyl)-3-fluorobenzene (1.0 eq) is dissolved in dry THF and cooled to -78°C. n-Butyllithium (2.1 eq) is added dropwise, and the mixture is stirred at -78°C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour. The reaction is then carefully quenched with water. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography or distillation to give this compound.
Seyferth-Gilbert Homologation
This method provides a one-pot conversion of an aldehyde to a terminal alkyne using the Bestmann-Ohira reagent.[6][7][8][9][10]
To a solution of 3-fluorobenzaldehyde (1.0 eq) and dimethyl (1-diazo-2-oxopropyl)phosphonate (1.1 eq) in a mixture of methanol and THF at room temperature is added potassium carbonate (1.5 eq). The reaction mixture is stirred at room temperature until the aldehyde is consumed (monitored by TLC). The reaction is then quenched with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford this compound. This method generally provides good to excellent yields.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Sonogashira coupling route to this compound.
Caption: Corey-Fuchs reaction for the synthesis of this compound.
Caption: Seyferth-Gilbert homologation to synthesize this compound.
References
- 1. scispace.com [scispace.com]
- 2. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Item - Developments of corey-fuchs reaction in organic and total synthesis of natural products - figshare - Figshare [figshare.com]
- 5. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 6. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 9. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of 3-Fluorophenylacetylene: A Guide for Laboratory Professionals
Effective management and disposal of 3-Fluorophenylacetylene are critical for ensuring laboratory safety and environmental protection. This substance is a flammable, halogenated organic compound that requires specific handling and disposal protocols. Adherence to these procedures minimizes risks to personnel and ensures compliance with regulatory standards.
This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, tailored for researchers, scientists, and professionals in drug development.
Immediate Safety Protocols: Handling and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure that all necessary safety measures are in place.
Essential Handling Practices:
-
Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[1][2]
-
Keep the chemical away from heat, sparks, open flames, and other sources of ignition.[2][3][4] No smoking is permitted in the handling area.[3][4]
-
Use spark-proof tools and explosion-proof equipment.[2]
-
Prevent the buildup of electrostatic charge.[3]
-
Avoid contact with skin and eyes and prevent inhalation of mist or vapor.[3]
Required Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and/or a face shield.[1][5]
-
Skin Protection: Wear suitable protective clothing and chemically resistant gloves.[1][5][6] Immediately remove and launder any contaminated clothing before reuse.[1]
-
Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.
Step-by-Step Disposal Procedure
Follow these procedural steps to ensure safe and compliant disposal of this compound waste.
Step 1: Waste Characterization
This compound is classified as a halogenated organic waste because it contains a fluorine atom.[7][8][9] This classification is crucial as halogenated wastes require specific disposal methods, typically incineration, and must not be mixed with non-halogenated solvent waste.[7][9]
Step 2: Select an Appropriate Waste Container
-
Use a sturdy, leak-proof container made of a material compatible with the chemical.[10][11]
-
The container must have a tightly sealing screw-top cap to prevent leaks and vapor escape.[9][10]
-
If possible, collect the waste in its original container or a designated container provided by your institution's Environmental Health and Safety (EHS) department.[3][9][12]
Step 3: Practice Strict Waste Segregation
Proper segregation is the most critical step in managing this waste stream to ensure safety and control disposal costs.[8][9]
-
Do Not Mix: Never mix this compound waste with non-halogenated organic solvents.[9][10][13]
-
Avoid Incompatibles: Keep this waste stream separate from other chemical categories, including:
Step 4: Label the Waste Container Correctly
-
Label the waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added.[8][13]
-
The label must clearly identify all contents. Write the full chemical name, "this compound" or "1-Ethynyl-3-fluorobenzene." Do not use abbreviations or chemical formulas.[10]
-
If mixing with other compatible halogenated solvents, list all components and their approximate percentages.[13]
-
Ensure the label indicates all relevant hazards, such as "Flammable Liquid" and "Irritant."
Step 5: Accumulate and Store Waste Safely
-
Keep the waste container tightly closed at all times, except when actively adding waste.[8][10][12]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
The storage area should be cool, dry, and well-ventilated, away from heat and ignition sources.[3][8]
-
Use secondary containment (e.g., a larger, chemically resistant tub or tray) to contain any potential leaks or spills.[12]
Step 6: Arrange for Final Disposal
-
Do not allow excessive amounts of waste to accumulate in the lab.[10]
-
Once the container is full (do not overfill; typically to 90% capacity), contact your institution’s EHS department to request a waste pickup.
-
Surplus or non-recyclable this compound must be offered to a licensed disposal company.[3] All waste must be disposed of in accordance with local, state, and federal regulations.[3]
Summary of Chemical and Safety Data
The following table summarizes key quantitative data for this compound, essential for risk assessment and safe handling.
| Property | Data | Reference(s) |
| Chemical Formula | C₈H₅F | [4][6] |
| Molecular Weight | 120.12 g/mol | [14][15] |
| Appearance | Colorless to light yellow/orange liquid | [3][14] |
| Boiling Point | 138 °C (lit.) | [3][6] |
| Density | 1.039 g/cm³ at 25 °C | [3][6] |
| Flash Point | 32.2 °C (90 °F) - closed cup | [3][6][14] |
| UN Number | 1993 | [3][14] |
| Hazard Class | 3 (Flammable Liquid) | [14] |
| Packing Group | III | [14] |
| Hazard Statements | H226, H315, H319, H335 | [4][14] |
| Signal Word | Warning | [4][14] |
Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is crucial.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues.[3][4]
-
Remove Ignition Sources: Immediately extinguish all nearby flames and turn off any spark-producing equipment.[3][4]
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection before attempting cleanup.[3]
-
Contain and Absorb: Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[3] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled container for hazardous waste disposal.[2][3]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.ie [fishersci.ie]
- 6. chembk.com [chembk.com]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. geo.utexas.edu [geo.utexas.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. benchchem.com [benchchem.com]
- 14. This compound | 2561-17-3 [chemicalbook.com]
- 15. 1-Ethynyl-4-fluorobenzene | C8H5F | CID 522627 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-Fluorophenylacetylene
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Fluorophenylacetylene. Adherence to these procedures is essential for ensuring personal safety and maintaining a compliant laboratory environment.
Hazard Identification and Physicochemical Properties
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] It is crucial to understand its properties to handle it safely.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₅F | [2] |
| Molecular Weight | 120.12 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Boiling Point | 138 °C | [2][3] |
| Flash Point | 32.2 °C (closed cup) | [3] |
| Density | 1.039 g/cm³ at 25 °C | [2][3] |
Table 2: Hazard Identification
| Hazard | Classification | Precautionary Statement |
| Flammability | Flammable Liquid, Category 3 | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Single Exposure, Category 3 (Respiratory irritation) | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound in any form.[5] The following table outlines the required PPE.
Table 3: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.[5][6] |
| Body Protection | Flame-retardant lab coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities. | Protects against splashes and brief contact with fire. |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles. A full-face shield should be worn when there is a significant splash hazard.[5] | Protects eyes and face from splashes and airborne particles.[7] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a certified chemical fume hood or if ventilation is inadequate. | Prevents inhalation of vapors.[7] |
Standard Operating Procedures for Handling
All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
3.1. Preparation and Weighing
-
Preparation: Before handling, ensure that all necessary PPE is donned correctly. Prepare the work area by removing all flammable materials and ensuring a clear path to an emergency exit and safety shower/eyewash station.
-
Weighing: If weighing is necessary, perform this task in a ventilated enclosure or a chemical fume hood to minimize inhalation exposure. Use a non-sparking spatula and a tared, sealed container.
3.2. Use in a Reaction
-
Inert Atmosphere: this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of explosive acetylides, especially in the presence of certain metals.
-
Temperature Control: Be mindful of the compound's low flash point. Avoid heating open containers and ensure that any heating is done using a controlled heating mantle or oil bath.
-
Transfers: Use a syringe or cannula for liquid transfers to minimize exposure to air and reduce the risk of spills.
3.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3]
-
Keep away from oxidizing agents.[8]
-
The recommended storage temperature is 2-8 °C under an inert gas.[4]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Table 4: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
4.1. Spill Response
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) and non-sparking tools to collect the material.
-
Dispose: Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in separate, clearly labeled, and sealed containers. Do not mix with other waste streams.[3]
-
Container Labeling: Label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."
-
Storage of Waste: Store waste containers in a designated, well-ventilated, and secondary containment area away from ignition sources.
-
Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste in accordance with all local, state, and federal regulations.[3]
Visual Workflows
The following diagrams illustrate the standard handling and emergency response workflows.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. chembk.com [chembk.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound | 2561-17-3 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 8. fishersci.ie [fishersci.ie]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

